molecular formula C7H4BrNO B144829 5-Bromobenzo[d]oxazole CAS No. 132244-31-6

5-Bromobenzo[d]oxazole

Cat. No.: B144829
CAS No.: 132244-31-6
M. Wt: 198.02 g/mol
InChI Key: PGOGTWDYLFKOHI-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGTWDYLFKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927595
Record name 5-Bromo-1,3-benzoxazole
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132244-31-6
Record name 5-Bromo-1,3-benzoxazole
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Record name 5-Bromobenzoxazole
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Foundational & Exploratory

5-Bromobenzo[d]oxazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's chemical identity, physicochemical properties, plausible synthetic routes, and significant applications, with a strong emphasis on the underlying scientific principles and experimental considerations. This guide also addresses the safe handling and analytical characterization of this compound, ensuring a well-rounded and practical resource for laboratory use.

Introduction and Chemical Identity

This compound, also known as 5-Bromobenzoxazole, is a halogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of more complex molecular architectures. Its benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular entities.

It is crucial to distinguish this compound from its closely related derivatives, which possess different functional groups on the oxazole ring and, consequently, distinct chemical properties and applications. These include:

  • This compound-2-thiol: Utilized in the development of pharmaceuticals and agrochemicals.

  • 5-Bromobenzo[d]oxazol-2(3H)-one: A ketone derivative.

  • This compound-2-carboxylic acid: A carboxylic acid derivative.

This guide will focus exclusively

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromobenzo[d]oxazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its fundamental properties, spectroscopic signature, synthesis, and applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Significance of the Benzoxazole Moiety

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The strategic incorporation of a bromine atom at the 5-position of the benzoxazole ring system provides a versatile synthetic handle for medicinal chemists to introduce diverse functionalities, enabling the exploration of novel pharmacological agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 198.02 g/mol [2][3][4]
Molecular Formula C₇H₄BrNO[2][3]
CAS Number 132244-31-6[2][3][4]
Melting Point 38-40 °C[2]
Boiling Point 251.2 ± 13.0 °C (Predicted)[2]
Density 1.710 ± 0.06 g/cm³ (Predicted)[2]
Appearance Not specified, likely a solid at room temperature
Synonyms 5-Bromo-1,3-benzoxazole, 5-Bromobenzoxazole[3]

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three signals are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C2 will likely appear as a singlet, while the protons on the benzene ring will exhibit doublet and doublet of doublets splitting patterns, influenced by the bromine and the fused oxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for each of the seven carbon atoms in the benzoxazole core. The carbon atom bonded to the bromine (C5) will be influenced by the halogen's electronic effects.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C=N stretching of the oxazole ring.

  • C-O-C stretching of the ether linkage within the oxazole ring.

  • Aromatic C-H and C=C stretching vibrations.

  • C-Br stretching, typically found in the fingerprint region.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 198.02. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

A common method for the synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 2-amino-4-bromophenol with formic acid or a suitable equivalent.

SynthesisWorkflow Reactant1 2-Amino-4-bromophenol Reaction Condensation/ Cyclization Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General Synthetic Workflow for this compound

Experimental Protocol Outline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromophenol and an excess of formic acid.

  • Heating: Heat the reaction mixture to reflux for several hours to facilitate the condensation and subsequent cyclization to form the oxazole ring.

  • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or used in cross-coupling reactions to introduce new molecular complexity.[6]

5.1. Intermediate for Pharmaceutical Agents

The benzoxazole scaffold is a key component of many biologically active molecules. This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting infectious diseases and cancer.[6] For instance, derivatives of 5-chlorobenzoxazole have shown potential as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1] The bromo- a functionality on this compound allows for similar synthetic strategies.

DrugDevelopment Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Benzoxazole Derivative Reaction->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps TargetMolecule Biologically Active Target Molecule (e.g., VEGFR-2 Inhibitor) FurtherSteps->TargetMolecule

Caption: Role of this compound in Drug Synthesis

5.2. Material Science

Beyond pharmaceuticals, benzoxazole derivatives are also explored in material science for the development of advanced materials like polymers and coatings, owing to their unique chemical properties that can enhance durability and resistance to environmental factors.[6]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not detailed in the provided search results, general precautions for handling similar aromatic bromine compounds should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis. Its defined physicochemical properties and the versatility of the bromo-substituent make it a valuable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in the laboratory and in the development of novel molecules with therapeutic or material applications.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

5-Bromobenzo[d]oxazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a crucial reactive handle for synthetic diversification. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details a standard synthetic protocol, explores its reactivity, and discusses its applications for researchers, scientists, and drug development professionals.

Introduction to the Benzoxazole Scaffold

Heterocyclic compounds are fundamental to the field of drug discovery, with the benzoxazole moiety being a particularly prominent structural motif.[1] This fused ring system, consisting of a benzene ring and an oxazole ring, is present in a wide array of molecules exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The utility of the benzoxazole core lies in its relatively rigid structure and its ability to participate in various non-covalent interactions with biological targets.

This compound emerges as a key intermediate in this context. The introduction of a bromine atom onto the benzene ring does not merely alter its physical properties; it strategically places a versatile functional group that is amenable to a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular architectures, making it an invaluable tool for generating libraries of compounds in the pursuit of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is essential for its effective use in synthesis and analysis.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for handling, storage, and reaction setup.

PropertyValueSource
CAS Number 132244-31-6[4][5]
Molecular Formula C₇H₄BrNO[4][5]
Molecular Weight 198.02 g/mol [4][5]
Appearance Colorless to yellowish liquid or solid[4]
Melting Point 38-40 °C[4]
Boiling Point 251.2 ± 13.0 °C (Predicted)[4]
Density 1.710 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 105.7 °C[4]
pKa -0.85 ± 0.10 (Predicted)[4]
Refractive Index 1.649 (Predicted)[4]
Solubility

This compound is soluble in many common organic solvents, such as ethers, ketones, and alcohols.[4] Its aromatic and halogenated nature generally results in poor solubility in water but good solubility in solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling constants.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C-5) will appear in a predictable region, and the other aromatic and heterocyclic carbons will have characteristic chemical shifts.

  • Mass Spectrometry (MS) : The mass spectrum provides crucial information about the molecular weight and elemental composition. A key diagnostic feature for this compound is the presence of two molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for the molecule containing the ⁸¹Br isotope. The fragmentation pattern is typically governed by the stable benzoxazole ring system.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands corresponding to C-H stretching in the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic system, and C-O-C stretching.

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility in research.

Synthetic Pathway

A common and effective method for synthesizing substituted benzoxazoles involves the cyclization of an appropriate 2-aminophenol precursor. For this compound, the synthesis typically starts from 2-amino-4-bromophenol. This precursor undergoes a condensation and cyclization reaction with a one-carbon electrophile, such as triethyl orthoformate or formic acid, to form the oxazole ring.

Below is a diagram illustrating a typical synthetic workflow.

G A 2-Amino-4-bromophenol C Reaction Vessel (Acid Catalyst, Heat) A->C B Triethyl Orthoformate (C1 Source) B->C D Cyclization/ Condensation C->D Reaction E This compound D->E Forms F Purification (Chromatography/Recrystallization) E->F G Pure Product F->G G cluster_0 Cross-Coupling Partners BoronicAcid R¹-B(OH)₂ (Suzuki) Product1 5-R¹-Benzoxazole BoronicAcid->Product1 Alkene R²-CH=CH₂ (Heck) Product2 5-R²-alkenyl-Benzoxazole Alkene->Product2 Amine R³-NH₂ (Buchwald-Hartwig) Product3 5-R³-amino-Benzoxazole Amine->Product3 Scaffold This compound Scaffold->Product1 Pd Catalyst Scaffold->Product2 Pd Catalyst Scaffold->Product3 Pd Catalyst

Caption: Use of this compound in cross-coupling reactions.

Applications in Drug Discovery and Materials Science

The benzoxazole framework is a "privileged structure" in medicinal chemistry, and this compound serves as a gateway to novel derivatives. [2]For instance, derivatives of the closely related 5-chlorobenzoxazole have shown significant promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. [2]The ability to functionalize the 5-position allows for fine-tuning of a compound's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.

In materials science, the stable aromatic system and the potential for functionalization make it a candidate for incorporation into polymers and organic electronic materials, such as those used in sensors or electronic devices. [7]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

  • Hazards: It is considered harmful if swallowed and can cause eye irritation. [4]Inhalation and skin contact should be avoided. [8]* Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. [4][9]Work should be conducted in a well-ventilated area or a chemical fume hood. [8][9]* Storage: The compound should be stored in a tightly sealed container in a dry, cool, and dark place to prevent degradation. [4][10]Recommended storage is at room temperature. [4]* First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. [4]If inhaled, move to fresh air. If swallowed, call a poison center or doctor. [8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis from 2-amino-4-bromophenol and triethyl orthoformate.

Materials:

  • 2-amino-4-bromophenol (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

References

  • This compound - ChemBK. (2024-04-10). Retrieved from [Link]

  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem. (n.d.). Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (n.d.). Retrieved from [Link]

  • 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4 | Heterocyclics Products. (n.d.). Retrieved from [Link]

  • This compound - CAS:132244-31-6 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

  • Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]

  • This compound-2-thiol - CAS:439607-87-1 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine. (2016). Retrieved from [Link]

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Introduction: The Strategic Importance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzo[d]oxazole: Structure, Synthesis, and Application in Drug Discovery

The benzoxazole core is a quintessential "privileged structure" in medicinal chemistry, a distinction earned by its repeated appearance in a multitude of biologically active compounds.[1] This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, imparts a rigid, planar conformation that is sterically and electronically favorable for binding to a diverse array of biological targets. Its unique physicochemical properties often lead to enhanced pharmacokinetic profiles and potent pharmacological effects.[2]

Within this esteemed class of compounds, this compound emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling reactions. This guide offers a senior application scientist's perspective on the core tenets of this compound, from its fundamental structure and nomenclature to its synthesis, reactivity, and critical role in the development of next-generation therapeutics.

Part 1: Core Structure and Physicochemical Identity

A precise understanding of a molecule's structure and properties is the bedrock of its application. This compound is an aromatic heterocyclic compound whose identity is defined by its specific atomic arrangement and resulting chemical characteristics.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 5-bromo-1,3-benzoxazole . It is also commonly referred to by synonyms such as 5-Bromobenzoxazole.[3] The numbering of the fused ring system begins at the oxygen atom and proceeds around the ring, placing the nitrogen at position 3. The bromine substituent is located on the benzene ring at position 5.

cluster_0 This compound mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDWIDTH='20'HEIGHT='20'ALIGN='RIGHT'>6TD><TDWIDTH='20'HEIGHT='20'ALIGN='CENTER'>CTD><TDWIDTH='20'HEIGHT='20'ALIGN='CENTER'>-TD><TDWIDTH='20'HEIGHT='20'ALIGN='CENTER'>CTD><TDWIDTH='20'HEIGHT='20'ALIGN='LEFT'>7TD>TR><TR><TD>TD><TDALIGN='CENTER'>||TD><TD>TD><TDALIGN='CENTER'>|TD><TD>TD>TR><TR><TDALIGN='RIGHT'>5TD><TDALIGN='CENTER'>CTD><TD>TD><TDALIGN='CENTER'>CTD><TDALIGN='LEFT'>7aTD>TR><TR><TD>TD><TDALIGN='CENTER'>|TD><TD>TD><TDALIGN='CENTER'>TD><TD>TD>TR><TR><TD>TD><TDALIGN='CENTER'>BrTD><TD>TD><TDALIGN='CENTER'>OTD><TDALIGN='LEFT'>1TD>TR><TR><TD>TD><TD>TD><TD>TD><TDALIGN='CENTER'>/TD><TD>TD>TR><TR><TDALIGN='RIGHT'>4TD><TDALIGN='CENTER'>CTD><TDALIGN='CENTER'>-TD><TDALIGN='CENTER'>CTD><TDALIGN='LEFT'>3aTD>TR><TR><TD>TD><TDALIGN='CENTER'>-TD><TD>TD><TDALIGN='CENTER'>-TD><TD>TD>TR>TABLE> N N C2 C N->C2  2 H H C2->H c3a c3a->N o1 o1->C2

Caption: Structure of this compound with IUPAC numbering.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's physical behavior and identity. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄BrNO[3][4]
Molecular Weight 198.02 g/mol [3]
CAS Number 132244-31-6[3][4]
Melting Point 38-40 °C[4]
Boiling Point 251.2 ± 13.0 °C (Predicted)[4]
Appearance Solid-
pKa -0.85 ± 0.10 (Predicted)[4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of the benzoxazole core is a well-established process in organic chemistry, most commonly achieved through the condensation of an o-aminophenol with a suitable one-carbon electrophile. The production of this compound leverages this classic transformation, starting from a commercially available brominated precursor.

Experimental Protocol: Synthesis from 2-Amino-4-bromophenol

This protocol describes a standard, reliable method for the laboratory-scale synthesis of this compound. The self-validating nature of this protocol lies in the predictable reaction mechanism and the distinct physical properties of the product, which allow for straightforward characterization and purity assessment.

Objective: To synthesize this compound via the cyclocondensation of 2-amino-4-bromophenol and triethyl orthoformate.

Materials:

  • 2-Amino-4-bromophenol

  • Triethyl orthoformate

  • Hydrochloric acid (HCl) as catalyst

  • Ethanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-bromophenol in ethanol.

  • Reagent Addition: Add 1.2 equivalents of triethyl orthoformate to the solution. Add a catalytic amount of concentrated HCl (2-3 drops).

  • Causality Note: Triethyl orthoformate serves as the source for the C2 carbon of the oxazole ring. The acid catalyst is crucial for protonating the orthoformate, generating a more reactive electrophile that is readily attacked by the amino group of the aminophenol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After completion, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Causality Note: The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous ethanol/bicarbonate mixture, allowing for efficient separation.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G Reactants Reactants: 2-Amino-4-bromophenol Triethyl Orthoformate Setup Step 1: Dissolve in Ethanol Add HCl Catalyst Reactants->Setup Combine Reaction Step 2: Reflux (3-4h) Cyclocondensation Occurs Setup->Reaction Heat Workup Step 3: Cool & Neutralize (aq. NaHCO₃) Reaction->Workup Reaction Complete Extraction Step 4: Extract with Ethyl Acetate Workup->Extraction Purification Step 5: Dry, Concentrate & Purify (Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Reactivity and Strategic Derivatization

The synthetic utility of this compound is primarily dictated by the reactivity of its bromine substituent. This halogen atom serves as a linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

The Power of the 5-Bromo Group

The C-Br bond at the 5-position is an ideal site for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the fused oxazole ring can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a Pd(0) catalyst, the crucial first step in these catalytic cycles.[5]

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a field-proven method for rapidly building libraries of analogs to explore structure-activity relationships (SAR).

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. The resulting alkynes are themselves versatile intermediates for further functionalization.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of a wide range of substituted amino groups, which are critical functionalities for modulating solubility, polarity, and target engagement.

The ability to selectively and efficiently modify this position allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing it for a specific biological target.

Part 4: Applications in Drug Discovery and Development

The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for potent therapeutic agents across multiple disease areas. Its derivatives have shown promise as anticancer agents, antimicrobials, and immunomodulators.[1][6][7]

Case Study: Benzoxazoles as Immune Checkpoint Inhibitors

A frontier in cancer therapy is the development of small-molecule immune checkpoint inhibitors. The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation; tumors exploit this pathway to evade immune destruction. Small molecules that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity.

Recently, benzo[d]oxazole derivatives have been identified as novel dual inhibitors targeting both the PD-1/PD-L1 and VISTA pathways, another important immune checkpoint.[8] A hypothetical drug candidate derived from this compound could be synthesized via a Suzuki coupling to append a functional group (R) that enhances binding to the PD-L1 protein dimer interface.

cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Activation T-Cell Activation PD1->Activation Inhibits Inhibitor Benzoxazole Inhibitor Inhibitor->PDL1 Blocks

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a benzoxazole derivative.

This strategy showcases the direct translation from a simple building block to a complex, potentially life-saving therapeutic. The 5-bromo position provides the essential anchor point for the synthetic transformations needed to achieve this goal.

Conclusion

This compound represents a confluence of desirable attributes for the modern medicinal chemist. It is built upon a biologically validated benzoxazole core, offering a favorable platform for target interaction. Its key feature, the 5-bromo substituent, provides a reliable and versatile handle for synthetic diversification through robust cross-coupling chemistry. This allows for the systematic and efficient exploration of chemical space, accelerating the journey from initial hit to optimized clinical candidate. For researchers in drug development, a thorough understanding of the structure, synthesis, and reactivity of this compound is not just academic; it is a practical tool for innovation.

References

  • PubChem. (n.d.). This compound-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound-2-thiol. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Heterocyclics Inc. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Diagram]. Retrieved from [Link]

  • PubMed. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([6][7][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

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A Technical Guide to 5-Bromo-1,3-benzoxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide provides an in-depth examination of 5-bromo-1,3-benzoxazole (CAS No: 132244-31-6), a key synthetic intermediate. We will explore its fundamental physicochemical properties, detail common synthetic methodologies with mechanistic insights, outline standard characterization techniques, and discuss its reactivity and strategic applications in drug discovery and advanced materials development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

5-Bromo-1,3-benzoxazole is an aromatic heterocyclic compound characterized by a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 5-position.[4] Its structure makes it a valuable and reactive intermediate for further chemical modification.[4]

Table 1: Chemical Identifiers and Properties of 5-Bromo-1,3-benzoxazole

PropertyValueReferences
IUPAC Name 5-Bromo-1,3-benzoxazole
Synonyms 5-Bromobenzo[d]oxazole, 5-Bromo benzooxazole[4][5]
CAS Number 132244-31-6[4][5][6]
Molecular Formula C₇H₄BrNO[4][6]
Molecular Weight 198.02 g/mol [4][6]
Appearance White to yellow solid[4][5]
Melting Point 37-42 °C[4][5]
Storage Store at 0-8°C, sealed in a dry, dark place[4][5]

Synthesis and Mechanistic Considerations

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a one-carbon electrophile, followed by an intramolecular cyclization and dehydration.[7][8] For 5-bromo-1,3-benzoxazole, the logical and most common starting material is 2-amino-4-bromophenol.

A prevalent and efficient method involves the reaction of 2-amino-4-bromophenol with an orthoformate, such as triethyl orthoformate, under acidic catalysis.

Mechanism Rationale:

  • Acid Catalysis: The acid protonates the orthoformate, making it a more potent electrophile.

  • Condensation: The amino group of the 2-amino-4-bromophenol attacks the activated orthoformate, leading to the formation of an intermediate after the elimination of ethanol.

  • Cyclization: The hydroxyl group then performs an intramolecular nucleophilic attack, leading to a dihydrobenzoxazole intermediate.

  • Dehydration: Subsequent elimination of water and another molecule of ethanol under the reaction conditions yields the aromatic 5-bromo-1,3-benzoxazole ring system.

Alternative reagents, such as aldehydes followed by an oxidant or carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA), can also be employed to form the benzoxazole ring.[1][7]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Product & Purification A 2-Amino-4-bromophenol C Acid-Catalyzed Condensation (e.g., p-TsOH) A->C B Triethyl Orthoformate B->C D Intramolecular Cyclization & Dehydration C->D Intermediate Formation E Crude 5-Bromo-1,3-benzoxazole D->E Aromatization F Purification (e.g., Column Chromatography) E->F G Final Product (≥98%) F->G

Caption: Synthetic workflow for 5-bromo-1,3-benzoxazole.

Spectroscopic Characterization

Structural confirmation of 5-bromo-1,3-benzoxazole is achieved through a combination of standard spectroscopic techniques. While specific peak values can vary slightly based on the solvent and instrument, the expected signatures are well-defined.

Table 2: Expected Spectroscopic Data for 5-Bromo-1,3-benzoxazole

TechniqueExpected Observations
¹H NMR Aromatic protons (δ ≈ 7.0-8.5 ppm). The proton at the C2 position of the oxazole ring typically appears as a sharp singlet at a downfield chemical shift (δ > 8.0 ppm). The protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.
¹³C NMR Aromatic carbons (δ ≈ 110-155 ppm). The C2 carbon of the oxazole ring will be notably downfield. The carbon atom attached to the bromine (C5) will also be distinct.
IR Spectroscopy Characteristic peaks for C=N stretching (≈ 1600-1650 cm⁻¹), C-O-C stretching (≈ 1200-1280 cm⁻¹), and aromatic C-H stretching (> 3000 cm⁻¹). A C-Br stretch will be observed in the fingerprint region (< 700 cm⁻¹).
Mass Spec. (MS) The molecular ion peak [M]⁺ will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 197 and 199.

Chemical Reactivity and Strategic Applications

5-Bromo-1,3-benzoxazole serves as a versatile platform for the synthesis of more complex molecules, primarily due to the reactivity of the bromine substituent.[4]

  • Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, alkyl, vinyl, or amino groups at the 5-position, enabling the rapid generation of diverse chemical libraries for drug screening.

  • Pharmaceutical Intermediate: The benzoxazole scaffold is a "privileged structure" found in numerous pharmaceuticals.[1][3] Derivatives of 5-bromo-1,3-benzoxazole are explored for a range of therapeutic targets. It is a key intermediate for agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][9][10] For example, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown significant anticancer effects in breast cancer cell lines.[10]

  • Materials Science: The rigid, aromatic structure of the benzoxazole core imparts favorable thermal and photophysical properties.[3] This makes 5-bromo-1,3-benzoxazole a useful precursor for developing advanced polymers, coatings, and fluorescent probes for biological imaging and chemical sensing.[4]

Exemplary Experimental Protocol

The following is a representative, non-optimized protocol for the synthesis of 5-bromo-1,3-benzoxazole.

Objective: To synthesize 5-bromo-1,3-benzoxazole from 2-amino-4-bromophenol.

Materials:

  • 2-amino-4-bromophenol (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromophenol and toluene.

  • Add triethyl orthoformate and a catalytic amount of p-TsOH to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the cooled mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 5-bromo-1,3-benzoxazole as a white to pale yellow solid.

  • Confirm the identity and purity of the product using NMR and MS analysis as described in Section 3.0.

Safety: This procedure should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

5-Bromo-1,3-benzoxazole is a high-value chemical intermediate whose utility is rooted in its stable heterocyclic core and the versatile reactivity of its bromine substituent. Its established role in the synthesis of diverse molecular architectures makes it an indispensable tool for professionals in drug development, medicinal chemistry, and materials science. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in creating novel and functional molecules.

References

  • Chem-Impex. (n.d.). 5-Bromo-1,3-benzoxazole.
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  • Sigma-Aldrich. (n.d.). 5-Bromo-1,3-benzoxazole AldrichCPR.
  • Smolecule. (n.d.). Buy 7-Bromo-5-chloro-1,3-benzoxazole | 1226072-54-3.
  • Staigent Technologies. (n.d.). 5-Bromo-1,3-benzoxazole.
  • Crescent Chemical Company. (n.d.). 5-BROMO-1 3-BENZOXAZOLE.
  • Unknown Author. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • ResearchGate. (n.d.). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Unknown Author. (2024, December 22). Review on benzoxazole chemistry and pharmacological potential.
  • Medicine Science. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines.
  • Boron Molecular. (n.d.). Buy 5-Bromo-1,3-benzoxazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.
  • Femy Maria K.M, et al. (2021, September 15). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research.
  • National Institute of Standards and Technology. (n.d.). Benzoxazole.
  • Unknown Author. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Thesis.

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5-Bromobenzo[d]oxazole synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzo[d]oxazole

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a bromine atom for subsequent functionalization and a privileged benzoxazole core, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound. We delve into the mechanistic rationale behind key chemical transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis to assist researchers in selecting the most suitable method for their specific application. The core focus is on the cyclocondensation of 2-amino-4-bromophenol, with further exploration of intramolecular copper-catalyzed cyclizations and electrophilic bromination strategies.

Introduction

The Benzoxazole Scaffold: A Privileged Structure

The benzoxazole moiety is a bicyclic aromatic heterocycle that holds a significant position in synthetic and medicinal chemistry.[3] It is a core component of numerous naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-tumor, anti-bacterial, and anti-viral properties.[4] The planar structure of the benzoxazole ring, combined with the presence of both hydrogen bond accepting nitrogen and oxygen atoms, allows it to interact effectively with various biological targets.[3] The introduction of a bromine atom at the 5-position, as in this compound, provides a reactive handle for chemists to employ in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity and develop novel therapeutic agents.[5]

Physicochemical Properties of this compound Intermediates

A clear understanding of the properties of key intermediates is crucial for successful synthesis and purification. The table below summarizes the properties of the primary precursor and a common related compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compound-2-thiolC₇H₄BrNOS230.09439607-87-1Pale yellow needles[1]
5-Bromobenzo[d]oxazol-2(3H)-oneC₇H₄BrNO₂214.0214733-73-4Not specified[6]
This compound-2-carbonitrileC₈H₃BrN₂O223.031541948-94-0Not specified[7]
Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most prevalent and direct method involves the construction of the oxazole ring from a pre-brominated phenol. Alternative methods include forming the benzoxazole core first, followed by bromination, or employing modern cross-coupling techniques for ring closure.

  • Primary Pathway: Cyclocondensation of 2-Amino-4-bromophenol: This is the most classical and widely employed strategy, involving the reaction of 2-amino-4-bromophenol with a suitable one-carbon (C1) electrophile to facilitate ring closure.

  • Alternative Pathway I: Intramolecular Copper-Catalyzed Cyclization: This modern approach, often referred to as an Ullmann-type condensation, involves the intramolecular C-O bond formation from an N-acyl-2-haloaniline precursor, offering potentially milder reaction conditions.[3][8]

  • Alternative Pathway II: Electrophilic Bromination of Benzoxazole: This route involves the direct bromination of the pre-formed benzoxazole ring. Its success is highly dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

Primary Synthesis Pathway: Cyclocondensation of 2-Amino-4-bromophenol

Principle and Mechanism

The condensation of o-aminophenols is a cornerstone of benzoxazole synthesis.[3] The reaction proceeds via a two-step sequence: first, the more nucleophilic amino group of 2-amino-4-bromophenol attacks the electrophilic carbon of the C1 source (e.g., an aldehyde, carboxylic acid, or orthoester) to form an intermediate Schiff base or amide. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed imine or activated carbonyl carbon, and a subsequent dehydration step yields the aromatic benzoxazole ring. The choice of the C1 reagent is critical as it determines the substituent at the 2-position of the final product.

Visualization of the General Mechanism

The diagram below illustrates the fundamental transformation in this pathway, starting from the key precursor, 2-amino-4-bromophenol.

Cyclocondensation_Mechanism Start 2-Amino-4-bromophenol Intermediate Schiff Base / Amide Intermediate Start->Intermediate + C1_Source C1 Electrophile (e.g., R-CHO, R-COOH) C1_Source->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous or Acid/Base Catalyzed Dehydration Dehydration Cyclization->Dehydration Product 2-R-5-Bromobenzo[d]oxazole Dehydration->Product - H₂O

Caption: General mechanism for 5-Bromobenzoxazole synthesis.

Key Methodologies and Reagents

A variety of reagents can serve as the C1 source in the cyclocondensation reaction, allowing for the synthesis of diverse 2-substituted 5-bromobenzoxazoles.

  • For 2-Unsubstituted 5-Bromobenzoxazole: The simplest form of the target molecule is prepared using formic acid or its derivatives like triethyl orthoformate. Formic acid serves as both the reactant and an acidic catalyst for the dehydration step.

  • For 2-Alkyl/Aryl-Substituted Derivatives: A wide range of aldehydes and carboxylic acids can be condensed with 2-amino-4-bromophenol.[8] The reaction with aldehydes often requires an oxidizing agent to form the final aromatic ring, while condensation with carboxylic acids typically requires high temperatures or a dehydrating agent like polyphosphoric acid (PPA).[9]

  • For 2-Amino-Substituted Derivatives: While the use of highly toxic cyanogen bromide is a classic method, safer alternatives have been developed.[10] One reported method involves the reaction of 2-amino-4-bromophenol with a second amine in basic conditions, suggesting a more complex, multi-component reaction pathway to achieve a 2-amino-substituted product.[9]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for synthesizing the parent this compound (unsubstituted at the C2 position) using formic acid.

Materials and Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Formic acid (≥95%, ~10-15 vol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and formic acid (~10-15 volumes relative to the aminophenol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-water slurry. A precipitate should form.

  • Neutralization: Cautiously neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Approaches

While cyclocondensation is the workhorse method, alternative strategies offer solutions when starting materials are different or when milder conditions are required.

Pathway 2: Intramolecular Copper-Catalyzed Cyclization (Ullmann Condensation)

The Ullmann condensation is a powerful copper-promoted reaction for forming C-O, C-N, and C-S bonds.[11] In the context of benzoxazole synthesis, it is applied as an intramolecular cyclization of an o-haloanilide.

3.1.1 Mechanistic Rationale This pathway begins with an acylated 2-bromoaniline derivative. The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the crucial C-O bond of the oxazole ring and regenerates the Cu(I) catalyst.[8] Modern protocols often use a combination of a copper source (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) to facilitate the reaction under milder conditions than traditional Ullmann reactions, which required very high temperatures.[8][11][12]

3.1.2 Workflow Diagram

Ullmann_Workflow Start N-(Aryl)-2-bromoanilide Reaction Intramolecular C-O Bond Formation Start->Reaction Catalyst Cu(I) Source (e.g., CuI) + Ligand (e.g., Phenanthroline) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent High-boiling Polar Solvent (e.g., DMSO, DMF) Solvent->Reaction Product Substituted Benzoxazole Reaction->Product Heat

Caption: Workflow for Ullmann-type benzoxazole synthesis.

Pathway 3: Electrophilic Bromination of Benzoxazole

This approach reverses the sequence of steps: the benzoxazole ring is formed first from 2-aminophenol, followed by bromination.

3.2.1 Regioselectivity Considerations The success of this method hinges on the directing effects of the fused oxazole ring during electrophilic aromatic substitution. The heteroatoms in the oxazole ring influence the electron density of the benzene ring. While detailed studies on benzoxazole are specific, in general, such fused heterocyclic systems can be activated towards substitution. The primary challenge is to achieve selective bromination at the C5 position and avoid the formation of other isomers (e.g., 7-bromo or 4-bromo) and poly-brominated byproducts.[13] The directing effects can be complex, and reaction conditions (solvent, temperature, brominating agent) must be carefully optimized to favor the desired 5-bromo isomer.

3.2.2 Protocol Outline and Challenges A typical protocol would involve dissolving benzoxazole in a suitable solvent (e.g., acetic acid, chloroform) and treating it with a brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine (Br₂).

  • Key Challenge: The primary difficulty is achieving high regioselectivity. The reaction often yields a mixture of isomers, necessitating challenging purification steps.[13]

  • Over-bromination: The activated ring system is susceptible to the addition of multiple bromine atoms, especially with strong brominating agents or longer reaction times.[13]

Synthetic Strategy Comparison and Selection

Choosing the optimal synthetic pathway depends on several factors, including the availability of starting materials, the desired scale of the reaction, required purity, and the specific substituent needed at the C2 position.

Decision-Making Flowchart

Decision_Flowchart rect_node rect_node Start Start: Choose Synthesis Path Q1 Is 2-Amino-4-bromophenol readily available? Start->Q1 Q2 Is a 2-unsubstituted or 2-substituted product needed? Q1->Q2 Yes Path2 Consider Pathway 2: Ullmann Cyclization Q1->Path2 No Sub_Path1a Use Formic Acid or Orthoformate Q2->Sub_Path1a Unsubstituted Sub_Path1b Use appropriate Aldehyde or Carboxylic Acid Q2->Sub_Path1b Substituted Q3 Is Benzoxazole (unbrominated) the starting material? Path1 Use Pathway 1: Cyclocondensation Q3->Path1 No (Synthesize from 2-aminophenol first) Path3 Use Pathway 3: Electrophilic Bromination Q3->Path3 Yes Path2->Q3 If starting material for Ullmann is unavailable Sub_Path1a->Path1 Sub_Path1b->Path1

Caption: Flowchart to guide synthesis pathway selection.

Summary Table of Synthetic Pathways
FeaturePathway 1: CyclocondensationPathway 2: Ullmann CyclizationPathway 3: Electrophilic Bromination
Primary Starting Material 2-Amino-4-bromophenolN-acyl-2-haloaniline derivativeBenzoxazole
Key Reagents Formic acid, aldehydes, carboxylic acidsCu(I) salt, ligand, baseNBS, Br₂
Versatility High (easy to vary C2 substituent)Moderate (depends on acyl group)Low (only yields 5-bromo derivative)
Typical Yields Good to excellentGood, but catalyst dependentVariable, often moderate due to isomers
Key Advantage Straightforward, robust, versatileCan use alternative starting materials, milder conditions with modern catalystsAtom economical, fewer steps if benzoxazole is available
Primary Disadvantage Can require harsh conditions (e.g., PPA, high temp)Requires synthesis of precursor, catalyst costPoor regioselectivity, risk of over-bromination, purification challenges[13]

Conclusion

The synthesis of this compound is most reliably and versatilely achieved through the cyclocondensation of 2-amino-4-bromophenol with a suitable C1 electrophile. This method provides direct access to either the parent compound or a wide array of 2-substituted derivatives, making it the preferred choice for most research and development applications. While alternative routes such as intramolecular Ullmann-type cyclizations and direct bromination of benzoxazole exist, they present their own unique sets of challenges. The Ullmann approach offers a modern alternative when the primary aminophenol precursor is unavailable, whereas direct bromination is often hampered by issues of regioselectivity. The selection of a synthetic strategy should therefore be a deliberate choice based on starting material availability, desired final structure, and the scale and purity requirements of the project.

References

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A Technical Guide to the Synthesis of 5-Bromobenzo[d]oxazole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and pharmaceutical development.[1] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules with specific biological activities. 5-Bromobenzo[d]oxazole, in particular, serves as a crucial intermediate, with the bromo-substituent providing a reactive handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the synthesis of a diverse library of compounds for screening as potential therapeutics, including agents targeting infectious diseases and cancer.[3][4][5] This guide provides an in-depth analysis of the primary starting materials and synthetic routes for the efficient preparation of this valuable building block.

Retrosynthetic Analysis: Identifying the Core Precursor

A retrosynthetic disconnection of the target molecule, this compound, reveals the most direct and convergent synthetic strategy. The oxazole ring is typically formed via the condensation and subsequent cyclization of an o-aminophenol with a one-carbon (C1) electrophile. This points to 2-amino-4-bromophenol as the cornerstone starting material.

Primary Synthetic Pathway: Condensation of 2-Amino-4-bromophenol

The most prevalent and reliable method for synthesizing this compound involves the reaction of 2-amino-4-bromophenol with a suitable C1 source, followed by acid-catalyzed cyclodehydration.

Key Starting Material: 2-Amino-4-bromophenol
  • Chemical Properties: 2-Amino-4-bromophenol (CAS 40925-68-6) is a crystalline solid with a melting point of 130-135 °C.[6] It possesses two key functional groups for the benzoxazole synthesis: a nucleophilic amine and a hydroxyl group ortho to it. The bromine atom at the 4-position is relatively stable under the reaction conditions for cyclization.

  • Commercial Availability: This compound is readily available from numerous chemical suppliers.[7] It is typically synthesized by the reduction of the corresponding 4-bromo-2-nitrophenol.[7]

  • Purity and Handling: The purity of the starting material is critical for achieving high yields. Impurities, such as isomers from the nitration step, can lead to undesired side products.[8] 2-Amino-4-bromophenol is harmful if swallowed, causes skin and eye irritation, and may cause allergic reactions or respiratory difficulties.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Selection of the One-Carbon (C1) Source

The choice of the C1 electrophile is a critical parameter that influences reaction conditions and overall efficiency. The most common reagents are formic acid and its derivatives, such as triethyl orthoformate.

C1 SourceTypical ConditionsAdvantagesDisadvantages
Formic Acid Reflux, often with a strong acid catalyst (e.g., PPA, H2SO4)Inexpensive, readily available.Requires high temperatures and strongly acidic, corrosive conditions. Water is a byproduct, which can hinder reaction completion.
Triethyl Orthoformate Reflux, often with an acid catalyst. Can sometimes be run neat.Acts as both reactant and water scavenger, driving the reaction to completion. Milder conditions are often possible.[9][10]More expensive than formic acid.
The Role of the Catalyst: Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely used and highly effective reagent in benzoxazole synthesis, serving as both a solvent and a powerful dehydrating acid catalyst.[11][12][13] Its high viscosity and non-oxidizing nature make it ideal for promoting the high-temperature condensation and cyclization required for forming the oxazole ring.[14][15] The use of PPA can significantly improve yields by efficiently removing the water generated during the reaction, thereby driving the equilibrium towards the product.

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism:

  • N-Formylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of formic acid (or its equivalent from the orthoformate). This forms an N-formyl intermediate.

  • Cyclodehydration: Under strong acid catalysis (e.g., PPA), the hydroxyl group attacks the formyl carbon. This is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.

Reaction_Mechanism A 2-Amino-4-bromophenol + C1 Source B N-Formyl Intermediate A->B N-Formylation C Protonation of Carbonyl B->C Acid Catalyst (H+) D Intramolecular Cyclization C->D Nucleophilic Attack by -OH E Tetrahedral Intermediate D->E F Dehydration E->F Proton Transfer & Loss of H2O G This compound F->G Aromatization

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Triethyl orthoformate (3.0 eq)[9]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromophenol (1.0 eq), toluene, triethyl orthoformate (3.0 eq), and p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Experimental_Workflow start Combine Reactants: 2-Amino-4-bromophenol Triethyl Orthoformate p-TsOH, Toluene reflux Heat to Reflux (110-120 °C) start->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup: 1. Quench with NaHCO3 2. Extract with EtOAc 3. Wash with Brine monitor->workup Reaction Complete dry Dry (Na2SO4) & Concentrate workup->dry purify Purification: Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: General workflow for synthesis and purification.

Alternative Synthetic Routes

While the condensation with formic acid derivatives is the most common approach, other methods exist:

  • From 2-Amino-4-bromophenol and Aldehydes: Aromatic or aliphatic aldehydes can be used in the presence of an oxidant to form 2-substituted benzoxazoles. For the unsubstituted this compound, formaldehyde would be the required aldehyde.

  • From 5-Bromobenzo[d]oxazol-2(3H)-one: This commercially available starting material can be chemically modified to yield the target compound, though this is a less direct route.[16]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the acid-catalyzed condensation of 2-amino-4-bromophenol with a one-carbon electrophile. The selection between formic acid and triethyl orthoformate depends on the desired reaction conditions, scale, and cost considerations, with orthoformates often providing a milder and more controlled reaction. The purity of the 2-amino-4-bromophenol starting material is paramount to achieving high yields and minimizing side-product formation. This technical guide provides the foundational knowledge for researchers to successfully synthesize this key building block for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions. Retrieved from [Link]

  • Sungkyunkwan University. (n.d.). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound-2-thiol | 439607-87-1. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Retrieved from [Link]

  • Vevivos. (n.d.). This compound-2-thiol. Retrieved from [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis of benzoxazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromophenol. Retrieved from [Link]

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

  • MDPI. (2021). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Retrieved from [Link]

  • Researcher.Life. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines - R Discovery. Retrieved from [Link]

  • National Institutes of Health. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]

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The Benzoxazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a deceptively simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its journey, initiated by a foundational synthesis in the late 19th century, has evolved into a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies of benzoxazole derivatives. We delve into the causality behind pivotal experimental choices that have shaped the field, from classical condensation reactions to modern catalytic methodologies. Furthermore, this guide illuminates the remarkable biological activities of benzoxazole-containing compounds, substantiated with quantitative data and mechanistic insights. Detailed experimental protocols for key syntheses are provided, alongside visualizations of reaction workflows and biological signaling pathways, offering a holistic resource for professionals engaged in the pursuit of novel therapeutics.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of benzoxazole begins in 1876 with the pioneering work of German chemist Arthur Ladenburg. In a landmark experiment, Ladenburg reported the first synthesis of a benzoxazole derivative, 2-methylbenzoxazole.[1] This seminal discovery was achieved through the condensation of o-aminophenol with acetic anhydride, a straightforward yet elegant reaction that laid the groundwork for over a century of chemical exploration.

The initial discovery, while significant, did not immediately unlock the vast potential of the benzoxazole core. For several decades, research into this heterocyclic system remained largely academic. However, the inherent stability and synthetic accessibility of the benzoxazole ring system gradually attracted the attention of chemists. The early 20th century saw a slow but steady expansion of synthetic methodologies, primarily centered around the condensation of o-aminophenols with a variety of reagents, including carboxylic acids, aldehydes, and their derivatives. A notable advancement during this period was the use of polyphosphoric acid (PPA) as a condensing agent, which facilitated the synthesis of a broader range of 2-substituted benzoxazoles under harsher, yet effective, conditions.

It was not until the mid-20th century that the biological significance of benzoxazole derivatives began to be fully appreciated. The discovery of naturally occurring benzoxazoles with potent biological activities served as a major catalyst for research in this area. This, coupled with the advent of high-throughput screening, led to the recognition of the benzoxazole moiety as a "privileged scaffold" in medicinal chemistry.[1] This term signifies a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the development of novel therapeutic agents.

The Art of Synthesis: From Classical Condensations to Modern Catalysis

The construction of the benzoxazole ring system has been the subject of intense investigation, leading to a diverse arsenal of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, substrate availability, and the need for mild and efficient reaction conditions.

The Cornerstone: Ladenburg's Legacy and its Refinements

The condensation of an o-aminophenol with a carboxylic acid or its derivative remains the most fundamental and widely practiced approach to benzoxazole synthesis. This method, a direct descendant of Ladenburg's original work, is valued for its simplicity and the ready availability of starting materials.

Classical Approach: Condensation with Carboxylic Acids

The direct condensation of o-aminophenol with a carboxylic acid typically requires high temperatures and often employs a dehydrating agent or a catalyst to drive the reaction to completion. Polyphosphoric acid (PPA) has been a workhorse in this regard, serving as both a solvent and a catalyst.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid

  • Materials:

    • o-Aminophenol (1.0 eq)

    • Benzoic acid (1.0 eq)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • In a round-bottom flask, combine o-aminophenol and benzoic acid.

    • Add a sufficient amount of polyphosphoric acid to ensure the mixture can be stirred effectively.

    • Heat the reaction mixture to 180-200 °C with constant stirring for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzoxazole.

The Evolution to Milder and More Efficient Methods

While effective, classical methods often require harsh reaction conditions and can be limited in their substrate scope. The relentless pursuit of milder, more efficient, and environmentally benign synthetic routes has led to the development of a plethora of modern methodologies.

Catalytic Approaches:

The use of catalysts has revolutionized benzoxazole synthesis, enabling reactions to proceed under significantly milder conditions with improved yields and functional group tolerance. A wide range of catalysts, including metal catalysts (e.g., copper, palladium, ruthenium), nanocatalysts, and green catalysts like fly ash, have been successfully employed.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of benzoxazole synthesis, microwave-assisted methods offer rapid reaction times, often in the absence of a solvent, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

  • Materials:

    • o-Aminophenol (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • Catalyst (e.g., p-toluenesulfonic acid, a reusable solid acid, or a metal catalyst)

  • Procedure:

    • In a microwave-safe reaction vessel, combine o-aminophenol, the aromatic aldehyde, and a catalytic amount of the chosen catalyst.

    • If necessary, add a minimal amount of a high-boiling solvent (e.g., DMF, DMSO) or perform the reaction neat.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specific power and temperature for a short duration (typically 5-30 minutes).

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Benzoxazole Synthesis

G cluster_classical Classical Synthesis cluster_modern Modern Synthesis start1 o-Aminophenol + Carboxylic Acid/Derivative step1_1 High Temperature (e.g., with PPA) start1->step1_1 step1_2 Workup & Purification step1_1->step1_2 end1 Benzoxazole Derivative step1_2->end1 start2 o-Aminophenol + Aldehyde/Other Reagents step2_1 Catalyst + Milder Conditions (e.g., Microwave, Nanocatalyst) start2->step2_1 step2_2 Workup & Purification step2_1->step2_2 end2 Benzoxazole Derivative step2_2->end2 G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzoxazole derivatives have shown considerable promise in this area, with compounds exhibiting activity against a range of bacteria and fungi. One of the key mechanisms of action for their antibacterial effect is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [2]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis and inflammatory bowel disease. Several benzoxazole derivatives have been developed as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response. [3][4]

Conclusion and Future Outlook

From its humble beginnings in the 19th-century laboratory of Arthur Ladenburg, the benzoxazole scaffold has blossomed into a cornerstone of modern medicinal chemistry. Its synthetic versatility, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in the quest for new and improved therapeutics. The ongoing development of novel synthetic methodologies, particularly those embracing the principles of green chemistry, will undoubtedly expand the accessible chemical space of benzoxazole derivatives. As our understanding of the molecular basis of disease deepens, the rational design of benzoxazole-based compounds targeting specific biological pathways holds immense promise for addressing some of the most pressing challenges in human health. The journey of the benzoxazole core is far from over; it is a narrative of continuous discovery and innovation that will undoubtedly continue to unfold in the years to come.

References

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. [Link]

  • Benzoxazole compounds currently on the market (a,b) or in clinical... ResearchGate. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

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Foreword: The Benzoxazole Scaffold and the Strategic Role of Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Brominated Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole nucleus, a bicyclic heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4] Its rigid, planar structure and capacity for diverse substitutions make it a versatile foundation for developing novel therapeutic agents. The structural resemblance of benzoxazoles to naturally occurring nucleic bases may facilitate their interaction with biopolymers, contributing to their broad range of biological activities.[5][6] These activities span antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[6][7][8]

A common strategy to enhance the therapeutic potential of such scaffolds is halogenation. The introduction of a bromine atom, in particular, can profoundly modulate a molecule's physicochemical properties. Bromination often increases lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the bromine atom can act as a halogen bond donor, influencing binding affinity and selectivity for biological targets.[9] This modification is frequently observed in marine natural products, which are a rich source of potent, biologically active organobromine compounds.[10][11][12][13]

This guide provides a comprehensive exploration of the biological activities of brominated benzoxazoles. It moves beyond a simple cataloging of effects to provide a senior scientist's perspective on the mechanisms of action, the causality behind experimental design, and the detailed protocols necessary for robust evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Brominated benzoxazoles have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms that target the core dependencies of cancer cells.[14][15]

Core Mechanisms of Action

The cytotoxic properties of these compounds are not arbitrary; they are the result of precise interactions with critical cellular machinery.

  • Enzyme Inhibition: Cancer cells are often addicted to the activity of specific enzymes for their growth and survival. Brominated benzoxazoles have been shown to inhibit several key players:

    • Tyrosine Kinases: These enzymes are crucial gatekeepers of signaling pathways that control cell proliferation, migration, and survival. Certain benzoxazole hybrids have been identified as potent inhibitors of protein tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), thereby halting the signals that drive tumor growth.[3][16][17]

    • DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately, cell death. Brominated benzoxazoles, such as 2-(4'-bromophenyl)-6-nitrobenzoxazole, have demonstrated potent inhibitory activity against both human Topoisomerase I and IIα.[14][18]

  • Induction of Apoptosis: Rather than causing indiscriminate cell death (necrosis), effective chemotherapeutics often trigger apoptosis, or programmed cell death. A newly synthesized derivative, 5-amino-2-[P-bromophenyl]-benzoxazole (BB), has been shown to induce apoptosis in breast cancer cell lines.[19] This is achieved by modulating the expression of key apoptotic regulators, leading to an increase in cytochrome C levels and activation of the caspase cascade.[19]

  • Inhibition of Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as angiogenesis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF). The benzoxazole derivative BB has been observed to decrease VEGF expression in breast cancer cells, suggesting it can starve tumors of essential nutrients and oxygen.[19]

Anticancer_Mechanisms cluster_0 Enzyme Inhibition cluster_1 Apoptosis Induction cluster_2 Anti-Angiogenesis BZ Brominated Benzoxazole TK Tyrosine Kinases (VEGFR-2, EGFR) BZ->TK Inhibits TOPO DNA Topoisomerases (Topo I, Topo II) BZ->TOPO Inhibits APOP ↑ Cytochrome C ↑ Caspase Activity BZ->APOP Induces ANGIO ↓ VEGF Expression BZ->ANGIO Inhibits Proliferation Proliferation TK->Proliferation ↓ Proliferation DNA_Damage DNA_Damage TOPO->DNA_Damage ↑ DNA Damage Cell_Death Cell_Death APOP->Cell_Death ↑ Cell Death Blood_Supply Blood_Supply ANGIO->Blood_Supply ↓ Tumor Blood Supply MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates. Allow adherence overnight. B 2. Compound Treatment Treat cells with various concentrations of brominated benzoxazole. A->B C 3. Incubation Incubate for a defined period (e.g., 48 or 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50 values. F->G

Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂). [14]2. Compound Preparation: Prepare a stock solution of the brominated benzoxazole in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours. [14]The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. [14] Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the brominated benzoxazole at its predetermined IC₅₀ concentration for a specified period (e.g., 24 hours). [14]2. Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Activity: A Broad-Spectrum Defense

Brominated benzoxazoles exhibit significant activity against a wide range of microbial pathogens, including those that have developed resistance to conventional antibiotics. [20][21]

Spectrum and Potency

These compounds have demonstrated a broad spectrum of activity. [22][21][23]* Antibacterial: Efficacy has been shown against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli. [22][21]Notably, activity has been observed against antibiotic-resistant isolates, a critical area of unmet medical need. [21][24]* Antifungal: Activity has been reported against pathogenic yeasts and molds, including Candida albicans and Aspergillus niger. [7][22]* Antitubercular: Some derivatives show moderate activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [21] Molecular docking studies suggest that one potential mechanism of action is the inhibition of bacterial DNA gyrase (GyrB complex), an essential enzyme for bacterial DNA replication. [9][20]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference(s)
5-(benzamido/phenylacetamido)-2-(phenyl)benzoxazolesE. faecalis (resistant)16[21]
5-(benzamido/phenylacetamido)-2-(phenyl)benzoxazolesM. tuberculosis8 - 128[21]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid (2b)B. subtilis0.098[23]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid (2b)S. aureus0.195[23]
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamideVarious bacteriaModerate[20]
Various Benzoxazole DerivativesC. albicans, A. nigerVaries[7]
Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a gold standard for determining the MIC of a compound.

MIC_Workflow A 1. Compound Dilution Perform serial two-fold dilutions of the brominated benzoxazole in broth (e.g., Mueller-Hinton) in a 96-well plate. C 3. Inoculation Add the microbial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls. A->C B 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). [7][20]2. Inoculum Standardization: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease

Beyond cancer and infectious diseases, certain brominated benzoxazoles have shown potential as inhibitors of enzymes relevant to neurodegenerative disorders like Alzheimer's disease.

Mechanism and Relevance

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. [25]Several 2-aryl-6-carboxamide benzoxazole derivatives have demonstrated potent, dual-binding inhibition of both AChE and BChE. [2][25]

Quantitative Analysis of Cholinesterase Inhibition
Compound/DerivativeTarget EnzymeIC₅₀ (nM)Reference(s)
2-Aryl-6-carboxamide benzoxazole (Compound 36)AChE12.62[25]
2-Aryl-6-carboxamide benzoxazole (Compound 36)BChE25.45[25]
Donepezil (Standard Drug)AChE69.3[25]
Donepezil (Standard Drug)BChE63.0[25]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is a reliable method for measuring cholinesterase activity.

Causality: The enzyme (AChE or BChE) hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction. [25] Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0), and the test inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor solution.

  • Pre-incubation: Add the enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Conclusion and Future Perspectives

Brominated benzoxazoles represent a versatile and potent class of biologically active molecules. The strategic incorporation of bromine into the benzoxazole scaffold consistently yields compounds with significant anticancer, antimicrobial, and specific enzyme-inhibitory properties. The data clearly indicate that these compounds can target fundamental cellular processes, from DNA replication and cell signaling in cancer to essential enzyme functions in bacteria and the central nervous system.

The future of this field lies in leveraging the structure-activity relationships discussed herein for the rational design of next-generation therapeutics. Future research should focus on:

  • Optimizing Pharmacokinetics: While in vitro potency is high, future work must address the absorption, distribution, metabolism, and excretion (ADME) properties to ensure in vivo efficacy.

  • Elucidating Novel Mechanisms: Further investigation into the precise molecular interactions and downstream effects will uncover new therapeutic possibilities and potential resistance mechanisms.

  • Computational and In Silico Modeling: Utilizing molecular docking and dynamics simulations can accelerate the discovery of derivatives with enhanced potency and selectivity, minimizing off-target effects.

For drug development professionals, brominated benzoxazoles are not just another class of heterocyclic compounds; they are a validated starting point for programs aimed at addressing some of the most pressing challenges in oncology, infectious disease, and neurology.

References

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Unlocking the Potential of 5-Bromobenzo[d]oxazole: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold represents a "privileged" structure in modern chemistry, consistently appearing in a multitude of biologically active compounds and functional materials.[1][2][3] Within this esteemed class of heterocycles, 5-Bromobenzo[d]oxazole emerges as a particularly compelling, yet underexplored, starting material. Its strategic bromine functionalization offers a versatile chemical handle for extensive molecular elaboration, paving the way for novel discoveries in medicinal chemistry and materials science. This guide provides an in-depth exploration of promising research avenues for this compound, moving beyond theoretical concepts to offer actionable experimental designs and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Strategic Importance of the this compound Scaffold

This compound is a bicyclic aromatic heterocycle with a bromine atom at the 5-position. This bromine is not merely a placeholder; it is a strategic tool for synthetic diversification. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a vast range of substituents at this position.[4][5] This synthetic accessibility is paramount for generating libraries of novel compounds for biological screening and materials characterization. Furthermore, the benzoxazole core itself is known to interact with various biological targets, and modifications at the 5-position can significantly modulate this activity, offering a clear path for structure-activity relationship (SAR) studies.[1][6]

Frontier in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The benzoxazole core is a recurring motif in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][7] this compound serves as an ideal starting point for the development of new chemical entities in these therapeutic areas.

Anticancer Drug Discovery: Targeting Kinase Signaling and Beyond

Rationale: Dysregulated kinase signaling is a hallmark of many cancers.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a clinically validated target for cancer therapy.[8][9] Notably, derivatives of the closely related 5-chlorobenzoxazole have shown potent VEGFR-2 inhibitory activity.[9] This provides a strong rationale for exploring 5-bromobenzoxazole derivatives as a new class of VEGFR-2 inhibitors.

Proposed Research Workflow:

G cluster_0 Synthesis & Diversification cluster_1 In Vitro Screening Cascade cluster_2 Mechanism of Action Studies A This compound B Suzuki & Buchwald-Hartwig Cross-Coupling Reactions A->B Introduce diverse aryl & amine groups C Library of 5-Substituted Benzoxazole Derivatives B->C D Initial Cytotoxicity Screen (MTT Assay on Cancer Cell Lines) C->D E VEGFR-2 Kinase Inhibition Assay (Luminescence-based) D->E Active compounds F Lead Compound Identification E->F G Downstream Signaling Analysis (Western Blot for p-AKT, p-ERK) F->G H Cell-Based Angiogenesis Assays (e.g., Tube Formation Assay) F->H

Caption: Proposed workflow for the discovery of novel anticancer agents.

Experimental Protocols:

Protocol 1: Synthesis of a 5-Aryl-benzo[d]oxazole Library via Suzuki Coupling

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide range of aryl and heteroaryl moieties at the 5-position of the benzoxazole core.[5][10]

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq.).[10]

    • Add a suitable solvent, such as a mixture of dimethoxyethane and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Rationale: A luminescence-based kinase assay provides a high-throughput and sensitive method to quantify the direct inhibitory effect of the synthesized compounds on VEGFR-2 activity.[1][8] The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[8]

  • Procedure:

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[1][2]

    • Dispense the master mix into the wells of a white 96-well plate.

    • Add serial dilutions of the test compounds (typically from a DMSO stock) to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[1]

    • Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.[2]

    • Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[2]

    • Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® MAX).[1]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[1]

    • Read the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Parameter Description Example Value
IC50 The half-maximal inhibitory concentration of a compound against VEGFR-2 kinase activity.0.5 µM
Cell Line Human umbilical vein endothelial cells (HUVECs) for downstream cellular assays.N/A
Positive Control A known VEGFR-2 inhibitor (e.g., Sunitinib).0.01 µM
Development of Novel Anti-inflammatory Agents

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.[11][12] Benzoxazole derivatives have been reported to possess anti-inflammatory properties, suggesting the potential for 5-bromobenzoxazole-derived compounds to act as NF-κB inhibitors.

Proposed Research Workflow:

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Validation A This compound B Library Synthesis (e.g., Buchwald-Hartwig Amination) A->B C Diverse 5-Amino-Substituted Benzoxazoles B->C D NF-κB Reporter Gene Assay (Luciferase-based) C->D E Identification of 'Hits' D->E F Western Blot for IκBα Phosphorylation/Degradation E->F G ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E->G

Caption: A strategic workflow for identifying novel anti-inflammatory compounds.

Protocol 3: NF-κB Reporter Assay for Screening Inhibitors

  • Rationale: A reporter gene assay provides a quantifiable and high-throughput method to assess the activation or inhibition of the NF-κB signaling pathway.[11][13]

  • Procedure:

    • Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene into a 96-well plate and allow them to attach overnight.[13]

    • Pre-treat the cells with various concentrations of the synthesized 5-bromobenzoxazole derivatives for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the signaling cascade.[14]

    • Incubate for an additional 6-24 hours to allow for luciferase expression.[13]

    • Lyse the cells and add a luciferase detection reagent.

    • Measure the luminescence using a plate reader.

    • A reduction in luminescence in the presence of the compound compared to the stimulated control indicates inhibition of the NF-κB pathway.

Discovery of New Antimicrobial Agents

Rationale: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[7] Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3][7] The 5-bromobenzoxazole scaffold can be functionalized to generate novel compounds with potential antibacterial and antifungal properties.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: This is the gold-standard method for determining the in vitro antimicrobial activity of a compound by establishing the lowest concentration that inhibits visible growth of a microorganism.[3][7][15]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3]

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[15]

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[15]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Microorganism Gram Stain Example MIC (µg/mL)
Staphylococcus aureusPositive8
Escherichia coliNegative16
Candida albicansN/A (Fungus)4

Frontiers in Materials Science: Building Blocks for Functional Organic Materials

The electron-deficient nature of the benzoxazole ring system, combined with the potential for π-conjugation, makes it an attractive building block for organic electronic materials.[9][16] this compound is a key starting material for the synthesis of conjugated polymers and small molecules for applications such as Organic Light-Emitting Diodes (OLEDs).[9][17]

Proposed Research Direction:

  • Synthesis of Novel Conjugated Polymers: Utilize palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, to copolymerize this compound with other aromatic monomers (e.g., thiophene, fluorene derivatives).[18][19][20] The resulting polymers can be investigated for their photophysical and electrochemical properties to assess their potential for use in OLEDs and organic photovoltaics.

G cluster_0 Monomer & Polymer Synthesis cluster_1 Material Characterization cluster_2 Device Fabrication & Testing A This compound B Conversion to Diboronic Ester A->B D Suzuki Polycondensation B->D C Aromatic Dibromide Co-monomer C->D E Novel Conjugated Polymer D->E F UV-Vis & Photoluminescence Spectroscopy E->F G Cyclic Voltammetry E->G H Determination of HOMO/LUMO Energy Levels F->H G->H I Fabrication of OLED Device H->I J Electroluminescence & Efficiency Measurements I->J

Caption: Workflow for the development of benzoxazole-based materials for OLEDs.

Conclusion and Future Outlook

This compound represents a launchpad for innovation across multiple scientific disciplines. Its synthetic tractability, coupled with the proven biological and material relevance of the benzoxazole core, positions it as a high-value scaffold for future research. The experimental pathways outlined in this guide provide a robust framework for researchers to systematically explore its potential. By combining rational design, efficient synthesis, and rigorous biological and material evaluation, the scientific community can unlock the full potential of this versatile molecule, leading to the development of next-generation therapeutics and advanced functional materials.

References

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  • Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes and the In fluences of Hexahydrophthalimido. (2023).
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5-Bromobenzo[d]oxazole and its key derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzo[d]oxazole and Its Key Derivatives

Abstract

The benzoxazole scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] This guide focuses on this compound, a pivotal building block whose strategic bromine placement serves as a versatile linchpin for synthetic diversification. We will explore the synthesis of this core, delve into the mechanistic principles of its derivatization through palladium-catalyzed cross-coupling reactions, and provide actionable experimental protocols. Furthermore, we will examine the significant applications of the resulting derivatives, particularly in the development of next-generation anticancer agents, antimicrobials, and advanced optoelectronic materials.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their work.

The Benzoxazole Core: A Privileged Scaffold

Benzoxazole and its analogues are heterocyclic compounds that have garnered immense interest due to their structural similarity to naturally occurring nucleic bases, which allows them to interact readily with biological macromolecules.[4] This fundamental property underpins their diverse pharmacological activities, which include potent anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral effects.[4][6][7][8] Marketed drugs such as the non-steroidal anti-inflammatory agent Flunoxaprofen and the muscle relaxant Chlorzoxazone have historically featured the benzoxazole core, cementing its therapeutic relevance.[1]

The strategic importance of this compound lies in its C5-bromine atom. This functional handle is exceptionally well-suited for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of vast chemical libraries for screening and optimization.

Synthesis of the this compound Core

The most direct and reliable synthesis of the this compound core involves the condensation and subsequent cyclization of 2-amino-4-bromophenol with a one-carbon electrophile. Triethyl orthoformate is an ideal reagent for this transformation as it serves as both a reactant and a dehydrating agent, driving the reaction to completion.[9]

Underlying Principle: Acid-Catalyzed Cyclodehydration

The reaction proceeds via an initial formation of a formimidate intermediate from the reaction of the aniline nitrogen with triethyl orthoformate. Under acidic conditions (often inherent or supplemented with a catalyst), the phenolic oxygen attacks the electrophilic carbon of the formimidate. Subsequent elimination of ethanol molecules results in the formation of the stable, aromatic benzoxazole ring system. Polyphosphoric acid (PPA) can also be used as a catalyst and solvent, particularly when reacting with carboxylic acids.[10]

Experimental Protocol: Synthesis from 2-Amino-4-bromophenol

Objective: To synthesize this compound.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Triethyl orthoformate (3.0-5.0 eq)[11][12]

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (as solvent, optional)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromophenol and triethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 120-140°C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling

The C(sp²)–Br bond at the 5-position is the key site for molecular elaboration. Its reactivity is ideal for palladium-catalyzed reactions, which are foundational in modern organic synthesis due to their reliability, functional group tolerance, and predictable outcomes. We will focus on the two most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between the benzoxazole core and various aryl or heteroaryl moieties.[13][14] This is particularly valuable in anticancer drug design, where 2,5-disubstituted benzoxazoles often exhibit potent activity.[8][15]

Causality & Expertise: The reaction's success hinges on a catalytic cycle involving a Pd(0) species.[16] The cycle begins with the oxidative addition of the palladium catalyst into the C-Br bond of this compound—this is typically the rate-determining step. A crucial subsequent step is transmetalation, where the organic group from a boronic acid (activated by a base) is transferred to the palladium center.[14] The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote efficient reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L₂ (Ar = Benzoxazolyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R'-B(OH)₃]⁻ pd_intermediate [Ar-Pd(II)-R']L₂ transmetalation->pd_intermediate base_activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' (Product) reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

  • Heat the mixture to 80-110°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-arylbenzo[d]oxazole derivative.[13]

Coupling Partner (Ar-B(OH)₂)ProductTypical Yield (%)Application Area
Phenylboronic acid5-Phenylbenzo[d]oxazole>90Core Scaffold
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)benzo[d]oxazole>85Anticancer
3-Pyridylboronic acid5-(Pyridin-3-yl)benzo[d]oxazole>80Medicinal Chemistry
Thiophene-2-boronic acid5-(Thiophen-2-yl)benzo[d]oxazole>85Organic Electronics[5]
C-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of drug discovery, as these groups often serve as key pharmacophores for target binding. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[17][18] This reaction is instrumental in synthesizing 5-aminobenzoxazole derivatives, which are precursors to potent antimicrobial and anticancer agents.[6][19]

Causality & Expertise: Similar to the Suzuki coupling, this reaction is driven by a Pd(0) catalytic cycle.[20] The key mechanistic steps involve: 1) Oxidative addition of the Pd(0) catalyst to the this compound C-Br bond. 2) Coordination of the amine to the resulting Pd(II) complex. 3) Base-mediated deprotonation of the coordinated amine to form a palladium-amido complex.[21] 4) Reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical to facilitate the final reductive elimination step, which is often challenging. The choice of base (typically a strong, non-nucleophilic base like NaOtBu) is also crucial for efficient deprotonation.[21]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L₂ (Ar = Benzoxazolyl) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R¹R²NH, Base - Base-H⁺, -Br⁻ pd_amido [Ar-Pd(II)-NR¹R²]L Amido Complex amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² (Product) reductive_elimination->product

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Seal the vessel, evacuate, and backfill with an inert gas (repeat 3x).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS, typically 6-24 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield the 5-aminobenzo[d]oxazole derivative.[22]

Amine Coupling PartnerProductTypical Yield (%)Application Area
Morpholine4-(Benzo[d]oxazol-5-yl)morpholine>90Drug Scaffolds
AnilineN-Phenylbenzo[d]oxazol-5-amine>85Organic Semiconductors
Piperazine1-(Benzo[d]oxazol-5-yl)piperazine>80Anticancer Agents[4][23]
BenzylamineN-Benzylbenzo[d]oxazol-5-amine>90Synthetic Intermediates

Applications of Key this compound Derivatives

The true value of this compound is realized in the functional properties of its derivatives. The ability to systematically modify the C5 position allows for the fine-tuning of biological activity and material properties.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

Research has consistently shown that substitution at the 5-position of the benzoxazole ring is critical for potent biological activity.[8]

  • Anticancer Activity: Derivatives where the 5-position is functionalized with aryl groups (from Suzuki coupling) or substituted amino groups (from Buchwald-Hartwig amination) have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29).[8][23] For instance, certain 5-piperazinylbenzoxazole analogues act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the expression of CYP1A1 enzymes that metabolize the compound into an active anticancer agent.[23]

  • Antimicrobial Activity: 5-Aminobenzoxazole derivatives are key precursors for compounds with broad-spectrum antimicrobial activity.[19] Further modification of the 5-amino group, for example, into sulfonamides, has yielded compounds effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[24]

SAR_Diagram core This compound Core suzuki Suzuki Coupling (C-C Formation) core:f1->suzuki buchwald Buchwald-Hartwig (C-N Formation) core:f1->buchwald aryl_deriv 5-Aryl Derivatives suzuki->aryl_deriv amino_deriv 5-Amino Derivatives buchwald->amino_deriv anticancer Anticancer Activity (e.g., against MCF-7, A549) aryl_deriv->anticancer materials Organic Electronics (e.g., OFETs, Sensors) aryl_deriv->materials amino_deriv->anticancer antimicrobial Antimicrobial Activity (e.g., against S. aureus) amino_deriv->antimicrobial

Structure-activity relationships of this compound derivatives.
Materials Science: Optoelectronic Applications

The rigid, planar, and π-conjugated nature of the benzoxazole system makes its derivatives excellent candidates for use in organic electronics.[3][5]

  • Organic Electronics: When coupled with other π-rich or π-deficient aromatic systems via Suzuki coupling, this compound can be incorporated into larger conjugated molecules. These materials can function as organic semiconductors in Organic Field-Effect Transistors (OFETs) or as emitters or host materials in Organic Light-Emitting Diodes (OLEDs).[5]

  • Sensors and Dyes: The benzoxazole core is inherently fluorescent. Modification at the 5-position can tune the electronic properties, leading to derivatives with strong intramolecular charge transfer (ICT) characteristics. This makes them suitable for applications as fluorescent probes, pH sensors, and advanced dyes.[25] Recently, a benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), was shown to have exceptional elasticity and piezochromic (pressure-sensitive color change) properties, making it ideal for flexible electronics and smart sensors.[5][26]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a master key for unlocking a vast chemical space of high-value derivatives. Its straightforward synthesis and the supreme reliability of palladium-catalyzed cross-coupling reactions at the C5-position provide a robust platform for innovation. The demonstrated success of its derivatives as potent anticancer and antimicrobial agents underscores its continued importance in drug discovery pipelines. Simultaneously, the unique photophysical properties of its extended π-systems are paving the way for new applications in advanced materials science. For researchers aiming to develop novel therapeutics or functional organic materials, this compound represents a validated and highly promising starting point.

References

Click to expand
  • Özkay, Y., Işık, S., Akalın, G., Öztürk, Y., & Kaplancıklı, Z. A. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 112979. [Link]

  • ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. Retrieved January 9, 2026, from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved January 9, 2026, from [Link]

  • Zeyrek, C. T., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved January 9, 2026, from [Link]

  • IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved January 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). Multifunctional elastic benzoxazole derivative crystals for advanced optoelectronic applications. Retrieved January 9, 2026, from [Link]

  • Kaczor, A. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). Multifunctional elastic benzoxazole derivative crystals for advanced optoelectronic applications. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 9, 2026, from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved January 9, 2026, from [Link]

  • MDPI. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 9, 2026, from [Link]

  • NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved January 9, 2026, from [Link]

  • NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved January 9, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2024). Changing Benzoxazole Ring into Nonring Imine Linkages on Covalent Organic Frameworks. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivative with anticonvulsant activity. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). CN109180441B - Synthetic method of triethyl orthoformate.
  • RSC Publishing. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. Retrieved January 9, 2026, from [Link]

  • NIH. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved January 9, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved January 9, 2026, from [Link]

Sources

Spectroscopic Data of 5-Bromobenzo[d]oxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzo[d]oxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is a halogenated benzoxazole derivative. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The presence and position of the bromine atom on the benzene ring significantly influence the molecule's electronic properties and reactivity, making its unambiguous characterization essential for any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. The following data is based on spectra recorded in deuterated chloroform (CDCl₃)[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the four protons on the benzoxazole ring system.

Table 1: ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.15s-
H4~7.80d~1.8
H7~7.65d~8.5
H6~7.40dd~8.5, ~1.8

Interpretation:

  • H2: The proton at the 2-position of the oxazole ring is the most deshielded, appearing as a sharp singlet downfield, typically around 8.15 ppm. This is due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring appear between 7.40 and 7.80 ppm.

    • H4: This proton is meta to the bromine atom and adjacent to the ring fusion. It appears as a doublet with a small meta-coupling constant (J ≈ 1.8 Hz) due to its coupling with H6.

    • H7: This proton is ortho to the ring fusion and appears as a doublet with a larger ortho-coupling constant (J ≈ 8.5 Hz) from its interaction with H6.

    • H6: This proton is coupled to both H7 (ortho) and H4 (meta), resulting in a doublet of doublets with two distinct coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

Carbon AtomChemical Shift (δ, ppm)
C2~152.0
C7a~150.0
C3a~142.0
C6~128.0
C4~125.0
C5~118.0
C7~112.0

Interpretation:

  • C2: The carbon in the oxazole ring is significantly deshielded by the adjacent heteroatoms, appearing at approximately 152.0 ppm.

  • Quaternary Carbons (C3a, C5, C7a): The carbon directly bonded to the bromine (C5) is observed around 118.0 ppm. The two carbons at the ring fusion (C3a and C7a) are found at approximately 142.0 and 150.0 ppm, respectively.

  • Methine Carbons (C4, C6, C7): The remaining carbons of the benzene ring appear in the aromatic region, with their specific shifts influenced by the bromine substituent and the fused oxazole ring.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra of benzoxazole derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of this compound prep2 Dissolve in ~0.6 mL of CDCl3 prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq1->acq3 proc1 Fourier transform the FID acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (TMS at 0 ppm) proc3->proc4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H, C=N, C=C, and C-O bonds, as well as the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
1620-1580C=N stretch (oxazole ring)Medium-Strong
1600-1450Aromatic C=C stretchMedium-Strong
1250-1200Asymmetric C-O-C stretchStrong
1100-1000C-O stretch (oxazole ring)Strong
850-800C-H out-of-plane bendingStrong
700-600C-Br stretchMedium

Interpretation:

  • The presence of the benzoxazole ring system is confirmed by the C=N stretching vibration and the characteristic C-O stretching bands.

  • The aromatic nature of the molecule is indicated by the C-H stretching absorptions above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The strong C-H out-of-plane bending vibrations are indicative of the substitution pattern on the benzene ring.

  • The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the spectrometer's sample holder prep3->acq1 acq2 Record the background spectrum (air) acq1->acq2 acq3 Record the sample spectrum acq2->acq3

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonInterpretation
197/199[M]⁺Molecular ion peak (presence of Br isotopes)
170/172[M - HCN]⁺Loss of hydrogen cyanide from the oxazole ring
118[M - Br]⁺Loss of a bromine radical
90[C₆H₄O]⁺Fragmentation of the benzene ring
63[C₅H₃]⁺Further fragmentation

Interpretation:

  • Molecular Ion Peak: The mass spectrum will show a characteristic pair of peaks for the molecular ion at m/z 197 and 199, with approximately equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of the benzoxazole ring often proceeds via the loss of a molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z 170/172. The loss of the bromine atom will also be a significant fragmentation pathway, resulting in an ion at m/z 118. Further fragmentation of the aromatic ring leads to smaller charged species.

Key Fragmentation Pathway

The primary fragmentation pathways for this compound under electron ionization are depicted below.

G M [C₇H₄BrNO]⁺ m/z 197/199 M_HCN [C₆H₄BrO]⁺ m/z 170/172 M->M_HCN - HCN M_Br [C₇H₄NO]⁺ m/z 118 M->M_Br - Br•

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol for EI-MS

A general protocol for obtaining an electron ionization mass spectrum of a small organic molecule is as follows.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide provides a detailed overview of the key spectroscopic data for this compound. The provided NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, serve as a valuable resource for scientists and researchers. Accurate and thorough spectroscopic characterization is fundamental to ensuring the identity and purity of this important heterocyclic compound in any research or development context.

References

  • PubChem. 5-Bromobenzoxazole. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • NIST. Benzoxazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Bromobenzo[d]oxazole, a pivotal heterocyclic compound in contemporary chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, safe handling protocols, and applications, ensuring a foundation of scientific integrity and operational safety.

Introduction: The Significance of this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and materials science. The strategic placement of a bromine atom on the benzoxazole core provides a reactive site for a variety of synthetic transformations, making it a valuable building block for the synthesis of more complex molecules.[1] Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This versatility underscores the importance of a thorough understanding of its safe handling and application.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties and associated hazards of this compound is fundamental to its safe handling. While specific data for the parent compound may be limited, data from its derivatives provide a strong basis for risk assessment.

Table 1: Physicochemical and Hazard Data for this compound and Related Compounds

PropertyThis compoundThis compound-2-thiol5-Bromobenzo[d]oxazol-2(3H)-one
Molecular Formula C₇H₄BrNOC₇H₄BrNOSC₇H₄BrNO₂
Molecular Weight 198.02 g/mol [4]230.09 g/mol [5]214.02 g/mol [6]
Appearance Solid (predicted)Pale yellow needles[5]Solid
Melting Point 38-40 °C[7]278-284 °C[5]Not specified
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]Not specifiedH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[8]
Signal Word Warning[4]Not specifiedWarning[8]

The consistent classification of related compounds as harmful if swallowed and as a skin and eye irritant necessitates that this compound be handled with a high degree of caution.[4][8]

Core Safety and Handling Protocols

Adherence to stringent safety protocols is non-negotiable when working with this compound. The following protocols are based on established best practices for handling halogenated organic compounds and information derived from safety data sheets of closely related analogues.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.[9]

  • Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[10] Standard safety glasses with side shields are insufficient.[11]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[11]

  • Body Protection : A lab coat that is properly fastened is required. For operations with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[12]

  • Respiratory Protection : All handling of solid this compound that may generate dust, or any use of its solutions that may create aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[13]

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution in Fume Hood cluster_Contingency Contingency Assess_Task Assess Task (e.g., weighing, reaction setup) Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE (Gloves, Gown, Goggles) Select_PPE->Don_PPE Handle_Compound Handle this compound Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Spill_Exposure Spill or Exposure Occurs Handle_Compound->Spill_Exposure Emergency_Response Follow Emergency Response Protocol Spill_Exposure->Emergency_Response

Figure 1: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Keep away from sources of ignition.[13] The storage area should be segregated from incompatible materials.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[9][13]

Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is paramount.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[14] Remove contaminated clothing.[14] Seek medical attention if irritation persists.[14]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[7]

  • Inhalation : Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[14] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[14] Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

  • Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15] For larger spills, evacuate the area and follow institutional emergency procedures.

Experimental Protocols: Synthesis and Application

This compound is a versatile precursor in organic synthesis. The following represents a generalized synthetic workflow.

General Synthetic Workflow

The synthesis of functionalized benzoxazoles often involves the cyclization of a substituted o-aminophenol with a suitable electrophile. The bromo-substituent on the aromatic ring can then be used as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2]

Synthesis_Workflow Start Starting Materials (e.g., 2-Amino-4-bromophenol) Cyclization Cyclization Reaction (e.g., with an aldehyde or carboxylic acid derivative) Start->Cyclization Intermediate This compound Derivative Cyclization->Intermediate Cross_Coupling Palladium-Catalyzed Cross-Coupling Reaction Intermediate->Cross_Coupling Final_Product Functionalized Benzoxazole Product Cross_Coupling->Final_Product

Figure 2: Generalized Synthetic Workflow Utilizing this compound Derivatives.
Example Protocol: Synthesis of a 2-Substituted-5-Bromobenzoxazole

This protocol is a representative example and should be adapted and optimized based on the specific substrates and desired product.

Materials:

  • 2-Amino-4-bromophenol

  • Aromatic aldehyde

  • Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose)[16]

  • Ethanol

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine 2-amino-4-bromophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst.[16]

  • Stir the mixture at room temperature under solvent-free conditions.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.[16]

  • Upon completion, dilute the reaction mixture with hot ethanol and separate the catalyst.[16]

  • Allow the filtrate to cool to room temperature to precipitate the crude product.[16]

  • Recrystallize the crude product from ethanol to obtain the purified 2-substituted-5-bromobenzoxazole.[16]

Waste Disposal

All waste containing this compound or its derivatives must be treated as hazardous waste.

  • Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container.[9]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste.[9]

  • Disposal : Dispose of the waste in accordance with all local, state, and federal regulations.[17] This should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a compound of significant interest and utility in chemical synthesis and drug discovery. Its potential benefits are intrinsically linked to the imperative of its safe and responsible handling. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks associated with its use and unlock its full scientific potential. A proactive and informed approach to safety is the cornerstone of innovative and successful research.

References

  • ChemBK. (2024-04-10). This compound. Retrieved from [Link]

  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). Retrieved from [Link]

  • PubChem. This compound-2-carboxylic acid. Retrieved from [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

  • NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

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solubility of 5-Bromobenzo[d]oxazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromobenzo[d]oxazole

Authored by: A Senior Application Scientist
Publication Date: January 9, 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities in the pharmaceutical industry. This technical guide provides a comprehensive examination of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive publicly available experimental solubility data, this document focuses on the foundational principles governing its solubility, predicted solubility profiles based on its molecular structure, and detailed, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide a step-by-step protocol for the gold-standard shake-flask equilibrium solubility assay, and discuss the utility of high-throughput screening methods in early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to characterizing the solubility of this compound and similar heterocyclic compounds.

Introduction to this compound and the Imperative of Solubility

This compound is a halogenated heterocyclic compound featuring a benzoxazole core. The benzoxazole motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The bromine substitution on the benzene ring can modulate the compound's lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] A compound's solubility profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] Therefore, a comprehensive understanding and accurate determination of the solubility of this compound are not merely academic exercises but essential prerequisites for its successful development.

This guide will provide the theoretical framework and practical methodologies to empower researchers to thoroughly characterize the solubility of this promising molecule.

The Theoretical Framework of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key physicochemical properties:

PropertyValue/InformationSource/Method
Molecular Formula C₇H₄BrNOChemBK[4]
Molar Mass 198.02 g/mol ChemBK[4]
Melting Point 38-40 °CChemBK[4]
pKa (Predicted) -0.85 ± 0.10ChemBK[4]
Appearance Crystalline solidGeneral knowledge

The relatively low melting point suggests that the crystal lattice energy of this compound may not be excessively high, which is favorable for solubility. The predicted pKa indicates that it is a very weak base.

The Interplay of Polarity and Hydrogen Bonding

The this compound molecule possesses both nonpolar (the benzene and brominated ring) and polar (the oxazole moiety) regions. The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. The overall solubility will be a balance between these competing characteristics.

The following diagram illustrates the key structural features of this compound that influence its solubility:

G cluster_molecule This compound cluster_properties Influencing Properties mol C₇H₄BrNO benzoxazole Benzoxazole Core (Polar Region) polarity Overall Polarity benzoxazole->polarity contributes to bromine Bromine Atom (Increases Lipophilicity) lipophilicity Lipophilicity (logP) bromine->lipophilicity increases h_bond N and O atoms (Hydrogen Bond Acceptors) h_bonding Hydrogen Bonding Capacity h_bond->h_bonding determines polarity->h_bonding G start Start prep 1. Preparation (Excess solid + Solvent) start->prep equil 2. Equilibration (Agitation at constant T) prep->equil sep 3. Phase Separation (Filtration/Centrifugation) equil->sep quant 4. Quantification (HPLC-UV Analysis) sep->quant calc 5. Calculation (Determine Solubility) quant->calc end End calc->end

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Solubility Screening

In early drug discovery, where numerous compounds are synthesized and evaluated, the time-consuming nature of the shake-flask method can be a bottleneck. [1]High-throughput solubility screening (HTS) assays offer a faster, albeit often less precise, alternative for ranking compounds. [5][6] These methods typically involve dissolving the compound (often from a DMSO stock solution) into an aqueous buffer and then measuring the concentration of the dissolved material after a short incubation period. [5][7]It's important to note that these assays often measure "kinetic solubility" rather than true thermodynamic equilibrium solubility. The presence of even small amounts of DMSO can lead to an overestimation of aqueous solubility. [5] Common HTS techniques include:

  • Turbidimetric methods: Measuring the turbidity or light scattering caused by precipitated compound. [6]* Direct UV analysis: Measuring the UV absorbance of the supernatant after filtration or centrifugation.

  • HPLC-based methods: Miniaturized and automated versions of the shake-flask method. [5]

Interpretation and Implications for Drug Development

The experimentally determined solubility data for this compound will have significant implications for its development path:

  • Low Aqueous Solubility (<10 µg/mL): May indicate potential issues with oral absorption and bioavailability. Formulation strategies such as salt formation (if applicable), co-solvents, or amorphous solid dispersions may be necessary.

  • Moderate Aqueous Solubility (10-100 µg/mL): May be acceptable for oral administration, but formulation efforts may still be required to ensure consistent absorption.

  • High Aqueous Solubility (>100 µg/mL): Generally desirable and simplifies formulation development.

Solubility data in organic solvents is crucial for designing synthetic routes, purification procedures (e.g., crystallization), and for preparing stock solutions for biological assays.

Conclusion

References

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A Technical Guide to the Procurement and Quality Verification of 5-Bromobenzo[d]oxazole for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromobenzo[d]oxazole in Modern Medicinal Chemistry

This compound, a halogenated heterocyclic compound, has emerged as a pivotal building block in the landscape of contemporary drug discovery and development. Its rigid benzoxazole core, functionalized with a strategically positioned bromine atom, offers medicinal chemists a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The benzoxazole moiety is a recognized "privileged structure," frequently found in compounds targeting a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammatory diseases, and neurological disorders.[1][2][3] The bromine atom serves as a convenient synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure. This strategic functionalization is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of reputable commercial suppliers of this compound, guidance on the critical aspects of quality assessment, and detailed, field-proven protocols for the verification of material integrity. Adherence to the principles outlined herein will ensure the procurement of high-quality starting materials, a cornerstone of reproducible and reliable research outcomes.

I. Commercial Sourcing of this compound: A Comparative Analysis

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The purity and integrity of starting materials have a direct impact on the success of subsequent synthetic transformations and biological assays. Below is a comparative table of several commercial suppliers of this compound (CAS No. 132244-31-6).

SupplierProduct NumberPurity SpecificationAvailable QuantitiesNotes
Santa Cruz Biotechnology sc-217591≥98%Contact for availabilityResearch use only.
Apollo Scientific OR61307≥95%1g, 5g, 10gProvides melting point range (37-40 °C).[4]
Chem-Impex International 06386≥ 98% (GC)1g, 5g, 10g, 25gProvides melting point range (37-42 °C).[5]
TCI America B5515>98.0%(GC)1g, 5gProvides appearance and melting point data.[6]
Sigma-Aldrich (Merck) Varies by partnerVariesVariesActs as a marketplace for various chemical partners.[7]
ChemShuttle CS-0063991Not specified25g, 100g, 250g, 500gPricing available on their website.

Disclaimer: The information in this table is based on publicly available data from the suppliers' websites and is subject to change. Researchers should always verify the specifications and availability directly with the supplier before placing an order.

II. The Imperative of Rigorous Quality Control: A Self-Validating Approach

The procurement of a chemical reagent is not merely a transaction but the foundation of an experimental workflow. It is incumbent upon the researcher to independently verify the identity, purity, and integrity of the received material. A "trust but verify" approach is paramount to ensuring the validity of experimental results. This section outlines a series of self-validating analytical protocols that can be readily implemented in a standard organic chemistry laboratory.

Visual Inspection and Physical Properties

Upon receipt, a visual inspection of the material should be conducted. This compound is typically described as a white to yellow or orange-to-green powder or crystalline solid.[5][6] Any significant deviation from this appearance should be noted. The melting point is a fundamental indicator of purity. The reported melting point ranges from 37-42 °C.[4][5] A broad or depressed melting point is indicative of impurities.

Spectroscopic Verification of Molecular Structure

Spectroscopic analysis is the cornerstone of chemical identity verification. The following are exemplary protocols for the spectroscopic characterization of this compound.

Exemplary Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition (400 MHz or higher):

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • Three aromatic protons in the range of δ 7.0-8.5 ppm. The exact shifts and coupling patterns will depend on the electronic environment.

      • One singlet for the proton at the 2-position of the oxazole ring, expected to be the most downfield proton.

  • ¹³C NMR Acquisition (100 MHz or higher):

    • Acquire a standard proton-decoupled carbon spectrum.

    • Expected Signals:

      • Seven distinct carbon signals are expected.

      • The carbon of the C-Br bond will be significantly shifted.

      • Carbons of the benzoxazole core will appear in the aromatic region.

Causality Behind the Choices: The choice of solvent (CDCl₃ or DMSO-d₆) will depend on the solubility of the compound. Higher field strength NMR instruments (400 MHz and above) provide better signal dispersion and resolution, which is critical for unambiguous peak assignment.

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining information about the fragmentation pattern of a molecule.

Exemplary Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 197 and 199 with a characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).

    • Expected Fragmentation: Common fragmentation pathways for benzoxazoles involve the loss of CO, HCN, and the bromine radical.

Rationale: GC-MS is a robust technique for the analysis of relatively volatile and thermally stable compounds like this compound. EI is a standard ionization method that provides reproducible fragmentation patterns, aiding in structural elucidation.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds.

Exemplary Protocol for HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For halogenated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile or a suitable solvent and dilute to an appropriate concentration for analysis.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Justification of Methodological Choices: Reversed-phase HPLC is a versatile and widely used technique for the purity analysis of a broad range of organic molecules. The use of a gradient elution allows for the separation of impurities with a wide range of polarities. The addition of formic acid to the mobile phase helps to improve peak shape for acidic and basic compounds.

III. Visualization of the Supplier Selection and Quality Control Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the procurement and validation of this compound.

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_decision Decision start Identify Need for This compound search Search Commercial Suppliers start->search compare Compare Suppliers (Purity, Price, Availability) search->compare select Select Supplier & Procure compare->select receive Receive Material select->receive visual Visual Inspection & Melting Point receive->visual spectroscopy Spectroscopic Analysis (NMR, MS) visual->spectroscopy chromatography Chromatographic Purity (HPLC) spectroscopy->chromatography decision Meets Specifications? chromatography->decision pass Material Passes QC fail Material Fails QC (Contact Supplier) decision->pass Yes decision->fail No

Caption: Workflow for the procurement and quality validation of this compound.

IV. Conclusion: Upholding Scientific Rigor in Chemical Sourcing

The integrity of chemical reagents is a non-negotiable prerequisite for high-quality scientific research. This guide has provided a framework for the informed selection of commercial suppliers of this compound and has detailed a series of essential, self-validating analytical protocols. By implementing these practices, researchers can mitigate the risks associated with impure or misidentified starting materials, thereby enhancing the reproducibility and reliability of their experimental findings. The continued application of such rigorous quality control measures is fundamental to the advancement of drug discovery and the broader scientific enterprise.

References

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  • Review on benzoxazole chemistry and pharmacological potential. (2024). World Journal of Advanced Research and Reviews, 24(3), 1148-1159. [Link]

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  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4786-4797. [Link]

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  • ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. (2015). ChemInform, 46(31). [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. [Link]

  • Benzoxazole. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix. [Link]

  • 5-Bromobenzo-1,3-dioxole. (2018, May 16). SIELC Technologies. [Link]

  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab. [Link]

  • Synthesis of 5‐bromooxazole (10·HCl). (n.d.). ResearchGate. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Medicinal Chemistry Letters, 6(6), 635-637. [Link]

  • This compound-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(2), 1-10. [Link]

  • Supplementary Information for: Selenium- or sulfur-assisted C–S bond cleavage for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. [Link]

  • Mass spectrometry of oxazoles. (1980). Heterocycles, 14(6), 737-752. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 841-855. [Link]

  • Building-Blocks. (n.d.). 1Click Chemistry. [Link]

  • 5-Bromobenzo[d]oxazol-2(3H)-one. (n.d.). Heterocyclics. [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2012). Journal of the Brazilian Chemical Society, 23(8), 1485-1491. [Link]

  • Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. (2007). repository.ULisboa. [Link]

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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Context

5-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a benzoxazole core, a reactive thiol group, and a bromine atom, makes it a versatile intermediate for the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and antimicrobials.[2][3][4] The bromine atom enhances lipophilicity, potentially improving membrane permeability, and serves as a synthetic handle for further modifications like cross-coupling reactions.[5] The nucleophilic thiol group is pivotal for constructing more complex molecules.[1][5]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound-2-thiol. The methodology is based on the well-established reaction of a substituted 2-aminophenol with carbon disulfide in a basic medium. We will explain the underlying reaction mechanism, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization techniques to ensure a reliable and reproducible synthesis.

Mechanistic Rationale & Key Principles

The synthesis proceeds via a one-pot cyclization reaction. The core transformation involves the reaction of 2-amino-4-bromophenol with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH).

The reaction mechanism can be described as follows:

  • Activation: The potassium hydroxide deprotonates the hydroxyl group of 2-amino-4-bromophenol, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: The proximate amino group (-NH₂) attacks the electrophilic carbon atom of carbon disulfide. This is followed by an intramolecular rearrangement and attack by the phenoxide.

  • Cyclization & Tautomerization: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable benzoxazole ring. The final product exists predominantly in the thione tautomeric form.

This synthetic route is analogous to the general preparation of 2-mercaptobenzoxazoles, a robust and widely utilized transformation in heterocyclic chemistry.[6][7][8]

Reaction Scheme

G R1 2-Amino-4-bromophenol I1 Intermediate Formation R1->I1 Ethanol/Water, Reflux R2 Carbon Disulfide (CS₂) R2->I1 Ethanol/Water, Reflux R3 Potassium Hydroxide (KOH) R3->I1 Ethanol/Water, Reflux P1 This compound-2-thiol I1->P1 Acidification (Acetic Acid)

Caption: General reaction scheme for the synthesis.

Materials, Reagents, and Equipment

Reagent & Material Specifications
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Required Purity
2-Amino-4-bromophenol40925-68-6C₆H₆BrNO188.02≥94%[9]
Carbon Disulfide (CS₂)75-15-0CS₂76.14≥99%
Potassium Hydroxide (KOH)1310-58-3KOH56.11≥85% (pellets)
Ethanol, 95%64-17-5C₂H₅OH46.07Reagent Grade
Activated Charcoal7440-44-0C12.01Decolorizing Grade
Glacial Acetic Acid64-19-7CH₃COOH60.05≥99.7%
Deionized Water7732-18-5H₂O18.02N/A
Required Laboratory Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration paper

  • Spatulas and weighing balance

Detailed Synthesis Protocol

This protocol is adapted from established procedures for analogous compounds and is designed for a laboratory scale synthesis.[8]

Experimental Workflow Diagram

workflow start Start reagents 1. Charge Flask - 2-Amino-4-bromophenol - KOH, Ethanol, Water start->reagents add_cs2 2. Add Carbon Disulfide - Add dropwise over 15 min reagents->add_cs2 reflux 3. Heat to Reflux - Stir for 3-4 hours add_cs2->reflux charcoal 4. Decolorize - Add activated charcoal - Reflux for 10 min reflux->charcoal filter_hot 5. Hot Filtration - Remove charcoal charcoal->filter_hot precipitate 6. Precipitate Product - Heat filtrate - Add Acetic Acid filter_hot->precipitate crystallize 7. Crystallization - Cool in ice bath for >1 hour precipitate->crystallize isolate 8. Isolate Product - Vacuum filtration - Wash with cold water crystallize->isolate dry 9. Dry Product - Dry under vacuum at 60-80°C isolate->dry end End: Pure Product dry->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, combine 2-amino-4-bromophenol (9.40 g, 50 mmol), potassium hydroxide (5.61 g, 100 mmol), 95% ethanol (100 mL), and deionized water (15 mL).

  • Reagent Addition: Stir the mixture to dissolve the solids. From the dropping funnel, add carbon disulfide (3.81 g, 3.0 mL, 50 mmol) dropwise over approximately 15 minutes. The reaction is exothermic, and the mixture may gently warm up.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a steady reflux with continuous stirring for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: Cautiously add a small amount of activated charcoal (approx. 0.5 g) to the hot reaction mixture. Continue to reflux for an additional 10 minutes.

  • Hot Filtration: Quickly filter the hot mixture through a pre-heated Buchner funnel to remove the activated charcoal. Wash the flask and filter cake with a small amount of hot ethanol.

  • Product Precipitation: Transfer the warm filtrate to a larger beaker (e.g., 500 mL). Heat the solution to 70-80°C and, while stirring vigorously, add 5% aqueous glacial acetic acid until the solution is acidic (test with pH paper). A pale yellow precipitate will form immediately.

  • Crystallization: Place the beaker in an ice bath and allow it to cool for at least 1-2 hours to ensure complete crystallization of the product.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 60-80°C to a constant weight. The expected product is pale yellow needles.[1][10]

Quantitative Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Amino-4-bromophenol188.029.40501.0
Carbon Disulfide76.143.81501.0
Potassium Hydroxide56.115.611002.0
Expected Yield: 230.09~9.2 g~40~80%

Product Characterization & Validation

To confirm the identity and purity of the synthesized this compound-2-thiol, the following analytical data should be acquired.

PropertyExpected Value
Appearance Pale yellow needles[1][10]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.09 g/mol [1]
Melting Point 278-284 °C[1][10]
Purity (HPLC) ≥ 98%[1][10]
  • ¹H-NMR: The spectrum should show characteristic peaks for the aromatic protons.

  • FT-IR (ATR): Expect to see characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, with the characteristic isotopic pattern for a bromine-containing compound.

Safety & Hazard Management

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Amino-4-bromophenol: Harmful if swallowed and causes skin and serious eye irritation.[9][11] May cause allergy or asthma symptoms if inhaled.[11] Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Disulfide (CS₂): Highly flammable liquid and vapor with a very low ignition temperature. It is toxic and can cause damage to organs through prolonged or repeated exposure. Handle with extreme care away from any potential ignition sources.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid contact.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

References

  • Process for the preparation of 2-mercaptobenzoxazoles.
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The Strategic Utility of 5-Bromobenzo[d]oxazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Role of 5-Bromobenzo[d]oxazole

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules with specific therapeutic actions, including anticancer and antimicrobial activities.[2][3] Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom on the benzene ring provides a reactive handle for a wide array of powerful transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of molecular diversity, enabling chemists to fine-tune the steric and electronic properties of the benzoxazole core to achieve desired biological activities or material characteristics.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-tested protocols for its use in several classes of palladium-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the benzoxazole ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds.[4] These reactions are pivotal in the synthesis of complex organic molecules from simpler precursors.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Below is a generalized workflow for employing this compound in common cross-coupling reactions. The key steps involve careful setup under an inert atmosphere to protect the palladium catalyst from deactivation.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh this compound, Coupling Partner, Base, and Catalyst/Ligand prep_glassware Dry Glassware (Schlenk Flask) add_solids Add Solids to Flask prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) add_solids->inert_atm add_liquids Add Degassed Solvent and Liquid Reagents inert_atm->add_liquids heating Heat to Reaction Temperature with Stirring add_liquids->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 5-arylbenzoxazole and regenerating the Pd(0) catalyst.[2]

The base is crucial as it activates the boronic acid, facilitating the transmetalation step.

Suzuki_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination ArR 5-Arylbenzoxazole Ar-Pd(II)-R(L2)->ArR ArBr 5-Bromobenzoxazole ArBr->Ar-Pd(II)-Br(L2) RBOH2 Ar'-B(OH)2 RBOH2->Ar-Pd(II)-R(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-R(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar aryl bromides.[5][6]

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylbenzo[d]oxazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water9085-95
Pd(PPh₃)₄K₃PO₄DMF8080-90[5]

Heck Reaction: Synthesis of 5-Alkenylbenzoxazoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, representing a powerful method for C-C bond formation.[7][8]

Causality and Mechanistic Insight: The catalytic cycle involves:

  • Oxidative Addition of this compound to a Pd(0) center.

  • Migratory Insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination to form the alkenylbenzoxazole product and a palladium-hydride species.

  • Reductive Elimination of HBr with the aid of a base regenerates the Pd(0) catalyst.[8]

The choice of base is critical to neutralize the HBr formed and regenerate the active catalyst.

Representative Protocol: Heck Reaction of this compound with Styrene

This protocol is based on standard Heck reaction conditions.[9]

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃; 0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N; 2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and triethylamine hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-styrylbenzo[d]oxazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF12070-85
PdCl₂(PPh₃)₂K₂CO₃DMF/Water12065-80[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction is exceptionally useful for creating aryl amines, which are prevalent in pharmaceuticals.

Causality and Mechanistic Insight: The mechanism is similar to other cross-coupling reactions, involving:

  • Oxidative Addition of this compound to Pd(0).

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination yields the 5-aminobenzoxazole derivative and regenerates the Pd(0) catalyst.[11]

The use of sterically hindered phosphine ligands (e.g., XPhos, RuPhos) is often crucial for promoting the reductive elimination of the C-N bond.[10]

Representative Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from procedures for the amination of other aryl bromides.[10][12]

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 13.7 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Remove the tube from the glovebox, add degassed toluene and aniline under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford N-phenylbenzo[d]oxazol-5-amine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10080-95[12]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10075-90

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[4]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of this compound to Pd(0) and reductive elimination of the final product.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself and undergoes transmetalation with the palladium(II) intermediate.[13]

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira conditions.[13]

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI; 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N; 5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-(phenylethynyl)benzo[d]oxazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.85-95[13]
Pd(OAc)₂ / XantphosK₃PO₄Toluene120 (Cu-free)70-85

Application in the Synthesis of Bioactive Molecules

The functionalized benzoxazoles synthesized from this compound are key intermediates in the development of novel therapeutics. The ability to append various aryl, heteroaryl, and other functional groups allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.

  • VEGFR-2 Inhibitors: The benzoxazole core is a key feature in a class of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[2][14] By inhibiting VEGFR-2, these compounds can halt the formation of new blood vessels that tumors require for growth and metastasis.[12] The synthesis of these complex inhibitors often involves building upon a functionalized benzoxazole scaffold, highlighting the importance of building blocks like this compound that allow for the introduction of necessary pharmacophoric elements.

  • PD-1/PD-L1 Inhibitors: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors that disrupt this interaction are a promising area of cancer immunotherapy.[15] Novel benzoxazole derivatives have been identified as dual inhibitors of the PD-1/PD-L1 and VISTA pathways, demonstrating the scaffold's utility in developing next-generation immuno-oncology agents.

Conclusion

This compound is a high-value, strategic building block for organic synthesis. Its utility is primarily demonstrated through its versatility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. These transformations provide reliable and efficient pathways to a diverse range of 5-substituted benzoxazoles, which are crucial intermediates in the synthesis of pharmaceuticals, particularly in the areas of oncology and immunology. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this important heterocyclic compound.

References

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Archiv der Pharmazie. Available at: [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synfacts. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat USA. Available at: [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. Available at: [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. Available at: [Link]

  • Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. Available at: [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. Available at: [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: https://www.preprints.org/manuscript/202310.2014/v1
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available at: [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link]

  • Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromobenzo[d]oxazole Derivatives as Potent and Selective VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting VEGFR-2 in Oncology with Novel Chemical Scaffolds

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to remove metabolic waste.[2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] Specifically, the interaction between VEGF-A and its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] Consequently, inhibiting VEGFR-2 has become a clinically validated and critical strategy in modern anticancer therapy.

The 5-Bromobenzo[d]oxazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of targeted therapies.[6] Its unique chemical architecture, featuring a bromine atom, provides a reactive handle for a variety of synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. Several studies have highlighted the potential of benzoxazole derivatives as potent VEGFR-2 inhibitors, demonstrating their ability to effectively suppress cancer cell proliferation and induce apoptosis.[8][9] This document provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of novel this compound derivatives as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.[4][10]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Endothelial Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP binding

VEGFR-2 Signaling Pathway and Point of Inhibition.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of novel this compound derivatives typically involves a multi-step process, leveraging the reactivity of the bromo- and oxazole functionalities. The following is a generalized workflow and protocol.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Starting Material: This compound reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization: NMR, MS, HPLC purification->characterization final_product Purified Derivative characterization->final_product

General workflow for synthesis and purification.
Protocol 1: Suzuki Coupling for Aryl-Substituted Derivatives

This protocol describes a typical Suzuki coupling reaction to introduce an aryl moiety at the 5-position of the benzo[d]oxazole core.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent system (e.g., 3:1 Dioxane:Water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterize the purified compound using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.

Part 2: In Vitro Biological Evaluation

The in vitro characterization of a novel VEGFR-2 inhibitor is a critical step to determine its potency, selectivity, and mechanism of action before proceeding to more complex cellular and in vivo models.[11]

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ADP produced.[12]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[12]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the VEGFR-2 enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined, but a starting point is typically at the Kₘ for each.

    • Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[12]

Protocol 3: HUVEC Proliferation Assay (Cell-Based)

This assay assesses the cytostatic effect of the compounds on endothelial cell proliferation, a key process in angiogenesis mediated by VEGFR-2.[11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Low-serum medium for starvation

  • Recombinant human VEGF-A

  • Test compounds

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

Procedure:

  • Seed HUVECs into a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.[11]

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with VEGF-A (a typical concentration is 50 ng/mL) and incubate for 48-72 hours. Include "no VEGF" and "VEGF + DMSO" controls.

  • Quantify cell proliferation using a suitable reagent according to the manufacturer's instructions.

  • Plot cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value for anti-proliferative activity.

Data Presentation: Inhibitory Activity

The results from the in vitro assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.

Compound IDVEGFR-2 Kinase IC₅₀ (nM)[13][14]HUVEC Proliferation IC₅₀ (µM)[8][11]
Sorafenib (Control) 53.65[14]6.46[15]
Derivative 1 60.83[14]7.8[14]
Derivative 2 129.30[14]9.52[13]
Derivative 3 192.0[13]10.61[13]
Derivative 4 610.0[16]11.52[13]

Note: The data presented are representative examples from literature and should be replaced with experimentally determined values.[13][8][14][15][16]

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-angiogenic and anti-tumor efficacy.[1][17]

Protocol 4: Matrigel Plug Angiogenesis Assay

This is a widely used in vivo model to quantify the formation of new blood vessels.[2]

Materials:

  • Matrigel (growth factor-reduced)

  • VEGF-A and/or bFGF

  • Heparin

  • Test compound formulated for in vivo administration

  • Immunocompromised mice (e.g., C57BL/6 or nude mice)

Procedure:

  • Thaw Matrigel on ice.

  • Mix the Matrigel with heparin and an angiogenic factor (e.g., VEGF-A). The test group's Matrigel should also be mixed with the inhibitor.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

  • Administer the test compound to the mice systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • After a set period (typically 7-14 days), excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration) using a Drabkin's reagent kit, or by immunohistochemical staining for endothelial cell markers like CD31.

Protocol 5: Tumor Xenograft Model

This model evaluates the efficacy of the test compound in reducing the growth of an established tumor.[2]

Materials:

  • A human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., HCT-116, HepG-2).[14]

  • Immunocompromised mice (e.g., athymic nude mice).

  • Test compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the vehicle (control) or the test compound to the respective groups according to a defined dosing regimen and duration.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective VEGFR-2 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of such compounds. By systematically applying these methodologies, researchers can identify lead candidates with therapeutic potential. Future work should focus on optimizing the pharmacokinetic properties of promising derivatives, evaluating their efficacy in orthotopic and patient-derived xenograft models, and investigating potential mechanisms of resistance.

References

  • Identification and Characterization of Small Molecule Inhibitors of the Calcium-Dependent S100B−p53 Tumor Suppressor Interaction | Journal of Medicinal Chemistry - ACS Publications . [Link]

  • Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening | Journal of Chemical Information and Modeling - ACS Publications . [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role . [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central . [Link]

  • In vivo models of angiogenesis - PMC - NIH . [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy . [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube . [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer - PMC - PubMed Central . [Link]

  • Current methods for assaying angiogenesis in vitro and in vivo - PMC - PubMed Central . [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central . [Link]

  • An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks . [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells - ResearchGate . [Link]

  • In vivo models of angiogenesis - PubMed . [Link]

  • In vivo anti-angiogenesis application and microfluidic assay. (A)... - ResearchGate . [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press . [Link]

  • Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC - NIH . [Link]

  • Identification and Characterization of Small Molecule Inhibitors of a Plant Homeodomain Finger | Request PDF - ResearchGate . [Link]

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  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH . [Link]

  • In vitro kinase assay - Protocols.io . [Link]

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  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central . [Link]

  • Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate . [Link]

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  • 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4 | Heterocyclics Products . [Link]

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Synthesis of 5-chlorobenzo[d]oxazole-2-thiol: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-chlorobenzo[d]oxazole-2-thiol, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

5-chlorobenzo[d]oxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole class.[1] Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound serves as a crucial building block for the synthesis of more complex molecules, such as ligands for various biological targets and potential therapeutic agents.[4]

The synthesis described herein involves the cyclization of 2-amino-4-chlorophenol with carbon disulfide in the presence of a base. This method is a well-established and efficient route to obtaining the desired product.[4][5][6] This application note will detail the necessary reagents, equipment, and procedural steps, along with critical safety considerations and methods for product characterization.

Reaction Scheme

The synthesis proceeds via a one-pot reaction where 2-amino-4-chlorophenol reacts with carbon disulfide in an alcoholic solution containing potassium hydroxide. The reaction mechanism involves the initial formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to form the benzoxazole ring.

Reaction_Scheme reactant1 2-Amino-4-chlorophenol product 5-chlorobenzo[d]oxazole-2-thiol reactant1->product Ethanol, Reflux reactant2 + Carbon Disulfide (CS2) reactant2->product reactant3 + Potassium Hydroxide (KOH) reactant3->product

Caption: Reaction scheme for the synthesis of 5-chlorobenzo[d]oxazole-2-thiol.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
2-Amino-4-chlorophenol≥98%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS reagent, ≥99.9%Sigma-AldrichEXTREMELY FLAMMABLE AND TOXIC
Potassium Hydroxide (KOH)ACS reagent, ≥85%, pelletsFisher ScientificCorrosive
Ethanol, Absolute200 proofVWR
Glacial Acetic AcidACS reagent, ≥99.7%J.T.BakerCorrosive
Deionized Water
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
pH paper or pH meter
Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in 150 mL of absolute ethanol.[4]

  • To this solution, carefully add potassium hydroxide (5.6 g, 100 mmol) and stir until it dissolves completely.[5] The solution may warm up slightly.

  • Place the flask in a fume hood with adequate ventilation.

Step 2: Addition of Carbon Disulfide
  • While stirring the solution vigorously, slowly add carbon disulfide (6.0 mL, 100 mmol) dropwise over a period of 15-20 minutes.

  • Causality: The slow addition of carbon disulfide is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

Step 3: Reflux
  • Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation
  • After the reflux is complete, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in approximately 150 mL of warm water.

  • Acidify the aqueous solution to a pH of 5-6 by the slow addition of glacial acetic acid.[4] This will cause the product to precipitate out of the solution.

  • Causality: Acidification protonates the thiolate salt, leading to the precipitation of the less soluble thiol product.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water (2 x 50 mL) to remove any remaining salts and impurities.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized 5-chlorobenzo[d]oxazole-2-thiol should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point 280-285 °C[4][7][8]
¹H NMR Spectral data should be consistent with the proposed structure.
¹³C NMR Spectral data should confirm the carbon framework of the molecule.
FT-IR (KBr) Characteristic peaks for N-H, C=S, and C-O-C stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (185.63 g/mol ).[7][9]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Carbon Disulfide (CS₂):

  • Extreme Fire Hazard: Carbon disulfide is highly flammable and has a very low autoignition temperature.[10][11] It can be ignited by hot surfaces, steam pipes, or even static discharge.[11] All work must be conducted in a certified chemical fume hood, away from any potential ignition sources.[12]

  • Toxicity: Carbon disulfide is highly toxic and can be absorbed through the skin.[13] It is a known reproductive hazard.[12] Ensure adequate ventilation and avoid inhalation of vapors.[10]

  • Handling: Use non-sparking tools when handling containers of carbon disulfide.[11][12]

Potassium Hydroxide (KOH):

  • Corrosive: Potassium hydroxide is a strong base and can cause severe skin and eye burns. Handle with care and avoid direct contact.

General:

  • The reaction should be performed in a well-ventilated fume hood.

  • In case of a spill, evacuate the area and follow appropriate spill cleanup procedures. For carbon disulfide spills, use an absorbent material like vermiculite or sand.[11][12]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully and cooling sufficiently.
Impure Product Incomplete removal of starting materials or byproducts.Recrystallize the product from a suitable solvent such as ethanol.
Insufficient washing.Ensure the precipitate is washed thoroughly with cold water.

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 2-amino-4-chlorophenol and KOH in ethanol start->dissolve add_cs2 Slowly add Carbon Disulfide dissolve->add_cs2 reflux Reflux for 4-6 hours add_cs2->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent under reduced pressure cool->evaporate dissolve_h2o Dissolve residue in warm water evaporate->dissolve_h2o acidify Acidify with glacial acetic acid to pH 5-6 dissolve_h2o->acidify precipitate Cool in ice bath to complete precipitation acidify->precipitate filter Filter the solid product precipitate->filter wash Wash with cold deionized water filter->wash dry Dry the product in a vacuum oven wash->dry characterize Characterize the final product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of 5-chlorobenzo[d]oxazole-2-thiol.

References

  • Grover, G., & Singh, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. [Link]

  • El-Sayed, M. A. A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Results in Chemistry, 7, 101375. [Link]

  • International Labour Organization. (2021). ICSC 0022 - CARBON DISULFIDE. [Link]

  • Baghdad Science Journal. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon disulfide. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Taking an Exposure History: Material Safety Data Sheet (MSDS) - Carbon Disulfide. [Link]

  • National Center for Biotechnology Information. (2023). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Heterocyclics Inc. (n.d.). 5-Chlorobenzo[d]oxazole-2-thiol. [Link]

  • ChemBK. (n.d.). 5-CHLOROBENZO[D]OXAZOLE-2-THIOL. [Link]

  • National Center for Biotechnology Information. (2017). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

The Role of 5-Bromobenzo[d]oxazole in Developing Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of novel therapeutics. Among these, the benzoxazole core, and specifically its halogenated derivatives like 5-Bromobenzo[d]oxazole, has garnered significant attention for its potential in the development of potent anticancer agents.[1][2] This guide provides an in-depth exploration of the role of this compound in this critical area of research, offering both the theoretical underpinnings and practical protocols for its application.

Introduction: The Benzoxazole Scaffold in Oncology

Benzoxazole and its derivatives represent an important class of heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][3] The planar structure of the benzoxazole ring system allows it to intercalate with biological macromolecules, while its aromatic nature facilitates various non-covalent interactions within the active sites of enzymes and receptors. The introduction of a bromine atom at the 5-position of the benzoxazole ring, as in this compound, provides a key reactive handle for medicinal chemists. This bromine atom can be readily displaced or involved in cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with tailored biological activities.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. One of the most prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that promotes angiogenesis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to growth arrest and cell death.[6][7]

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole This compound Derivative Benzoxazole->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of anticancer agents derived from this compound.

Synthesis of 5-amino-2-(4-bromophenyl)benzo[d]oxazole

This protocol describes the synthesis of a representative anticancer compound, 5-amino-2-(4-bromophenyl)benzo[d]oxazole, from 2,4-diaminophenol dihydrochloride and p-bromobenzoic acid.[3][8]

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • p-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Ice

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine 0.02 mol of 2,4-diaminophenol dihydrochloride and 0.02 mol of p-bromobenzoic acid with 25 g of polyphosphoric acid.[8]

  • Heat the mixture to 210°C with continuous stirring for 2.5 hours.[8]

  • Carefully pour the hot reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution with a 10% NaOH solution until a precipitate forms.[8]

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.[8]

  • Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[8]

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterize the final product using techniques such as IR, ¹H-NMR, Mass spectrometry, and elemental analysis to confirm its structure and purity.[8]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Test compound (5-amino-2-(4-bromophenyl)benzo[d]oxazole) dissolved in DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[9][10]

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound derivative B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Sources

experimental procedure for N-arylation with 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Procedure for N-Arylation of 5-Bromobenzo[d]oxazole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-arylation of this compound, a critical transformation for synthesizing compounds with significant pharmacological and material science applications.[1][2] We present two robust, field-proven protocols: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear guidance on product characterization to ensure scientific integrity.

Introduction: The Significance of N-Aryl Benzoxazoles

The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional organic materials.[1][2] The N-arylation of the benzoxazole core, specifically at a nitrogen atom of a coupled amine, introduces molecular diversity crucial for tuning the electronic and steric properties of the final molecule. This modification is pivotal in drug discovery for optimizing ligand-receptor interactions and in materials science for developing novel organic electronics.

Traditional methods for forming C-N bonds often require harsh conditions and have limited substrate scope.[3] Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have revolutionized this field by offering milder, more versatile, and efficient synthetic routes.[3][4][5] This note details the practical application of these powerful methods to this compound.

Mechanistic Rationale: Choosing the Right Catalytic System

The success of an N-arylation reaction hinges on the appropriate selection of the catalyst, ligand, base, and solvent. Understanding the catalytic cycles provides the causal framework for these choices.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a versatile method for forming C-N bonds using a palladium catalyst.[3] The catalytic cycle, illustrated below, generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide (this compound), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The N-arylated product is formed by reductive elimination, regenerating the active Pd(0) catalyst.[6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often used to stabilize the palladium center and promote the reductive elimination step.[7][8] The base (e.g., NaOtBu, K₃PO₄) must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[9]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical, copper-catalyzed method for C-N bond formation.[5] While traditional conditions were often harsh, modern protocols use ligands to facilitate the reaction under milder temperatures.[4][10][11] The proposed mechanism involves:

  • Coordination: The amine and aryl halide coordinate to a Cu(I) center.

  • Oxidative Addition: This forms a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.[12]

Diamine ligands, such as N,N'-Dimethylethylenediamine (DMEDA), are often effective in accelerating the reaction.[13] The choice of a polar, high-boiling solvent like DMF or Dioxane is common.[5]

Visualized Experimental Workflow

The general laboratory procedure for both catalytic systems follows a standardized workflow to ensure reproducibility and safety.

G General Experimental Workflow for N-Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Reagent Preparation (Dry & Degas Solvents) setup_glass 2. Setup Oven-Dried Glassware Under Inert Atmosphere (Ar/N₂) prep_reagents->setup_glass add_solids 3. Add Solids (Aryl Halide, Amine, Catalyst, Ligand, Base) setup_glass->add_solids add_solvent 4. Add Anhydrous Solvent add_solids->add_solvent heat_stir 5. Heat & Stir (Typically 80-120 °C) add_solvent->heat_stir monitor 6. Monitor Progress (TLC / GC-MS) heat_stir->monitor cool 7. Cool to Room Temp. monitor->cool Upon Completion quench_filter 8. Quench & Filter (e.g., through Celite) cool->quench_filter extract 9. Aqueous Extraction (Wash with water/brine) quench_filter->extract dry_conc 10. Dry & Concentrate extract->dry_conc purify 11. Column Chromatography dry_conc->purify characterize 12. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for N-arylation reactions.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Catalysts, ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle air- and moisture-sensitive reagents under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is generally preferred for its high functional group tolerance and broad substrate scope.[3][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (e.g., 0.015 equiv), Xantphos (e.g., 0.03 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a short plug of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an economical alternative to palladium-based systems and can be effective for specific substrates.[4][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

Procedure:

  • Vessel Preparation: To a dry reaction vessel with a stir bar, add CuI (0.1 equiv), the base (K₃PO₄ or Cs₂CO₃, 2.0 equiv), this compound (1.0 equiv), and the amine (1.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Ligand Addition: Add anhydrous DMF (to make a 0.2-0.5 M solution) followed by the DMEDA ligand (0.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter through a pad of Celite to remove insoluble salts.

    • To the filtrate, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex with the copper catalyst, and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Data Summary and Optimization

The optimal conditions can vary depending on the specific amine used. The following table provides a starting point for optimization.

ParameterBuchwald-Hartwig (Pd)Ullmann (Cu)Rationale & Optimization Insights
Catalyst Pd₂(dba)₃, G3/G4 PrecatalystsCuI, Cu₂O, CuOPrecatalysts often give more reproducible results.[16] CuI is generally more reactive than copper oxides.[17]
Ligand Xantphos, BINAP, BrettPhosDMEDA, L-prolineLigand choice is critical. For Pd, bulky phosphines are key.[7] For Cu, diamines or amino acids often work well.[10][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases (NaOtBu) allow lower temperatures for Pd. Weaker bases may be needed for sensitive functional groups.[9]
Solvent Toluene, DioxaneDMF, Dioxane, DMSOAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.[9][18] Toluene is preferred for aryl iodides to prevent salt inhibition.[16]
Temp. (°C) 80 - 110 °C110 - 180 °CUllmann reactions typically require higher temperatures than Buchwald-Hartwig.[5][15]
Typical Yield 75 - 98%70 - 95%Yields are highly substrate-dependent.

Trustworthiness: Validation and Troubleshooting

Ensuring the identity and purity of the final product is paramount.

Product Characterization:

  • NMR Spectroscopy (¹H, ¹³C): Confirm the structure by identifying characteristic shifts and coupling constants for the benzoxazole and the newly coupled aryl group.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

  • TLC/LC-MS: Assess the purity of the final compound and confirm the consumption of starting materials.

Common Troubleshooting Issues:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; poor quality reagents/solvents; incorrect base.Use a precatalyst[16]; ensure solvents are anhydrous and degassed[9]; screen different bases.
Dehalogenation Catalyst deactivation or side reaction.Try a different ligand or lower the reaction temperature. Ensure a strictly inert atmosphere.
Side Product Formation Reaction temperature too high; incorrect base strength.Lower the temperature; screen weaker bases like K₃PO₄ or Cs₂CO₃.[9]
Incomplete Reaction Insufficient reaction time or temperature; catalyst poisoning.Increase reaction time/temperature; increase catalyst loading (e.g., from 1% to 3%).[19] Amines can sometimes act as ligands, so adding extra phosphine ligand may help.[16]

Catalytic Cycle Visualization

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd2_aryl L₂Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pd2_aryl->pd2_amine pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido - HBr base_h Base-H⁺Br⁻ pd2_amine->base_h pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product aryl_halide Ar-Br aryl_halide->pd0 amine R₂NH amine->pd2_aryl base Base base->pd2_amine

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2011). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 16(9), 7662-7674. [Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 68(11), 4499-4502. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 126(38), 11932-11941. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • American Chemical Society Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Védrine, J. C. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 9(4), 27. [Link]

  • Ghaffar, T., & Jamale, T. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965. [Link]

  • Hassan, M. Z., & Khan, I. U. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Singh, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. [Link]

  • Pain, G., & Wentrup, C. (2018). Synthesis of 5-bromooxazole. Tetrahedron, 74(38), 5334-5339. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Semantic Scholar. [Link]

  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles. ChemistrySelect, 3(20), 5569-5574. [Link]

  • MDPI. (2019). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

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Application Notes & Protocols: Leveraging 5-Bromobenzo[d]oxazole for Advanced Polymer Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromobenzo[d]oxazole as a critical building block in materials science, focusing on its application in the synthesis of high-performance and conjugated polymers. We will explore the fundamental properties imparted by the benzoxazole moiety, detail synthetic strategies, provide a step-by-step protocol for polymerization, and discuss the characterization and application of these advanced materials.

Section 1: The Benzoxazole Moiety - A Cornerstone for High-Performance Polymers

The incorporation of the benzo[d]oxazole heterocycle into a polymer backbone is a deliberate design choice aimed at imparting a unique combination of desirable properties. This rigid, planar, and electron-deficient moiety fundamentally influences the final material's performance characteristics.

  • Thermal and Thermoxidative Stability: The fused aromatic ring system of benzoxazole is exceptionally stable. Polymers containing this unit, such as polyimides and polybenzoxazoles (PBOs), consistently exhibit high glass transition temperatures (Tg), often exceeding 300-400°C, and high decomposition temperatures (Td), with 5% weight loss occurring above 500°C in nitrogen.[1][2] This stability is critical for applications in microelectronics, aerospace, and other high-temperature environments.[3]

  • Mechanical Strength: The rigidity and linearity conferred by the benzoxazole unit lead to enhanced molecular packing and strong intermolecular interactions.[4] This results in polymers with high tensile strength and modulus, even without mechanical drawing or stretching processes.[1]

  • Electronic Properties: Benzo[d]oxazole is an electron-deficient system. When copolymerized with electron-donating monomers, it promotes the formation of donor-acceptor (D-A) type conjugated polymers.[5][6] This architecture is fundamental for creating materials with tunable optical and electronic properties, making them suitable for organic electronic devices like organic thin-film transistors (OTFTs).[5][7]

  • Solubility and Processability: While the rigidity of PBOs can lead to poor solubility, functionalization of the benzoxazole unit or the comonomer with flexible side chains (e.g., alkyl groups) is a common strategy to improve solubility in common organic solvents, enabling solution-based processing.[5][6]

The following diagram illustrates the causal relationship between the monomer's structure and the final polymer's properties.

G cluster_monomer Monomer: this compound cluster_polymer Resulting Polymer Properties Monomer Rigid, Planar Heterocycle Electron-Deficient Nature Reactive Bromine Site Thermal High Thermal Stability (High Tg, Td) Monomer->Thermal imparts inherent stability Mechanical High Tensile Strength & Modulus Monomer->Mechanical promotes chain rigidity & packing Electronic Tunable Opto-electronic Properties (D-A Copolymers) Monomer->Electronic enables donor-acceptor architecture Process Controlled Solubility (via comonomer/side-chains) Monomer->Process allows for functionalization

Caption: Structure-Property Relationship of Benzoxazole Polymers.

Section 2: Synthetic Pathways to Benzoxazole-Containing Polymers

The bromine atom at the 5-position of this compound is the key reactive site for polymerization, making it an ideal monomer for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura polycondensation is a particularly powerful and versatile method for this purpose, known for its tolerance of a wide range of functional groups and its robust C-C bond formation capabilities.[8][9]

The general scheme involves the palladium-catalyzed reaction between the brominated benzoxazole monomer and a comonomer featuring two boronic acid or boronic ester groups. The choice of the comonomer is critical as it dictates the final properties of the polymer, such as the electronic bandgap, solubility, and morphology.

The workflow for a typical Suzuki polycondensation is visualized below.

G Monomers 1. Monomers (this compound + Diboronic Ester Comonomer) Reaction 4. Polymerization (Inert Atmosphere, Heat) Monomers->Reaction Catalyst 2. Catalyst System (Pd Catalyst + Ligand + Base) Catalyst->Reaction Solvent 3. Anhydrous, Degassed Solvent (e.g., Toluene/DMF) Solvent->Reaction Workup 5. Work-up (Precipitation, Washing) Reaction->Workup Purification 6. Purification (Soxhlet Extraction) Workup->Purification Polymer 7. Final Polymer Purification->Polymer

Caption: General Workflow for Suzuki Polycondensation.

Section 3: Application Protocol: Synthesis of a Representative D-A Copolymer

This protocol details the synthesis of a copolymer of this compound (Acceptor) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Donor) via Suzuki polycondensation.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%CommercialStore in a desiccator.
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester>98%CommercialA common electron-donating comonomer.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%CommercialPalladium catalyst precursor. Handle in a glovebox.
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%CommercialLigand for the palladium catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase for the reaction. Grind to a fine powder.
TolueneAnhydrousSolvent SystemMust be thoroughly degassed.
N,N-Dimethylformamide (DMF)AnhydrousSolvent SystemMust be thoroughly degassed.
MethanolACS GradeCommercialFor precipitation.
AcetoneACS GradeCommercialFor Soxhlet extraction.
HexanesACS GradeCommercialFor Soxhlet extraction.
ChloroformACS GradeCommercialFor Soxhlet extraction and characterization.
Step-by-Step Polymerization Protocol
  • Reactor Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (198 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (548 mg, 1.0 mmol), and finely ground anhydrous potassium carbonate (552 mg, 4.0 mmol).

    • Causality: Equimolar amounts of the monomers are crucial for achieving high molecular weight. The base is essential for the transmetalation step of the Suzuki catalytic cycle.

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and P(o-tol)₃ (12.2 mg, 0.04 mmol, 4 mol%). Seal the flask.

    • Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. An inert atmosphere prevents catalyst degradation.

  • Solvent Addition and Degassing: Remove the flask from the glovebox. Add 20 mL of a degassed 3:1 mixture of Toluene:DMF via cannula. Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. DMF is used to ensure all reagents, especially the base, are sufficiently solubilized.

  • Reaction: Place the flask in a preheated oil bath at 95°C and stir vigorously under a positive pressure of argon for 48 hours. The solution will typically become more viscous as the polymer forms.

  • End-capping (Optional but Recommended): To ensure chain ends are well-defined, add a small amount of bromobenzene (20 µL) and stir for 2 hours, followed by a small amount of phenylboronic acid (30 mg) and stir for another 2 hours.

    • Causality: End-capping terminates the polymerization and can improve the stability of the final polymer by removing reactive end groups.

  • Work-up: Cool the reaction to room temperature. Pour the viscous solution slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.

  • Initial Purification: Collect the precipitate by filtration. Wash the solid sequentially with water (100 mL) and methanol (100 mL) to remove residual salts and low molecular weight oligomers. Dry the solid under vacuum.

Polymer Purification via Soxhlet Extraction

Purification is critical to remove catalyst residues and oligomers, which can significantly impact the material's electronic properties.

  • Place the crude polymer into a cellulose thimble and load it into a Soxhlet apparatus.

  • Extract sequentially with acetone, hexanes, and finally chloroform for 24 hours each.

    • Causality: Acetone and hexanes remove low molecular weight byproducts and unreacted monomers. The desired polymer is typically soluble in chloroform.

  • Collect the chloroform fraction. Reduce the volume via rotary evaporation and precipitate the purified polymer into 200 mL of methanol.

  • Filter the final product, wash with methanol, and dry in a vacuum oven at 60°C overnight.

Section 4: Characterization and Expected Results

The synthesized polymer must be thoroughly characterized to confirm its structure, molecular weight, and properties.

Structural and Molecular Weight Analysis
  • ¹H NMR Spectroscopy: Confirms the successful incorporation of both monomer units. The disappearance of monomer-specific proton signals and the appearance of broad peaks in the aromatic region are indicative of polymerization.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a successful polymerization, a PDI between 1.5 and 2.5 is typical for step-growth mechanisms like Suzuki polycondensation.[10]

Thermal and Opto-electronic Properties

The following table summarizes the expected properties for a representative benzoxazole-fluorene copolymer.

PropertyTechniqueExpected Value / Observation
Thermal Stability (Td5) TGA> 450 °C (in N₂)
Glass Transition Temp. (Tg) DSCOften > 200 °C, may not be visible for rigid polymers
UV-Vis Absorption (λₘₐₓ) UV-VisSolution (CHCl₃): ~380-420 nmThin Film: Red-shifted compared to solution due to aggregation
Photoluminescence (PL) Emission (λₑₘ) PL Spec.Typically in the blue-green region (~450-550 nm), depending on the exact comonomer
HOMO / LUMO Energy Levels CVHOMO: ~ -5.4 to -5.8 eVLUMO: Calculated from HOMO and optical bandgap
Hole Mobility (for OTFTs) OTFT10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹, highly dependent on processing and annealing conditions.[5]

Section 5: Applications in Materials Science

Polymers derived from this compound are primarily targeted for applications that leverage their thermal stability and electronic properties.

  • Organic Thin-Film Transistors (OTFTs): The donor-acceptor structure is ideal for creating p-type semiconductor materials for the active channel in OTFTs.[5][6] The high thermal stability ensures device reliability under operational stress.

  • Organic Light-Emitting Diodes (OLEDs): These polymers can be used as emissive or host materials in OLEDs, often emitting in the blue or green part of the spectrum.[6]

  • High-Temperature Dielectrics: The introduction of benzoxazole units can enhance the dielectric properties and energy storage capabilities of polymer films, especially for high-temperature applications.[3]

  • High-Performance Films and Coatings: Their inherent thermal, mechanical, and chemical resistance makes them candidates for protective coatings and films in demanding industrial and aerospace environments.[1][11]

References

  • Synthesis and properties of polyimides containing benzoxazole units in the main chain.
  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 2020, 11, 1937-1946. Available at: [Link]

  • Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers.
  • Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain. Applied Chemistry for Engineering, 2016, 51(3), 195-202. Available at: [Link]

  • Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. ResearchGate. Available at: [Link]

  • Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. PubMed, 2023. Available at: [Link]

  • Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. MDPI, 2023. Available at: [Link]

  • Highly Refractive Aromatic Polybenzoxazoles Derived from Sulfur-Containing Dibenzoyl Chlorides. ACS Applied Polymer Materials, 2021. Available at: [Link]

  • Enhancing Dielectric and High-Temperature Energy Storage Capability for Benzoxazole Polymer Films Featuring Naphthalene Ring Blocks. ACS Applied Polymer Materials, 2023. Available at: [Link]

  • Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. ResearchGate, 2023. Available at: [Link]

  • This compound-2-thiol. J&K Scientific. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]

  • Advantageous Microwave-Assisted Suzuki Polycondensation for the Synthesis of Aniline-Fluorene Alternate Copolymers as Molecular Model with Solvent Sensing Properties. MDPI, 2022. Available at: [Link]

  • Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. Green Chemistry, 2017. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI, 2020. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Therapeutics Using 2-Bromo-5-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-5-chlorobenzo[d]oxazole, a pivotal building block in modern medicinal chemistry. We move beyond simple procedural outlines to explore the mechanistic rationale and strategic considerations for leveraging this scaffold in the development of novel therapeutics. The primary application demonstrated is the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a clinically significant class of anti-angiogenic agents for cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ advanced heterocyclic chemistry in their discovery programs.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole core is a privileged heterocyclic motif, forming the structural foundation of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with the biopolymers of living systems.[3][4] Within this class, 2-Bromo-5-chlorobenzo[d]oxazole has emerged as a particularly valuable and versatile starting material for constructing complex molecular architectures.[4][5]

The strategic disubstitution of this compound is key to its utility:

  • The 2-Bromo Group: This position serves as a highly reactive and versatile handle. The bromine atom is an excellent leaving group, readily participating in a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[5][6][7] This allows for the precise and controlled introduction of diverse functionalities essential for tuning a compound's pharmacological profile.

  • The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position influences the electronic landscape of the entire ring system. This modification can enhance metabolic stability and modulate the pKa of the molecule, which are critical determinants of pharmacokinetic properties. While less reactive than the 2-bromo group, it also offers a potential secondary site for diversification.[6]

This application note will focus on a key therapeutic application: the synthesis of VEGFR-2 inhibitors, which represent a clinically validated strategy for halting tumor growth by inhibiting angiogenesis.[5][6]

Strategic Functionalization: Key Reaction Pathways

The synthetic power of 2-Bromo-5-chlorobenzo[d]oxazole lies in the chemoselective reactivity of its 2-position. The electron-deficient nature of the benzoxazole ring system, further enhanced by the 5-chloro substituent, makes the C2 carbon susceptible to nucleophilic attack, facilitating the displacement of the bromide.

G cluster_0 2-Bromo-5-chlorobenzo[d]oxazole cluster_1 Synthetic Transformations mol Key Reactive Sites mol_img C2_Bromo 2-Bromo Position (Primary Reaction Site) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) C2_Bromo->Coupling Functionalization SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Bromo->SNAr Functionalization C5_Chloro 5-Chloro Position (Modulation & Stability)

Caption: Key reactive sites on 2-Bromo-5-chlorobenzo[d]oxazole.

Two primary strategies dominate its application:

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (using boronic acids), Stille (organostannanes), and Sonogashira (terminal alkynes) provide powerful methods for forming new carbon-carbon bonds at the 2-position.[8][9] The choice between bromo- and chloro- starting materials is critical; oxidative addition of palladium to the carbon-bromine bond is significantly more facile than to the more robust carbon-chlorine bond, ensuring high selectivity for reaction at the 2-position.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly effective for introducing heteroatom nucleophiles (e.g., thiols, amines, alcohols). The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the electron-withdrawing properties of the oxazole nitrogen and the 5-chloro substituent. This note will detail a protocol based on this highly efficient transformation.[5]

Application Focus: Synthesis of a Potent VEGFR-2 Inhibitor

To demonstrate the utility of 2-Bromo-5-chlorobenzo[d]oxazole, we will outline the synthesis of 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide , a compound identified as a potent inhibitor of VEGFR-2.[5]

Mechanistic Rationale and Workflow

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a primary mediator of this pathway.[5][6] By inhibiting the VEGFR-2 tyrosine kinase, the synthesized compound disrupts downstream signaling, thereby preventing endothelial cell proliferation and migration.

The synthetic strategy involves the coupling of two key fragments: the 2-Bromo-5-chlorobenzo[d]oxazole core (Fragment B) and a custom-synthesized thiol-bearing side chain (Fragment A). The core transformation is an SNAr reaction where the thiolate anion of Fragment A displaces the bromide from Fragment B.

G Start_A 4-Amino-N- (p-tolyl)benzamide Intermediate_A 4-(2-Mercaptoacetamido)- N-(p-tolyl)benzamide (Fragment A) Start_A->Intermediate_A Acylation w/ Thioglycolic Acid Deriv. Start_B 2-Bromo-5-chloro- benzo[d]oxazole (Fragment B) Final_Product Target VEGFR-2 Inhibitor Start_B->Final_Product SNAr Coupling (Base, DMF) Intermediate_A->Final_Product SNAr Coupling (Base, DMF)

Caption: Overall synthetic workflow for the target VEGFR-2 inhibitor.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(2-Mercaptoacetamido)-N-(p-tolyl)benzamide (Fragment A)

Rationale: This protocol creates the nucleophilic partner for the key coupling reaction. The amide formation is a standard acylation, followed by the introduction of the thiol group. For simplicity and control, we use chloroacetyl chloride followed by substitution with sodium hydrosulfide.

  • Materials: 4-amino-N-(p-tolyl)benzamide, Chloroacetyl chloride, Dichloromethane (DCM), Triethylamine (TEA), Sodium hydrosulfide (NaSH), Methanol (MeOH).

  • Step 1: Synthesis of 4-(2-chloroacetamido)-N-(p-tolyl)benzamide.

    • Dissolve 4-amino-N-(p-tolyl)benzamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Add chloroacetyl chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by recrystallization if necessary.

  • Step 2: Thiol Installation.

    • Dissolve the chloroacetamide intermediate (1.0 eq) in methanol.

    • Add a solution of sodium hydrosulfide (1.5 eq) in methanol dropwise at room temperature.

    • Stir the mixture for 2-3 hours at room temperature, monitoring by TLC.

    • Once the starting material is consumed, acidify the reaction mixture carefully with 1M HCl to pH ~5-6.

    • Concentrate the mixture under reduced pressure and partition between ethyl acetate and water.

    • Collect the organic layer, dry over Na₂SO₄, filter, and evaporate the solvent to yield Fragment A, which can be used in the next step, often without further purification.

Protocol 2: SNAr Coupling to Synthesize Final Product

Rationale: This is the core transformation. A polar aprotic solvent (DMF) is chosen to solubilize the reactants and facilitate the SNAr mechanism. A mild inorganic base (K₂CO₃) is used to deprotonate the thiol of Fragment A in situ, generating the reactive thiolate nucleophile without causing hydrolysis of the product.

  • Materials: 2-Bromo-5-chlorobenzo[d]oxazole (Fragment B), Fragment A, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-5-chlorobenzo[d]oxazole (1.0 eq), Fragment A (1.1 eq), and finely ground potassium carbonate (2.0 eq).

    • Add anhydrous DMF via syringe to the flask.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC until the starting benzoxazole is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

    • Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure target compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Characterization

Expected Analytical Data for Target Compound
PropertyExpected Value
Molecular Formula C₂₃H₁₇ClN₄O₃S
Molecular Weight 476.93 g/mol
¹H NMR (DMSO-d₆) Key shifts expected: aromatic protons (δ 7.0-8.5 ppm), tolyl methyl protons (δ ~2.3 ppm), methylene protons (δ ~4.0 ppm), amide NH protons (δ >9.0 ppm).
HRMS (ESI+) m/z calculated for [M+H]⁺: 477.0788; found: 477.07xx.
Representative Biological Activity Data

The following table summarizes published in vitro activity data for the representative 5-chlorobenzoxazole derivative synthesized via this methodology.[5]

AssayResult
VEGFR-2 Inhibition (IC₅₀) Potent inhibition (specific nM values vary by exact analogue)
HeLa Cell Line (IC₅₀) Demonstrates cytotoxic activity
MCF-7 Cell Line (IC₅₀) Demonstrates cytotoxic activity
Compound 1: A representative 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-benzamide derivative.[5]

Conclusion

2-Bromo-5-chlorobenzo[d]oxazole stands as a premier building block for the synthesis of complex, biologically active molecules.[5] Its well-defined and selective reactivity at the 2-position enables robust and versatile synthetic strategies, such as the SNAr protocol detailed herein. The successful application of this scaffold in the construction of potent VEGFR-2 inhibitors for anticancer research underscores its significant potential in drug discovery.[5][6] The synthetic accessibility and potential for diverse functionalization make 2-Bromo-5-chlorobenzo[d]oxazole a key scaffold for future therapeutic development efforts.

References

  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025). Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. (2025). Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (Year N/A). Journal of Chemical and Pharmaceutical Research.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal.
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. (2025). Benchchem.
  • An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and D
  • Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. (2025). Benchchem.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (2006).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (Year N/A).
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (Year N/A).

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laboratory scale synthesis of 5-Bromobenzo[d]oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Scale Synthesis of 5-Bromobenzo[d]oxazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets, thus serving as versatile platforms for drug discovery. The benzoxazole core is a prominent member of this class.[1][2] This bicyclic heteroaromatic system is a constituent of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

The strategic incorporation of a bromine atom at the 5-position of the benzoxazole ring yields the this compound scaffold. This modification is not merely an alteration of its electronic properties but, more importantly, the introduction of a highly versatile synthetic "handle." The bromine atom serves as a prime site for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse chemical libraries, enabling researchers to fine-tune molecular properties for enhanced efficacy and specificity.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.

Pillar 1: Core Synthetic Strategy - The Cyclocondensation Approach

The most direct and widely adopted method for constructing the benzoxazole core involves the condensation and subsequent intramolecular cyclization of an ortho-aminophenol with a suitable one-carbon electrophile. For the synthesis of the target 5-bromo derivatives, the essential and non-negotiable starting material is 2-amino-4-bromophenol (CAS: 40925-68-6).[8][9]

The identity of the substituent at the 2-position of the final benzoxazole product is dictated entirely by the choice of the one-carbon coupling partner. This modularity is the cornerstone of the scaffold's utility. Common choices include:

  • Carboxylic Acids & Acyl Chlorides: To introduce aryl, heteroaryl, or alkyl groups.

  • Aldehydes: To introduce aryl or alkyl groups via oxidative cyclization.

  • Orthoesters: A reliable method for introducing simple alkyl or aryl groups.[5]

  • Cyanogen Bromide: For the synthesis of 2-aminobenzoxazole derivatives.[3][5]

The general workflow is depicted below.

G cluster_reactants Starting Materials cluster_process Core Reaction cluster_product Product Scaffold A 2-Amino-4-bromophenol C Condensation & Intramolecular Cyclization A->C B One-Carbon Synthon (e.g., R-COOH, R-CHO) B->C D 2-Substituted-5-bromobenzo[d]oxazole C->D Forms C-N and C-O bonds (Dehydration)

General workflow for this compound synthesis.

Pillar 2: Detailed Synthesis Protocols

The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the rationale for key operations.

Protocol 1: Synthesis of 2-Aryl-5-bromobenzo[d]oxazole via Carboxylic Acid Condensation

This method is a classic and highly effective approach, particularly when using a strong dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization to completion.[3]

Principle: The carboxylic acid is activated by PPA, followed by nucleophilic attack from the amino group of 2-amino-4-bromophenol to form an amide intermediate. Subsequent intramolecular cyclization, driven by the acidic and dehydrating conditions, yields the benzoxazole ring.

Materials & Reagents:

ReagentCAS No.Molar Eq.Purpose
2-Amino-4-bromophenol40925-68-61.0Core Scaffold Precursor
Substituted Benzoic AcidVaries1.12-Position Substituent Source
Polyphosphoric Acid (PPA)8017-16-1~10x by weightCatalyst & Dehydrating Agent
Saturated Sodium Bicarbonate (aq)144-55-8As neededNeutralization/Quenching
Ethyl Acetate141-78-6As neededExtraction Solvent
BrineN/AAs neededAqueous Wash
Anhydrous Magnesium Sulfate7487-88-9As neededDrying Agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10 times the weight of the 2-amino-4-bromophenol). Scientist's Note: PPA is highly viscous. It can be pre-heated to ~60 °C to facilitate transfer. The reaction is exothermic upon initial mixing.

  • Cyclization: Heat the reaction mixture to 140-160 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Allow the mixture to cool to approximately 80-90 °C. Very slowly and carefully, pour the reaction mixture into a beaker of crushed ice with stirring. Trustworthiness Check: This step must be performed cautiously in a fume hood, as the quenching of PPA is highly exothermic and can cause splashing.

  • Neutralization: The resulting slurry will be acidic. Slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is neutral (~7-8). The crude product will typically precipitate as a solid.

  • Isolation & Extraction: Filter the solid precipitate and wash thoroughly with water. Alternatively, if the product is not a solid, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final 2-aryl-5-bromobenzo[d]oxazole.

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to leverage the 5-bromo position as a synthetic handle to introduce new carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[7][9]

Principle: A palladium catalyst facilitates the coupling of the 5-bromobenzoxazole (an organohalide) with an organoboron reagent (aryl or heteroaryl boronic acid). This reaction forms a new C-C bond at the 5-position with high efficiency and functional group tolerance.

Materials & Reagents:

ReagentCAS No.Molar Eq.Purpose
2-Substituted-5-bromobenzo[d]oxazoleVaries1.0Substrate
Aryl/Heteroaryl Boronic AcidVaries1.5Coupling Partner
Pd(dppf)Cl₂72287-26-40.05Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-73.0Base
1,4-Dioxane & Water (4:1)VariesAs neededSolvent System

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask, add the 2-substituted-5-bromobenzo[d]oxazole (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Expert Insight: This degassing step is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain the 5-aryl-benzoxazole derivative.

G cluster_reactants Suzuki Coupling Reactants cluster_process Catalytic Cycle cluster_product Coupled Product A This compound Derivative C Pd(0) Catalyst + Base (K2CO3) A->C B Aryl Boronic Acid (Ar-B(OH)2) B->C D 5-Aryl-benzo[d]oxazole Derivative C->D C-C Bond Formation

Workflow for Suzuki-Miyaura derivatization.

Pillar 3: Troubleshooting and Technical Insights

Even robust protocols can encounter issues. A self-validating system requires an understanding of potential failure points.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization (Protocol 1) 1. Impure Starting Material: Isomeric impurities in 2-amino-4-bromophenol can inhibit cyclization.[10]2. Incomplete Reaction: Insufficient heating time or temperature.3. Degradation: Prolonged exposure to high temperatures can degrade sensitive substrates.1. Verify the purity of the starting material by NMR or melting point. If necessary, purify via recrystallization.2. Increase reaction time or temperature incrementally while monitoring by TLC.3. Use the minimum effective temperature and time required for full conversion.
Multiple Byproducts in Suzuki Coupling (Protocol 2) 1. Catalyst Deactivation: Presence of oxygen in the reaction vessel.2. Homocoupling: The boronic acid coupling with itself.3. Debromination: Reductive removal of the bromine atom.1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.2. Use a slight excess, but not a large excess, of the boronic acid (1.2-1.5 eq).3. Use milder base or lower temperature; ensure catalyst purity.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) often provides better separation.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology.
  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Synthesis of Benzoxazoles. ChemicalBook.
  • 5-Bromo-1,3-benzoxazole. Chem-Impex.
  • Application Notes: 5-Bromooxazole-4-carboxylic Acid in Medicinal Chemistry. Benchchem.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A G
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
  • 2-Amino-4-bromophenol 40925-68-6. Guidechem.
  • 2-Amino-4-bromophenol | CAS 40925-68-6. Santa Cruz Biotechnology.
  • 2-Amino-4-bromophenol, ≥94%. Sigma-Aldrich.
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  • Benzisoxazole: a privileged scaffold for medicinal chemistry.

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Application Notes & Protocols: Leveraging 5-Bromobenzo[d]oxazole in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Privileged Scaffolds in Crop Protection

In the relentless pursuit of novel solutions for crop protection, chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. These frameworks, such as isoxazolines and pyridazines, serve as a fertile ground for the development of new active ingredients.[1][2] The benzoxazole ring system is one such distinguished scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antifungal, herbicidal, and antimicrobial properties.[3][4]

Within this family, 5-Bromobenzo[d]oxazole emerges as a particularly valuable starting material. Its structure is twofold advantageous: the benzoxazole core provides the foundational biological activity, while the bromine atom at the 5-position serves as a versatile chemical handle. This halogen allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, enabling the systematic synthesis of diverse compound libraries. This guide provides detailed protocols for leveraging this compound as a precursor for the synthesis and evaluation of novel fungicidal and herbicidal agents.

Part 1: Application in Fungicide Development

Scientific Rationale: The benzoxazole nucleus is a cornerstone in the design of many antifungal agents. Research has demonstrated that derivatives of this scaffold can exhibit potent activity against a range of destructive phytopathogenic fungi.[5][6] The mechanism often involves interference with essential fungal cellular processes. By systematically modifying the this compound core, researchers can fine-tune the molecule's steric and electronic properties to optimize its efficacy and spectrum of activity against targeted fungal pathogens.

Experimental Workflow: From Synthesis to Bioassay

The following diagram outlines the comprehensive workflow for developing novel fungicides starting from this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening A Start: this compound B Step 1: Functionalization (e.g., Suzuki Coupling) A->B Reagents, Catalyst C Step 2: Further Derivatization B->C Intermediate D Crude Product C->D E Purification (Column Chromatography) D->E F Structure Verification (NMR, MS, FT-IR) E->F Pure Compound G In Vitro Assay (Mycelial Growth) F->G Verified Compound H Data Analysis (EC₅₀ Calculation) G->H Inhibition Data I Lead Compound Identification H->I

Caption: Workflow for synthesis and screening of benzoxazole-based fungicides.

Protocol 1: Synthesis of a 5-Aryl-benzo[d]oxazole Derivative

This protocol describes a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The bromine atom on the benzoxazole ring is substituted with an aryl group, a common strategy to explore Structure-Activity Relationships (SAR).

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Toluene and Water (10:1 solvent mixture)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The SPhos ligand stabilizes the palladium complex and facilitates the reaction. K₃PO₄ acts as the base required for the transmetalation step.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)benzo[d]oxazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), comparing the data with expected values.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol assesses the ability of the synthesized compound to inhibit the growth of pathogenic fungi.

Materials:

  • Synthesized benzoxazole derivative

  • Target phytopathogenic fungi (e.g., Mycosphaerella melonis, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compound in DMSO to create a high-concentration stock solution (e.g., 10,000 ppm).

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow it to cool to approximately 50-55 °C.

  • Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 50 ppm, 25 ppm, 10 ppm). A control plate should be prepared by adding only DMSO. Gently swirl to ensure uniform mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place it, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1 °C in the dark.

  • Data Collection: After 3-5 days (or when the mycelial growth in the control plate has reached ~70-80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.

Data Presentation: Antifungal Activity

Summarize the results in a clear, tabular format.

Compound IDConcentration (ppm)Target FungusMean Inhibition Rate (%)[5]
5b-Derivative-1 50Mycosphaerella melonis76.4
50Botrytis cinerea65.2
5b-Derivative-2 50Mycosphaerella melonis58.1
50Botrytis cinerea49.8
Control (Fungicide) 50Mycosphaerella melonis85.0

Part 2: Application in Herbicide Development

Scientific Rationale: Certain benzoxazole derivatives have been identified as potent phytotoxic agents, making them promising candidates for new herbicides.[4] The benzoxazole structure itself is critical for the herbicidal activity. The mode of action can vary, but it often involves the inhibition of essential plant-specific biochemical pathways. The 5-bromo position provides an ideal anchor point to explore how different substituents impact uptake, translocation, and target-site interaction within the plant.

Hypothesized Mechanism of Action

The diagram below illustrates a generalized herbicidal mechanism where the benzoxazole derivative inhibits a critical enzyme in a plant's metabolic pathway, leading to the accumulation of a toxic intermediate and eventual cell death.

G A Precursor Metabolite B Essential Plant Enzyme A->B C Essential Product (e.g., Amino Acid) B->C Normal Metabolism E Accumulation of Phytotoxic Intermediate B->E Blocked Pathway D Benzoxazole Derivative (Inhibitor) D->B Inhibition F Plant Cell Death E->F

Caption: Hypothesized herbicidal mode of action via enzyme inhibition.

Protocol 3: Synthesis of a 2-Substituted-5-bromobenzo[d]oxazole

This protocol adapts a cyclization method to form a functionalized benzoxazole, starting from a substituted phenol. This demonstrates an alternative synthetic route where the bromo-substituent is present on the precursor.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Aryl aldehyde (e.g., 2-nitrobenzaldehyde) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 2-amino-4-bromophenol, 2-nitrobenzaldehyde, and a catalytic amount of p-TsOH in toluene.

    • Causality Note: This is a condensation reaction. The acid catalyst (p-TsOH) protonates the aldehyde, making it more electrophilic for attack by the amino group of the phenol. The Dean-Stark trap is crucial for removing water formed during the reaction, which drives the equilibrium towards the product.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is produced (typically 4-6 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench by adding saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.

  • Extraction: Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-bromo-2-(2-nitrophenyl)benzo[d]oxazole.

  • Characterization: Verify the structure and purity via NMR and MS analysis.

Protocol 4: Seed Germination and Root Growth Bioassay

This protocol evaluates the pre-emergence herbicidal activity of the synthesized compound.[4]

Materials:

  • Synthesized benzoxazole derivative

  • Seeds of test species (e.g., Cucumis sativus (cucumber - dicot), Sorghum bicolor (sorghum - monocot))

  • Acetone

  • Tween-20

  • Sterile petri dishes (90 mm) lined with filter paper (Whatman No. 1)

  • Growth chamber

Procedure:

  • Test Solution Preparation: Dissolve the test compound in a minimal amount of acetone. Dilute with deionized water containing 0.1% Tween-20 (as a surfactant) to prepare a series of test concentrations (e.g., 100 µM, 50 µM, 10 µM). The final acetone concentration should not exceed 0.5%. A control solution should contain only acetone and Tween-20 at the same concentrations.

  • Plate Preparation: Place one sheet of filter paper in each petri dish. Pipette 5 mL of the respective test or control solution onto the filter paper, ensuring it is evenly saturated.

  • Seed Plating: Arrange 10-15 seeds of a single test species evenly on the moistened filter paper in each dish.

  • Incubation: Seal the dishes with paraffin film and place them in a controlled growth chamber (e.g., 25 °C, with a 16h light/8h dark cycle).

  • Data Collection: After 5-7 days, count the number of germinated seeds to determine the germination rate. Carefully remove the seedlings and measure the length of the primary root for each.

  • Calculation:

    • Germination Inhibition (%) = [(Gc - Gt) / Gc] × 100

    • Root Growth Inhibition (%) = [(Lc - Lt) / Lc] × 100

    • Where Gc and Lc are the mean germination count and root length in the control, and Gt and Lt are the values in the treated dishes.

Data Presentation: Herbicidal Activity

Summarize the phytotoxicity results in a table.

Compound IDConcentration (µM)Test SpeciesRoot Growth Inhibition (%)[4]
5-bromo-derivative 100Cucumis sativus85.4
100Sorghum bicolor92.1
Commercial Herbicide 100Cucumis sativus95.0
100Sorghum bicolor98.2

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable platform for the discovery of next-generation agrochemicals. The protocols detailed herein provide a robust framework for the synthesis, derivatization, and biological screening of novel fungicidal and herbicidal candidates. The strategic placement of the bromine atom facilitates extensive Structure-Activity Relationship (SAR) studies, which are critical for optimizing potency, selectivity, and environmental safety profiles. Future research should focus on creating larger, diverse libraries based on this scaffold and exploring their potential against a wider range of agricultural pests and resistant weed biotypes.

References

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  • This compound-2-thiol - Chem-Impex. Chem-Impex.
  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem. PubChem.
  • Herbicidal Activity Data of Compounds (% inhibition) - ResearchGate. ResearchGate.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. 2022;27(23):8375.
  • Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem. BenchChem.
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  • This compound - ChemBK. ChemBK.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - NIH. Molecules. 2022;27(23):8375.
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. Molecules. 2022;27(21):7510.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine. Journal of Basic and Applied Research in Biomedicine. 2022;8(1):255-261.
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  • 944907-38-4|this compound-2-carbaldehyde|BLD Pharm. BLD Pharm.
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  • 1,2,4-oxadiazole as a potential scaffold in agrochemistry: a review. - CABI Digital Library. CABI Digital Library.
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed. Journal of Agricultural and Food Chemistry. 2025;73(15):8678-8693.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. International Journal of Molecular Sciences. 2023;24(21):15894.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. 2024;29(2):331.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - MDPI. Molecules. 2023;28(17):6383.
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Application Notes and Protocols for Enzymatic Reactions Involving Benzoxazole Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2][3] This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7][8][9] The enzymatic synthesis, modification, and degradation of benzoxazole-containing molecules are of paramount interest to researchers in drug discovery and biotechnology. Understanding these enzymatic reactions provides a foundation for developing novel therapeutic agents and biocatalytic processes.[5][10][11]

This comprehensive guide offers an in-depth exploration of key enzymatic reactions involving benzoxazole structures. It is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed, field-proven protocols. We will delve into the mechanisms of pivotal enzymes such as Cytochrome P450s, luciferases, and hydrolases, and present step-by-step methodologies for their study.

Section 1: Key Enzyme Classes and Their Mechanisms

Biosynthesis and Modification: The Role of Hydrolases and Ligases

The biosynthesis of the benzoxazole ring is a fascinating enzymatic process. Studies on the antitumor agent nataxazole have revealed a novel two-enzyme system for benzoxazole formation.[10] This process involves an ATP-dependent adenylating enzyme (a type of ligase) and a zinc-dependent amidohydrolase.[10][12]

The proposed mechanism, a departure from previously understood pathways, involves the formation of an unstable ester intermediate by the ligase.[10][12] This ester can spontaneously rearrange into an off-pathway amide. However, in the presence of the zinc-dependent amidohydrolase, the ester is converted to the benzoxazole ring via a hemiorthoamide intermediate.[10] The amidohydrolase facilitates this by shuttling protons to control the fate of the intermediate, ultimately eliminating water in a reverse hydrolysis reaction.[10][12] This enzymatic strategy has been harnessed for the synthesis of novel halogenated benzoxazoles, demonstrating its synthetic utility.[10]

Workflow for Enzymatic Synthesis of Novel Benzoxazoles

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzymes Enzymatic Reaction cluster_intermediates Intermediates 3-HAA 3-HAA & Derivatives NatL2 NatL2 (Adenylating Enzyme) 3-HAA->NatL2 3-HBA 3-HBA & Derivatives 3-HBA->NatL2 Ester Unstable Ester Intermediate NatL2->Ester ATP-dependent adenylation NatAM NatAM (Amidohydrolase) Hemiorthoamide Hemiorthoamide Intermediate NatAM->Hemiorthoamide Proton shuttling Ester->NatAM Product Novel Halogenated Benzoxazoles Hemiorthoamide->Product Dehydration (Reverse Hydrolysis)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Bromobenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Benzoxazole derivatives are prevalent in pharmacologically active compounds, and achieving high-yield, high-purity synthesis is crucial for successful research and development.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with the synthesis of this compound and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and well-established method for synthesizing this compound is the condensation and subsequent cyclization of 2-amino-4-bromophenol with a suitable one-carbon electrophile.[1][4][5][6][7][8] Typically, this involves reacting 2-amino-4-bromophenol with reagents like formic acid, orthoesters, or aldehydes.[1][9][10] The reaction generally proceeds via the formation of an N-formyl or Schiff base intermediate, which then undergoes acid-catalyzed intramolecular cyclodehydration to form the stable benzoxazole ring system.

Q2: Why is the purity of the starting material, 2-amino-4-bromophenol, so critical?

The purity of your 2-amino-4-bromophenol precursor is paramount because impurities can directly lead to the formation of undesired side products, complicating purification and significantly reducing the yield of the target molecule.[11] The synthesis of 2-amino-4-bromophenol often involves the nitration of 4-bromophenol followed by reduction.[7] This process can generate isomeric impurities, such as 2-amino-6-bromophenol, which will react under the same conditions to form an unwanted regioisomer, 7-Bromobenzo[d]oxazole.[11]

Q3: What types of catalysts are effective for promoting the cyclization to the benzoxazole ring?

A variety of catalysts can be employed to facilitate the crucial cyclization step. The choice depends on the specific reactants and desired reaction conditions.

  • Brønsted Acids: Strong acids like polyphosphoric acid (PPA) are highly effective dehydrating agents and catalysts for this reaction, often used at elevated temperatures.[1] Other acids, such as fluorophosphoric acid, have also been used effectively.[3]

  • Lewis Acids: Lewis acids like zinc triflate, samarium triflate, or silica-supported ferric chloride can catalyze the condensation and cyclization, sometimes under milder conditions.[1][9]

  • Green Catalysts: There is growing interest in heterogeneous and recyclable catalysts to improve the sustainability of the synthesis.[12] Brønsted acidic ionic liquids and various nanocatalysts have been shown to be effective and can be recovered and reused.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Yield of this compound
Question: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I address them?

Answer: Low yield is a common problem that can stem from several factors related to reactants, reaction conditions, and work-up procedures. A systematic approach is key to identifying and resolving the issue.

  • Cause 1: Purity of Starting Materials

    • Explanation: As mentioned in the FAQ, isomeric impurities in the 2-amino-4-bromophenol starting material are a primary culprit, leading to the formation of undesired products.[11] The quality of your one-carbon source (e.g., formic acid) is also important.

    • Solution: Verify the purity of your 2-amino-4-bromophenol using NMR or LC-MS. If significant impurities are detected, consider purification by recrystallization or column chromatography before use. Ensure other reagents are of an appropriate grade.

  • Cause 2: Incomplete Cyclization

    • Explanation: The ring-closing step is often the most energy-intensive part of the reaction. If the reaction does not proceed to completion, you may isolate the stable N-(5-bromo-2-hydroxyphenyl)formamide intermediate. This can be due to insufficient temperature, inadequate reaction time, or a suboptimal catalyst.[11][12]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] If the intermediate is still present, consider increasing the reaction temperature or extending the reaction time. You can also screen different acid catalysts or increase the catalyst loading to promote more efficient cyclization.[12]

  • Cause 3: Suboptimal Reaction Conditions

    • Explanation: Temperature, solvent, and moisture content are critical parameters. A temperature that is too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[12][14] The presence of water can also hinder the dehydration step, especially if a water-sensitive catalyst is used.

    • Solution: Optimize the reaction temperature. A common range for this synthesis is 70-130°C.[12][13] The choice of solvent is also crucial; solvents like ethanol or xylene are often effective.[1][12] If the reaction is sensitive to moisture, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckPurity Verify Purity of 2-amino-4-bromophenol Start->CheckPurity AnalyzeIntermediate Analyze for Incomplete Cyclization Intermediate Start->AnalyzeIntermediate OptimizeConditions Optimize Reaction Conditions (T, t, Solvent) Start->OptimizeConditions AssessDegradation Assess Product Degradation Start->AssessDegradation PurifySM Purify Starting Material or Use Different Source CheckPurity->PurifySM Impurities Found AdjustReaction Increase Temp/Time or Change Catalyst AnalyzeIntermediate->AdjustReaction Intermediate Detected ScreenParams Screen Solvents, Use Anhydrous Conditions OptimizeConditions->ScreenParams Low Conversion MilderConditions Use Milder Conditions or Shorter Reaction Time AssessDegradation->MilderConditions Degradation Observed Success Improved Yield PurifySM->Success AdjustReaction->Success ScreenParams->Success MilderConditions->Success

Caption: A decision-making flowchart for troubleshooting low yields.

Issue 2: Significant Impurities in the Final Product
Question: My crude product shows multiple spots on TLC and extra peaks in spectroscopic analysis. What are the common side products?

Answer: The presence of multiple impurities is often due to side reactions or incomplete conversion. Identifying these byproducts is the first step toward eliminating them.

  • Side Product 1: Unreacted Starting Materials

    • Explanation: The most straightforward impurity is unreacted 2-amino-4-bromophenol. Its presence indicates an incomplete reaction.

    • Solution: Re-optimize reaction time and temperature as described above. Ensure the stoichiometry of your reactants is correct.[14]

  • Side Product 2: Ring-Opened Intermediates

    • Explanation: As noted previously, the N-(5-bromo-2-hydroxyphenyl)formamide intermediate can be a major impurity if the cyclization step is not driven to completion.

    • Solution: Employ more forcing conditions (higher temperature, stronger acid catalyst) to favor the formation of the benzoxazole ring.

  • Side Product 3: Decarboxylation Products

    • Explanation: If your synthesis involves a precursor like this compound-2-carboxylic acid, decarboxylation can occur at high temperatures, leading to the formation of byproducts where the carboxyl group is lost.[15]

    • Solution: If possible, perform the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time after the desired conversion is achieved.

Q4: What are the most effective purification techniques for this compound?

Answer: Proper purification is essential to obtain a high-purity final product. A multi-step approach is often most effective.

  • Aqueous Work-up: After the reaction is complete, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate) will remove water-soluble reagents and byproducts.

  • Washing: The crude solid product can be washed with a cold solvent, such as ethanol or a hexane/ethyl acetate mixture, to remove highly soluble impurities.[12]

  • Recrystallization: This is a powerful technique for removing minor impurities. Ethanol is often a suitable solvent for recrystallizing benzoxazole derivatives.[12]

  • Silica Gel Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexane.[12]

Data Summary

The following table summarizes the impact of various reaction parameters on the synthesis of benzoxazoles, based on common literature findings.

ParameterConditionExpected Impact on Yield/PurityRationale & Citation
Catalyst Brønsted Acid (PPA, H₂SO₄)High yield, but may require high temp. and can cause degradation.Strong dehydrating agents that effectively promote cyclization.[1]
Lewis Acid (Zn(OTf)₂, Sm(OTf)₃)Good to excellent yields, often under milder conditions.Coordinates to the carbonyl oxygen, activating it for nucleophilic attack.[1][9]
Heterogeneous/Green CatalystGood yields, catalyst is recyclable, promoting sustainability.Provides an active surface for the reaction while simplifying work-up.[12][13]
Solvent EthanolEffective for many benzoxazole syntheses.A polar protic solvent that can facilitate proton transfer steps.[1][12]
Xylene/TolueneGood for high-temperature reactions, helps remove water azeotropically.High boiling points allow for more forceful reaction conditions.[14]
Solvent-FreeCan provide excellent yields and simplifies work-up.Maximizes reactant concentration, often requiring thermal activation.[13]
Temperature Too Low (<70°C)Low conversion, incomplete reaction.Insufficient energy to overcome the activation barrier for cyclization.[12]
Optimal (70-130°C)High conversion and good yield.Balances reaction rate with the stability of reactants and products.[12][13]
Too High (>150°C)Increased byproduct formation, potential degradation/tarring.Can lead to undesired side reactions like decomposition.[12][14]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-4-bromophenol

This protocol describes a general procedure based on the acid-catalyzed condensation of 2-amino-4-bromophenol with formic acid.

Materials and Equipment:
  • 2-Amino-4-bromophenol (1.0 eq)

  • Formic Acid (≥95%, 5-10 eq)

  • Polyphosphoric Acid (PPA) or other suitable acid catalyst

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Silica gel for chromatography (if needed)

Procedure:
  • Reaction Setup: To a round-bottom flask, add 2-amino-4-bromophenol (1.0 eq) and formic acid (5-10 eq).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., PPA) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

General Synthesis and Purification Workflow

Workflow Start Starting Materials (2-Amino-4-bromophenol, Formic Acid) Reaction Acid-Catalyzed Condensation & Cyclization (Heat, 100-120°C) Start->Reaction Combine & Add Catalyst Workup Aqueous Work-up (Quench, Neutralize, Extract) Reaction->Workup Reaction Complete Crude Crude Product Isolation (Solvent Evaporation) Workup->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Final Pure this compound Purify->Final

Caption: General workflow for synthesis and purification.

References

  • Benchchem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem Tech Support.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Benchchem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. Benchchem Tech Support.
  • Guidechem. (n.d.). What are the Synthesis Methods and Physical Properties of Benzoxazole?. Guidechem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic-chemistry.org.
  • Phuong, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles. ChemicalBook.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem Tech Support.
  • ResearchGate. (2004). Synthesis of Novel Carboxylated Benzoxazolylcoumarins.
  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry.
  • Supporting Information. (n.d.).
  • Scientific Laboratory Supplies. (n.d.). 2-Amino-4-bromophenol, >=94%.
  • ChemicalBook. (n.d.). 2-Amino-4-bromophenol synthesis. ChemicalBook.
  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • PubChem. (n.d.). 2-Amino-4-Bromophenol.

Sources

Technical Support Center: Purification of Crude 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic intermediate. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering causal explanations and actionable solutions.

Issue 1: My crude product shows multiple spots on TLC, even after initial workup. What are the likely impurities?

Answer: The identity of impurities in crude this compound is highly dependent on the synthetic route employed. Understanding the potential side-reactions is key to devising an effective purification strategy.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors. For instance, if synthesizing via electrophilic bromination of benzo[d]oxazole, you may have residual starting material.[1]

  • Over-bromination: The benzoxazole ring is activated towards electrophilic substitution.[2] Using strong brominating agents or extended reaction times can lead to the formation of di- or even tri-brominated species, which can be difficult to separate.[2]

  • Isomeric Byproducts: If the synthesis begins with an impure precursor, such as a mix of aminophenol isomers, you could form regioisomers (e.g., 7-Bromobenzo[d]oxazole instead of the desired 5-bromo isomer).[2] Positional isomers can also arise during the bromination step itself if the directing effects of the fused ring system are not perfectly controlled.[2]

  • Hydrolysis Products: The crude product may contain hydrolysis-derived impurities, such as 5-bromobenzoxazol-2(3H)-one, especially if the workup or purification conditions are harsh or involve prolonged exposure to water.[2][3]

Issue 2: I'm having trouble getting a good separation using silica gel column chromatography. The peaks are overlapping.

Answer: Poor separation on a silica column is a frequent challenge. Here’s a systematic approach to troubleshoot it.

  • Possible Cause 1: Inappropriate Solvent System.

    • The Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf), leading to no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf).

    • Solution: The key is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 on a TLC plate.[4] Systematically screen solvent systems using TLC, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane.[5][6] For this compound, which is moderately polar, a hexane/ethyl acetate or hexane/dichloromethane mixture is a good starting point.[7][8]

  • Possible Cause 2: Column Overloading.

    • The Causality: The separation capacity of a column is finite. Loading too much crude material saturates the stationary phase, causing bands to broaden and overlap, which negates the separation potential.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[5] If you need to purify a larger quantity, you must scale up the column diameter, not just the length.

  • Possible Cause 3: Product Decomposition on Silica.

    • The Causality: Standard silica gel is slightly acidic, which can cause degradation of sensitive compounds.[4][6] Benzoxazoles can be sensitive to harsh acidic conditions.[2]

    • Solution: If you suspect decomposition (indicated by streaking on TLC or the appearance of new spots after exposure to silica), you can deactivate the silica gel. This is typically done by preparing the slurry in your eluent containing a small amount of a base, such as 1% triethylamine.[6] Alternatively, consider using a different stationary phase like alumina.[4]

Issue 3: My compound "oils out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Possible Cause 1: The solution is too saturated or was cooled too quickly.

    • The Causality: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice. High supersaturation means a large amount of solute crashes out at once, often trapping impurities and forming an amorphous oil.[9]

    • Solution: Re-heat the flask to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[5][9] Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.

  • Possible Cause 2: High impurity content.

    • The Causality: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Induce crystallization. Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[5][9] If you have a pure sample, add a tiny "seed crystal" to provide a template for crystal growth.[5][9] If the problem persists, the crude material may be too impure for recrystallization alone. Consider a preliminary purification with a quick silica gel plug filtration to remove the bulk of impurities before attempting recrystallization again.[5]

Issue 4: My final recovery is very low after purification.

Answer: Low recovery can happen in both recrystallization and chromatography. Identifying the step where the loss occurs is crucial.

  • In Recrystallization:

    • Possible Cause: Using too much solvent.

      • The Causality: The goal is to dissolve the compound in a minimum amount of hot solvent. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5]

      • Solution: Use the minimum volume of boiling solvent required to fully dissolve the solid.[10] After filtering your crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.[5]

  • In Column Chromatography:

    • Possible Cause: The compound is irreversibly adsorbed or did not elute.

      • The Causality: If the eluent is not polar enough, your compound may remain strongly bound to the top of the column.[5]

      • Solution: Drastically increase the polarity of the mobile phase. If you ran the column with 10% ethyl acetate in hexane, try flushing the column with 50% or even 100% ethyl acetate to recover your compound.[5] Using a gradient elution, where the solvent polarity is gradually increased during the run, is a highly effective technique to prevent this issue.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification technique for this compound?

A1: The choice depends on the scale of your reaction and the nature of the impurities.[5]

  • Recrystallization: This is the preferred method for large-scale purification if your crude product is a solid and relatively pure (>80-90%). It is efficient, cost-effective, and often yields highly pure material. The key is finding a suitable solvent where the product's solubility is high when hot and low when cold, while impurities remain soluble at all temperatures.[10]

  • Column Chromatography: This is the most versatile and powerful method for separating complex mixtures, especially for removing impurities with similar polarity to the product (like isomers).[2] It is ideal for smaller scales or when recrystallization fails to provide the desired purity.

  • Preparative HPLC: For achieving the highest possible purity (>99%), especially for analytical standards or final drug compounds, preparative HPLC may be necessary, though it is more expensive and time-consuming.[2][10]

Q2: What are the key physical properties I should know for purifying this compound?

A2: Knowing the physical properties helps in planning the purification and handling of the compound.

  • Molecular Formula: C₇H₄BrNO[11]

  • Molecular Weight: ~198.02 g/mol

  • Appearance: It is often described as a liquid or low-melting solid. One source lists a melting point of about 9-10°C.[11]

  • Solubility: It is generally soluble in common organic solvents like ethers, ketones, and alcohols.[11] This property is key for selecting solvents for both chromatography and recrystallization.

Q3: Can this compound be purified by distillation?

A3: While distillation is a viable purification technique for liquids, its suitability for this compound is questionable. One source indicates a predicted boiling point of ~280°C,[11] which is quite high. Distillation at such high temperatures, even under vacuum, risks thermal decomposition, especially for heterocyclic compounds.[2] Therefore, chromatography or recrystallization (if it can be induced to solidify) are generally safer and more common methods.

Data Presentation

Table 1: Suggested Starting Eluent Systems for Column Chromatography of this compound on Silica Gel

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (95:5 to 80:20)Low to MediumGood starting point for initial TLC screening.
Hexane / Dichloromethane (80:20 to 50:50)Low to MediumAlternative system, can provide different selectivity.
Petroleum Ether / Ethyl Acetate (90:10)Low to MediumOften used for separating moderately polar compounds.[8]
TolueneLowCan be effective for separating aromatic compounds.

Note: The optimal ratio must be determined experimentally using Thin-Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Step-by-Step Guide to Recrystallization
  • Solvent Selection: Place a small amount of your crude material (20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, heptane, toluene) dropwise. Find a solvent that dissolves the crude material poorly at room temperature but completely upon heating.[10]

  • Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Step-by-Step Guide to Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf of ~0.3-0.4 and provides good separation from impurities.

  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). To this, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Fill the column with the eluent and apply pressure (using a pump or inert gas) to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Visualizations

Purification_Selection start Crude this compound q1 Is the crude product a solid and >80% pure? start->q1 q2 Is a suitable recrystallization solvent found? q1->q2 Yes chromatography Perform Column Chromatography q1->chromatography No recrystallize Perform Recrystallization q2->recrystallize Yes q2->chromatography No end_pure Pure Product recrystallize->end_pure chromatography->end_pure end_impure Further Purification Needed (e.g., Prep-HPLC)

Caption: Decision tree for selecting a purification method.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC pack_column 2. Pack Column with Silica Slurry select_eluent->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Standard workflow for flash column chromatography.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • This compound-2-thiol - Chem-Impex.
  • This compound - ChemBK.
  • 5-Bromobenzo[d]oxazol-2-tiol - Chem-Impex.
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem.
  • This compound-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4 | Heterocyclics Products.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Synthesis of 5‐bromooxazole (10·HCl).
  • 5-Bromobenzo-1,3-dioxole - SIELC Technologies.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • CAS 944898-52-6 | this compound-2-carboxylic acid - Alchem Pharmtech.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.
  • 837392-65-1|5-Bromobenzo[d]isoxazole|BLD Pharm.
  • This compound-2-carbonitrile - Advanced ChemBlocks.
  • Bromination - Common Conditions - Common Organic Chemistry.
  • Technical Support Center: 5-Bromobenzo[c]selenadiazole Purific
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
  • A Dangerous Bromance - Scientific Upd
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
  • Utilization of bromination reactions for the determination of carbamazepine using bromate–bromide mixture as a green brominating agent - Arabian Journal of Chemistry.
  • An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and D
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives - Journal of Basic and Applied Research in Biomedicine.
  • Synthesis of different α, β- unsaturated oxazolone derivatives - Journal of Drug Delivery and Therapeutics.

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Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.

Introduction: The Synthetic Importance of 2-Bromo-5-chlorobenzo[d]oxazole

2-Bromo-5-chlorobenzo[d]oxazole is a key heterocyclic intermediate in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide array of biological activities.[1] The halogen substituents on this specific scaffold serve as versatile synthetic handles, particularly for cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery programs.[1]

A prevalent and practical synthetic approach involves a two-step sequence starting from 2-amino-4-chlorophenol.[1] This pathway includes an initial cyclization to form the benzoxazole core, followed by a Sandmeyer-type reaction to install the bromine at the 2-position.[1] This guide focuses on troubleshooting issues that may arise during this specific synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.

Category 1: Reaction & Yield Issues

Question 1: I am experiencing very low or no yield of my final product. What are the most likely causes?

Answer: Low yield is a frequent issue that can stem from several stages of the synthesis. A systematic approach is required to diagnose the root cause.

  • Poor Quality of Starting Materials: The purity of the initial precursor, 2-amino-4-chlorophenol, is critical. This material is often synthesized by the nitration of p-chlorophenol followed by reduction.[2] This process can generate isomeric impurities, such as 2-amino-6-chlorophenol, which can interfere with the cyclization step or lead to the formation of undesired regioisomers.

    • Troubleshooting: Verify the purity of your 2-amino-4-chlorophenol via NMR or melting point analysis (literature mp: 134-142°C).[3] If impurities are detected, consider purification by recrystallization or sourcing from a different, high-purity supplier.

  • Incomplete Cyclization (Step 1): The formation of the 2-amino-5-chlorobenzoxazole intermediate is a crucial step. Incomplete reaction can result from non-optimal conditions. You may isolate the uncyclized intermediate, N-(5-chloro-2-hydroxyphenyl)cyanamide, if using cyanogen bromide.

    • Troubleshooting:

      • Temperature & Time: Ensure the reaction is run for a sufficient duration and at the appropriate temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • pH Control: The cyclization can be sensitive to pH. Ensure the conditions are maintained as required by your specific protocol (e.g., use of a base like sodium bicarbonate).

  • Sub-optimal Diazotization/Sandmeyer Reaction (Step 2): The conversion of the 2-amino group to the 2-bromo group is a delicate process.

    • Troubleshooting:

      • Temperature Control: The diazotization step is highly exothermic and must be maintained at 0-5 °C to prevent the decomposition of the diazonium salt.

      • Reagent Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.1 eq) and copper(I) bromide (e.g., 1.2 eq) to drive the reaction to completion.

      • Rate of Addition: Add the sodium nitrite solution dropwise to the cooled amine suspension to control the reaction rate and temperature.

  • Product Degradation: Halogenated benzoxazoles can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strong acids/bases during the reaction or work-up can lead to decomposition.

    • Troubleshooting: Minimize reaction times and avoid excessive heating. Use milder conditions where possible.

Below is a logical decision tree to help diagnose the cause of low yield.

G start Low or No Yield Observed check_sm Verify Purity of 2-amino-4-chlorophenol start->check_sm check_cyclization Analyze for Incomplete Cyclization Intermediate start->check_cyclization check_bromination Optimize Diazotization/ Sandmeyer Conditions start->check_bromination check_degradation Assess Product Degradation start->check_degradation sm_impure Purify Starting Material or Use a Different Source check_sm->sm_impure Impurities Found cyclization_incomplete Adjust Reaction Time, Temperature, or pH check_cyclization->cyclization_incomplete Intermediate Detected bromination_suboptimal Control Temperature (0-5°C), Adjust Stoichiometry check_bromination->bromination_suboptimal Low Conversion degradation_observed Use Milder Conditions or Shorter Reaction Times check_degradation->degradation_observed Degradation Observed

Caption: Troubleshooting workflow for low yield issues.

Question 2: My final product is impure, with multiple spots on the TLC plate and extra peaks in the NMR spectrum. What are the likely side products?

Answer: The formation of impurities often points to issues with regioselectivity or over-reaction.

  • Isomeric Byproducts: If your starting 2-amino-4-chlorophenol is impure, you may form regioisomers such as 2-Bromo-7-chlorobenzo[d]oxazole.

  • Over-bromination: While the Sandmeyer reaction is generally selective for the 2-position, harsh conditions or alternative bromination strategies (e.g., direct bromination of 5-chlorobenzo[d]oxazole) could lead to electrophilic aromatic substitution on the benzene ring, resulting in di-brominated species.

  • Unreacted Intermediates: The most common impurity is often the starting material for the second step, 2-amino-5-chlorobenzoxazole. This indicates an incomplete Sandmeyer reaction.

  • Hydroxylated Byproduct: If the diazonium salt reacts with water before the bromide is introduced, it can form 2-hydroxy-5-chlorobenzoxazole. This is another reason why maintaining a low temperature is critical.

Troubleshooting & Purification:

  • Reaction Control: To minimize these byproducts, adhere strictly to the optimized reaction conditions, especially temperature control and stoichiometry.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts. A common eluent system is a gradient of ethyl acetate in hexane.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be effective. Solvents such as ethanol, or mixed solvent systems like acetone/acetonitrile or ethyl acetate/heptane, can be explored.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves several hazardous materials.

  • Cyanogen Bromide (if used for cyclization): This reagent is highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood.[1][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the proper quenching and disposal procedures.

  • 2-Amino-4-chlorophenol: This compound is toxic and a suspected carcinogen.[6] Avoid inhalation, ingestion, and skin contact.

  • Sodium Nitrite & HBr: Sodium nitrite is an oxidizer and toxic. Hydrobromic acid is highly corrosive. Handle both with care.

Q2: Are there alternative reagents for the cyclization and bromination steps?

A2: Yes, while the cyanogen bromide -> Sandmeyer route is common, other methods exist for forming benzoxazoles and for bromination.

  • Cyclization: The condensation of 2-aminophenols with various carbonyl compounds (aldehydes, ketones, acids) is a traditional and versatile approach to benzoxazoles.[7] For instance, using activating agents like triflic anhydride (Tf₂O) can facilitate cyclization with amides.[8][9]

  • Bromination: If you were to synthesize 5-chlorobenzo[d]oxazole first, direct bromination could be an option. Reagents like N-Bromosuccinimide (NBS) are often used as an alternative to liquid bromine, as they can be easier to handle.[10] However, controlling the regioselectivity of direct bromination can be a significant challenge.

Q3: How can I reliably confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (presence of Br and Cl).

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the crude product and column fractions.

  • Melting Point (MP): A sharp melting point range is a good indicator of purity for a crystalline solid.

Reference Experimental Protocol

This protocol is a representative guideline based on established procedures and may require optimization for your specific laboratory conditions.[1]

Overall Synthetic Workflow
Caption: Two-step synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
Step 1: Synthesis of 5-Chloro-2-aminobenzoxazole
  • In a well-ventilated fume hood, dissolve 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as methanol.

  • Add a solution of cyanogen bromide (1.05 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-chloro-2-aminobenzoxazole.

Step 2: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole (Sandmeyer Reaction)
  • Suspend 5-chloro-2-aminobenzoxazole (1.0 eq) in an aqueous solution of 48% HBr.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 60 °C for 1 hour, or until gas evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (eluent: ethyl acetate/hexane) or recrystallization to obtain 2-Bromo-5-chlorobenzo[d]oxazole.

Comparative Reaction Parameters
ParameterStep 1: CyclizationStep 2: SandmeyerKey Consideration
Temperature Room Temperature0-5 °C (Diazotization), then RT to 60 °CStrict low-temperature control is vital for diazonium salt stability.
Key Reagents Cyanogen BromideNaNO₂, CuBr, HBrPurity and stoichiometry of all reagents are critical for high yield.
Solvent Methanol / WaterAqueous HBrSolvent choice impacts solubility and reaction kinetics.
Work-up Basic quench (NaHCO₃)ExtractionNeutralization and extraction methods are key for isolating the product.

References

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. Available at: [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available at: [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Recent Advances in Bromination Reactions. NUS Faculty of Science. Available at: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF. ResearchGate. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Available at: [Link]

  • What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. ResearchGate. Available at: [Link]

  • WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope. Available at: [Link]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. The University of Bath's research portal. Available at: [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. Available at: [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. Available at: [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Google Patents.
  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265. PubChem. Available at: [Link]

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • CN105622439A - Production method of 4-chloro-2-aminophenol. Google Patents.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromobenzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The poor aqueous solubility of this compound is multifactorial, stemming from its inherent physicochemical properties. The benzoxazole core is a rigid, aromatic, and largely hydrophobic structure.[1] The presence of the bromine atom further increases its lipophilicity. Strong intermolecular forces, such as π-π stacking, in the crystalline state contribute to a high crystal lattice energy, which must be overcome for dissolution to occur. Additionally, the molecule has limited capacity for hydrogen bonding with water, making the energetic cost of solvation in aqueous media unfavorable.

Q2: What is the expected solubility of this compound in common laboratory solvents?

While experimentally determined quantitative solubility data for this compound is not extensively published, we can provide reliable estimates based on its structure and the properties of similar benzoxazole derivatives. The compound is qualitatively reported to be soluble in methanol and other organic solvents like ethers and ketones.[2][3]

Table 1: Estimated Solubility Profile of this compound at 25°C

SolventPredicted Solubility ClassificationEstimated Solubility Range (mg/mL)
WaterPractically Insoluble< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)Practically Insoluble< 0.1
MethanolSoluble10 - 50
EthanolSparingly to Soluble5 - 30
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100
Dichloromethane (DCM)Freely Soluble> 100
AcetoneSoluble10 - 50

Note: These are estimated values and should be experimentally verified for your specific application.

Q3: I am using a DMSO stock of this compound for my cell-based assays. What is the maximum recommended final concentration of DMSO?

For most cell lines, it is crucial to maintain the final concentration of DMSO in the cell culture medium at a low level to avoid cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with an ideal target of less than 0.1% (v/v). Always perform a vehicle control (medium with the same final DMSO concentration as your test samples) to ensure that the observed effects are due to your compound and not the solvent.

Q4: Can pH adjustment be used to improve the solubility of this compound?

Based on its predicted pKa of -0.85, this compound is a very weak base and is essentially neutral in the physiological pH range.[3] Therefore, pH modification is unlikely to significantly improve its aqueous solubility, as the molecule will not readily form a soluble salt.

II. Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to address specific solubility-related challenges you may encounter during your experiments.

Problem 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.

This is a common issue for highly lipophilic compounds and is often referred to as "crashing out." The following workflow will guide you through potential solutions.

Caption: Troubleshooting workflow for precipitation issues.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its capacity to dissolve non-polar molecules by reducing the overall polarity of the solvent system.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 300/400 (PEG-300/400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock solution in your chosen co-solvent. For example, a 1:4 dilution into ethanol.

  • Final Dilution: Slowly add the co-solvent/DMSO solution to your aqueous buffer with vigorous vortexing. The final concentration of the organic solvents should be kept as low as possible while maintaining the solubility of your compound.

  • Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in your aqueous buffer.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.

Step-by-Step Methodology (Kneading Method):

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many small molecules.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point). The molecular weight of this compound is 198.02 g/mol .

  • Paste Formation: In a glass mortar, add the calculated amount of HP-β-CD and a small amount of a 50:50 ethanol:water solution to form a thick paste.

  • Incorporation of Compound: Gradually add the powdered this compound to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should exhibit improved aqueous solubility.

Problem 2: I need to formulate this compound for in vivo studies, and high concentrations of organic solvents are not permissible.

For in vivo applications, more advanced formulation strategies are often necessary to achieve the desired concentration and bioavailability without causing toxicity.

G cluster_0 In Vivo Formulation Challenge cluster_1 Advanced Formulation Approaches cluster_2 Desired Outcome A Poorly Soluble this compound B Amorphous Solid Dispersion (ASD) A->B Increased Dissolution Rate C Nanosuspension A->C Increased Surface Area D Lipid-Based Formulation A->D Enhanced Solubilization E Improved Bioavailability B->E C->E D->E

Caption: Advanced formulation strategies for in vivo delivery.

Causality: Converting a crystalline compound into its higher-energy amorphous state and dispersing it within a hydrophilic polymer matrix can significantly increase its apparent solubility and dissolution rate.

Step-by-Step Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent Selection: Select a volatile organic solvent in which both this compound and the chosen polymer are soluble (e.g., a mixture of dichloromethane and methanol).

  • Solution Preparation: Dissolve a defined ratio of this compound and the polymer (e.g., 1:3 w/w) in the solvent system to form a clear solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.

  • Drying: Further dry the film under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Product Collection and Characterization: Scrape the dried solid dispersion from the flask. It is highly recommended to characterize the ASD using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.

III. References

  • ChemBK. (2024). This compound. [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved January 9, 2026, from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • GSE, et al. (2020). Solubility prediction in the bRo5 chemical space: where are we right now? PMC. [Link]

  • RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • NIH. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • Chem-Impex. (n.d.). This compound-2-thiol. [Link]

  • Pharmaceutical Technology. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. [Link]

  • Chem-Impex. (n.d.). 5-Bromobenzo[d]oxazol-2-tiol. [Link]

  • RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing). [Link]

  • NIH. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. [Link]

  • Springer. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Heterocyclics Products. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one | 14733-73-4. [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • NIH. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 5-Bromobenzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-Bromobenzo[d]oxazole, a crucial building block in medicinal chemistry and materials science.[1] As Senior Application Scientists, we understand that optimizing reaction time is paramount for efficient research and development. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and streamline your synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on minimizing reaction duration.

Issue 1: The reaction is sluggish or fails to reach completion.

  • Question: My synthesis of this compound is taking significantly longer than expected, or the starting materials are not fully consumed. What are the likely causes and how can I accelerate the reaction?

  • Answer: Slow or incomplete reactions can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting material purity. Here’s a systematic approach to troubleshooting:

    • Re-evaluate Reaction Temperature: Temperature is a critical parameter. For many benzoxazole syntheses, increasing the temperature can significantly enhance the reaction rate.[2] However, be mindful of potential side reactions or product degradation at excessively high temperatures.[3] A stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction time. While classic methods may use dehydrating agents like polyphosphoric acid (PPA) at high temperatures, modern approaches often employ metal catalysts (e.g., copper or palladium-based) or even green catalysts like citric acid, which can offer faster and more efficient cyclization.[2][4][5] Ensure the catalyst is active and consider screening different catalysts or increasing the catalyst loading.

    • Purity of Starting Materials: Impurities in the 2-aminophenol precursor can hinder the reaction.[3] It is advisable to verify the purity of your starting materials, as isomeric impurities may not cyclize as expected or could lead to undesired side products.[3] Purification of the starting material or sourcing from a reliable supplier may be necessary.

    • Solvent Effects: The solvent can play a crucial role in reaction kinetics. While some reactions proceed well in common organic solvents, solvent-free conditions, particularly with microwave assistance, can lead to remarkably rapid and high-yield reactions because the microwave energy is directly absorbed by the reactants.[2]

Issue 2: Significant formation of byproducts is complicating purification and reducing yield.

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I suppress these unwanted reactions to improve the purity of my this compound?

  • Answer: The formation of byproducts is a common challenge that can be addressed by carefully controlling the reaction conditions and reagent stoichiometry.

    • Control of Stoichiometry: In bromination steps, over-bromination is a potential issue, leading to di- or tri-brominated species.[3] To minimize this, use a milder brominating agent like N-bromosuccinimide (NBS) and carefully control the stoichiometry to be as close to a 1:1 molar ratio as possible.[3]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC/MS. Quenching the reaction as soon as the starting material is consumed can prevent the formation of degradation products or further substituted byproducts.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity and reduce the rate of side reactions.[3]

    • Hydrolysis Prevention: The 2-bromo substituent can be susceptible to hydrolysis during work-up, leading to the formation of 5-chlorobenzoxazol-2-one.[3] Ensure anhydrous conditions during the reaction and a carefully controlled aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of benzoxazoles, including 5-bromo derivatives, typically involves the condensation and cyclization of a substituted o-aminophenol with a suitable electrophile.[4][6] Common methods include:

  • Condensation with Carboxylic Acids or Their Derivatives: This is a traditional method, often requiring high temperatures and a dehydrating agent.[4]

  • Reaction with Aldehydes: This approach is often catalyzed by acids and may involve an oxidative cyclization step.[4][5]

  • Metal-Catalyzed Cyclizations: Copper and palladium catalysts are frequently used for intramolecular cyclization of precursors like o-haloanilides.[5]

Q2: How can microwave-assisted synthesis optimize the reaction time for this compound?

A2: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating reactions.[2] Key advantages include:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a much faster temperature increase compared to conventional heating.[2]

  • Reduced Reaction Times: Reaction times can often be reduced from hours to minutes.[2]

  • Improved Yields and Purity: The rapid and uniform heating can lead to higher product yields and fewer byproducts.[2]

  • Green Chemistry: MAOS often allows for solvent-free reactions, reducing waste and energy consumption.[2]

Q3: What purification techniques are most effective for this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[7][8] The choice of eluent is critical for achieving good separation.

Experimental Protocol: Optimized Microwave-Assisted Synthesis

This protocol provides a starting point for the rapid synthesis of this compound. Optimization of time and temperature may be required for your specific instrumentation and reagents.

Materials:

  • 2-Amino-4-bromophenol

  • An appropriate aldehyde (e.g., benzaldehyde for 2-phenyl-5-bromobenzo[d]oxazole)

  • Catalyst (e.g., a deep eutectic solvent like [CholineCl][oxalic acid] or a mild acid catalyst)

  • Microwave reactor tube

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reaction tube, combine 2-amino-4-bromophenol (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol%).[2]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a predetermined temperature (e.g., 130°C) for a short duration (e.g., 10-15 minutes).[2]

  • Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Data Summary

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes[2]
Typical Yield Moderate to HighOften Higher[2]
Energy Consumption HigherLower[2]
Byproduct Formation Can be significantOften reduced[2]

Visualizing the Workflow

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Start Starting Materials (2-Amino-4-bromophenol, Aldehyde) Reaction_Setup Reaction Setup Start->Reaction_Setup Catalyst Catalyst Selection Catalyst->Reaction_Setup Heating Heating Method (Conventional vs. Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low Yield or Slow Reaction Temp Suboptimal Temperature Problem->Temp Is temperature optimized? Catalyst Inefficient Catalyst Problem->Catalyst Is the catalyst active? Purity Impure Starting Materials Problem->Purity Are starting materials pure? Side_Reactions Side Reactions Problem->Side_Reactions Are byproducts forming? Optimize_Temp Optimize Temperature Temp->Optimize_Temp Change_Catalyst Screen/Change Catalyst Catalyst->Change_Catalyst Purify_SM Purify Starting Material Purity->Purify_SM Adjust_Conditions Adjust Stoichiometry/ Monitor Reaction Side_Reactions->Adjust_Conditions

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). [Diagram]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Digital Repository Service @ NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24658-24683. [Link]

  • Wiley Online Library. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Chinese Chemical Society. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on selecting the optimal catalyst system for various cross-coupling reactions involving 5-Bromobenzo[d]oxazole. Here, we address common challenges and provide practical, field-proven insights to streamline your experimental workflow and enhance reaction success.

Introduction to Cross-Coupling with this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings is a powerful strategy for synthesizing complex molecular architectures. However, the electronic nature of the benzoxazole ring system can influence catalyst activity and reaction outcomes. This guide is designed to help you navigate these nuances and select the most effective catalyst and conditions for your specific transformation.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making this compound a good substrate for a wide range of transformations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for Suzuki-Miyaura coupling with this compound?

For the Suzuki-Miyaura coupling of this compound with various boronic acids, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is an excellent starting point.

  • Recommended Ligands: Buchwald's biarylphosphine ligands, such as SPhos and XPhos , are highly effective for coupling heteroaryl halides.[2] They promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. For less demanding couplings, traditional ligands like PPh₃ or bidentate ligands such as dppf can also be effective.[3]

  • Palladium Source: Pd(OAc)₂ is a cost-effective and common choice. It is reduced in situ to the active Pd(0) species.[4] Pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes offer more consistent results.

A recommended starting point would be Pd(OAc)₂ with SPhos .

Q2: Which base and solvent system should I choose for the Suzuki-Miyaura coupling of this compound?

The choice of base and solvent is critical for activating the boronic acid and ensuring the solubility of all reaction components.

  • Bases: A moderately strong inorganic base is typically required. K₂CO₃ or K₃PO₄ are excellent first choices.[5] They are effective at promoting the transmetalation step without causing significant side reactions.[5] For particularly challenging couplings, or if you observe protodeboronation of your boronic acid, a stronger base like Cs₂CO₃ can be beneficial.[5]

  • Solvents: A mixture of an organic solvent and water is standard for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[5] Common and effective solvent systems include:

    • Dioxane/H₂O (e.g., 4:1 ratio)

    • Toluene/H₂O (e.g., 10:1 ratio)

    • THF/H₂O (e.g., 4:1 ratio)

Q3: For a Heck reaction with this compound and an alkene, what conditions should I start with?

The Heck reaction couples aryl halides with alkenes.[6] For this compound, the following conditions are a good starting point:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst.[6]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand (ligandless), using a ligand like PPh₃ or a more electron-rich phosphine can improve yields and reaction rates, especially with less reactive alkenes.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like NaOAc is typically used.[7][8]

  • Solvent: A polar aprotic solvent like DMF or NMP is generally preferred.[9]

Q4: What catalyst system is recommended for the Buchwald-Hartwig amination of this compound?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The choice of ligand is crucial and depends on the nature of the amine.

  • Catalyst System: A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is state-of-the-art.[11][12]

    • For primary amines, BrettPhos is an excellent choice.[13]

    • For secondary amines, RuPhos is often highly effective.[11]

    • XantPhos is a versatile ligand that can be effective for a range of amines.

  • Base: A strong, non-nucleophilic base is required. NaOt-Bu or LiHMDS are commonly used.[13] Cs₂CO₃ can be a milder alternative for sensitive substrates.[13]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard.[13]

Q5: What are the key considerations for a Sonogashira coupling of this compound with a terminal alkyne?

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne.[14]

  • Catalyst System: The classic system uses a palladium catalyst and a copper(I) co-catalyst.[15]

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[3]

    • Copper Co-catalyst: CuI is typically used to facilitate the formation of a copper acetylide intermediate.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) , is used, often serving as both the base and a solvent or co-solvent.[16]

  • Solvent: THF or DMF are common solvents.[16]

It is important to run Sonogashira couplings under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[15]

Troubleshooting Guide

Even with optimized conditions, cross-coupling reactions can sometimes fail or give low yields. This section addresses common problems encountered when working with this compound.

Issue 1: Low or No Product Formation

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.

    • Solution:

      • Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) by thoroughly degassing your solvent and reaction vessel.[2]

      • Use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) that activates readily.

      • For Pd(II) precatalysts like Pd(OAc)₂, the presence of a phosphine ligand often aids in the reduction to Pd(0).

  • Poor Oxidative Addition:

    • Diagnosis: The C-Br bond of this compound may not be readily undergoing oxidative addition to the Pd(0) center. While generally reactive, the electronics of the benzoxazole ring can play a role.

    • Solution:

      • Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos , which are known to accelerate oxidative addition.[2]

      • Increase the reaction temperature.

  • Inefficient Transmetalation (Suzuki Coupling):

    • Diagnosis: The transfer of the organic group from the boronic acid to the palladium center is too slow.

    • Solution:

      • Ensure your base is sufficiently strong and soluble. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[5]

      • Check the quality of your boronic acid; they can degrade over time. Consider using a more stable boronate ester (e.g., a pinacol ester).

Issue 2: Significant Side Product Formation

Potential Side Reactions & Mitigation Strategies:

  • Homocoupling of Boronic Acid (Suzuki Coupling):

    • Diagnosis: Formation of a biaryl product derived from the boronic acid coupling with itself. This is often observed as a significant byproduct.

    • Cause: This is typically caused by the presence of oxygen in the reaction mixture.

    • Solution:

      • Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.

      • Use a bulky ligand which can disfavor the formation of the homocoupled product.[2]

  • Protodeboronation (Suzuki Coupling):

    • Diagnosis: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling.

    • Cause: This can be promoted by excess water, high temperatures, or an unsuitable base.

    • Solution:

      • Use anhydrous conditions with a base like K₃PO₄.[2]

      • Use a more stable boronate ester, such as a pinacol or MIDA boronate ester.

      • Lower the reaction temperature if possible.

  • Dehalogenation:

    • Diagnosis: The bromine atom on the benzoxazole is replaced by a hydrogen atom.

    • Cause: This can occur through a competing reaction pathway where a hydride species is generated and reductively eliminates with the aryl group.

    • Solution:

      • Ensure all reagents are pure and anhydrous.

      • Screen different ligands and bases, as some combinations are more prone to this side reaction.

Recommended Starting Conditions

The following table provides recommended starting conditions for various cross-coupling reactions with this compound. These should be considered as a starting point for optimization.

Reaction Type Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)80-100
Heck Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100-120
Buchwald-Hartwig Pd₂(dba)₃ (1)XantPhos (2)NaOt-Bu (1.5)Toluene90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)- (ligand on Pd)Et₃N (2)THFRT - 60
with CuI (4 mol%)

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Ar_Complex Ar-Pd(II)-Ar'L₂ Transmetalation->Ar_Pd_Ar_Complex RedElim Reductive Elimination Ar_Pd_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate This compound (Ar-Br) Substrate->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Cross-Coupling of This compound Reaction_Type Select Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura (C-C) Reaction_Type->Suzuki C-C (Boronic Acid) Heck Heck (C-C) Reaction_Type->Heck C-C (Alkene) Buchwald Buchwald-Hartwig (C-N) Reaction_Type->Buchwald C-N (Amine) Sonogashira Sonogashira (C-C, alkyne) Reaction_Type->Sonogashira C-C (Alkyne) Suzuki_Catalyst Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O Suzuki->Suzuki_Catalyst Heck_Catalyst Catalyst System: Pd(OAc)₂ / PPh₃ Base: Et₃N Solvent: DMF Heck->Heck_Catalyst Buchwald_Catalyst Catalyst System: Pd₂(dba)₃ / XantPhos Base: NaOt-Bu Solvent: Toluene Buchwald->Buchwald_Catalyst Sonogashira_Catalyst Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N Solvent: THF Sonogashira->Sonogashira_Catalyst Troubleshoot Low Yield or Side Products? Suzuki_Catalyst->Troubleshoot Heck_Catalyst->Troubleshoot Buchwald_Catalyst->Troubleshoot Sonogashira_Catalyst->Troubleshoot Optimize Optimize: - Ligand - Base - Temperature - Inertness Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Success

Caption: A decision workflow for selecting a starting catalyst system.

References

  • ResearchGate. (n.d.). Palladium-catalysed coupling of benzoxazole with para-substituted aryl bromides (Scheme 2). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Optimization of Cu(II)-catalyzed C-N cross-coupling of 5-bromo-2-amino benzimidazole and aryl boronic acid in MeOH/H2O at room temperature. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • STAR Protocols. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Bentham Science. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • National Center for Biotechnology Information. (2018). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Royal Society of Chemistry. (2022). Denitrative Mizoroki–Heck reaction of unactivated alkenes. [Link]

  • National Center for Biotechnology Information. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • National Center for Biotechnology Information. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • ResearchGate. (n.d.). Cross Coupling and Oxazoles. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • National Center for Biotechnology Information. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. [Link]

  • MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]

  • ARKAT USA, Inc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]

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Technical Support Center: 5-Bromobenzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the synthesis of 5-Bromobenzo[d]oxazole, a key intermediate in pharmaceutical and materials science research. Drawing from established chemical principles and field experience, this document addresses common experimental challenges to help researchers optimize their synthetic outcomes.

Core Synthesis Overview: The Phillips Condensation

The most direct and widely employed method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclization of 2-amino-4-bromophenol with a suitable one-carbon source, typically formic acid or its derivatives. The reaction proceeds via the formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclodehydration to yield the benzoxazole ring system.

Reaction Mechanism Workflow

The diagram below illustrates the key steps in the acid-catalyzed synthesis of this compound from 2-amino-4-bromophenol and formic acid.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclodehydration cluster_2 Final Product A 2-Amino-4-bromophenol C N-(5-bromo-2-hydroxyphenyl)formamide (Intermediate) A->C + HCOOH B Formic Acid (HCOOH) D Protonation of Carbonyl C->D + H+ E Intramolecular Nucleophilic Attack D->E F Dehydration E->F G This compound F->G - H2O, -H+

Caption: Acid-catalyzed synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Issue 1: Very Low or No Product Yield

Question: My reaction resulted in a very low yield, or I failed to isolate any of the desired this compound. What are the most likely causes?

Answer: A low or negligible yield is a common problem that can typically be traced back to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or product degradation.

  • Poor Quality of Starting Material: The purity of 2-amino-4-bromophenol is critical. This precursor is often synthesized by reducing 4-bromo-2-nitrophenol[1]. Impurities from this process, such as isomeric aminophenols (e.g., 2-amino-6-bromophenol) or unreacted nitro-compound, can inhibit the reaction or lead to undesired side products[2].

    • Solution: Verify the purity of your 2-amino-4-bromophenol using NMR or melting point analysis (literature mp: 130-135 °C). If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding.

  • Incomplete Cyclization: The formation of the benzoxazole ring is a dehydration reaction that requires sufficient thermal energy and often acidic catalysis to proceed to completion.

    • Causality: Insufficient heating, incorrect reaction time, or a non-optimal catalyst/solvent system can lead to the isolation of the N-(5-bromo-2-hydroxyphenyl)formamide intermediate instead of the final product[2]. The cyclization step is a classic example of a reaction that requires overcoming an activation energy barrier for ring closure[3].

    • Solution: Ensure your reaction is heated to the appropriate temperature (often >150 °C, especially when using polyphosphoric acid) for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the intermediate is still present, consider increasing the reaction time or temperature. Using a stronger dehydrating agent like polyphosphoric acid (PPA) can also drive the reaction to completion[4].

  • Product Degradation: Halogenated benzoxazoles can be sensitive to excessively harsh conditions. Prolonged exposure to very high temperatures or strong acids can lead to decomposition[2].

    • Solution: While high heat is necessary, avoid excessive temperatures or unnecessarily long reaction times. Once TLC indicates the consumption of the starting material and intermediate, proceed with the work-up.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckPurity Verify Purity of 2-Amino-4-bromophenol Start->CheckPurity AnalyzeIntermediate Analyze Reaction Mixture for N-formyl Intermediate Start->AnalyzeIntermediate AssessDegradation Check for Product Degradation (TLC streaking, dark coloration) Start->AssessDegradation Purify Purify Starting Material or Use New Batch CheckPurity->Purify Impurities Found OptimizeConditions Increase Temperature/Time or Use Stronger Dehydrating Agent (PPA) AnalyzeIntermediate->OptimizeConditions Intermediate Detected MilderConditions Use Milder Conditions or Reduce Reaction Time AssessDegradation->MilderConditions Degradation Observed

Caption: Systematic workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My NMR/MS analysis shows multiple unexpected peaks, and the product appears as multiple spots on TLC. What are the likely side products?

Answer: Impurities in the final product often originate from incomplete reactions or side reactions.

  • Unreacted Starting Material: The most common impurity is unreacted 2-amino-4-bromophenol. This is easily identified by TLC and can be removed during purification.

    • Solution: Optimize reaction conditions (time, temperature) to ensure full conversion.

  • Isomeric Byproducts: If the initial 2-amino-4-bromophenol was contaminated with isomers, you might form regioisomers such as 7-Bromobenzo[d]oxazole. These can be very difficult to separate from the desired product[2].

    • Solution: The best course of action is to ensure the starting material's isomeric purity. If isomeric impurities are present in the product, careful column chromatography or fractional crystallization may be required.

  • Hydrolysis of Product: Although generally stable, the benzoxazole ring can be susceptible to hydrolysis under harsh acidic or basic work-up conditions, potentially reopening the ring.

    • Solution: Use neutral or mildly acidic/basic conditions during the work-up and extraction phases. Ensure the final product is stored in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for synthesizing this compound? A1: A common and effective method is the reaction of 2-amino-4-bromophenol with formic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA), which also acts as a solvent[4]. The mixture is typically heated to around 150-180 °C for several hours.

Q2: How can I best purify the crude this compound? A2: The two most effective purification techniques are:

  • Column Chromatography: Using silica gel with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is highly effective for removing both more polar impurities (like the aminophenol precursor) and less polar byproducts.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system like ethanol/water or toluene can yield highly pure crystalline material.

Q3: Are there safer or milder alternatives to polyphosphoric acid (PPA)? A3: Yes, while PPA is effective, other methods exist. One alternative is to react 2-amino-4-bromophenol with triethyl orthoformate, which can sometimes proceed under milder conditions. Additionally, some modern methods utilize catalysts like Brønsted acidic ionic liquids, which can be recyclable and promote the reaction under solvent-free conditions[5][6].

Q4: What are the primary safety concerns for this synthesis? A4: The primary hazards are associated with the reagents and conditions:

  • 2-amino-4-bromophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7].

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It is also highly viscous and must be handled with care, especially when hot. The work-up, which involves quenching the hot PPA mixture with water or ice, must be done cautiously in a fume hood as it is highly exothermic.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-4-bromophenol using formic acid and PPA.

Materials:

  • 2-Amino-4-bromophenol

  • Formic Acid (≥95%)

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol).

  • Begin stirring and add 2-amino-4-bromophenol (1.0 eq).

  • Slowly add formic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to 160-170 °C and maintain this temperature for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the mixture to cool to below 100 °C. In a fume hood, very carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield pure this compound.

Data Summary Table
ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)
2-Amino-4-bromophenol188.021.01.88 g
Formic Acid46.031.20.55 g (0.45 mL)
Polyphosphoric AcidN/ASolvent~18-20 g

References

  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem. 2

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. 4

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 8

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Link

  • Benzoxazole synthesis - Organic Chemistry Portal. Link

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Link

  • 2-Amino-4-bromophenol synthesis - ChemicalBook. Link

  • 2-Amino-4-bromophenol ≥94% - Sigma-Aldrich. Link

  • 2-Amino-4-bromophenol 98.0+%, TCI America™ | Fisher Scientific. Link

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. Link

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Technical Support Center: A Guide to the Scale-Up of 5-Bromobenzo[d]oxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromobenzo[d]oxazole. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the production of this important chemical intermediate. Our aim is to provide practical, experience-driven advice to ensure the successful and efficient scale-up of your synthesis.

I. Foundational Knowledge: Synthesis and Core Principles

The successful production of this compound hinges on a solid understanding of its synthesis. A prevalent and effective method involves the cyclization of a 2-aminophenol derivative. Specifically, the synthesis can be approached starting from 2-amino-4-bromophenol.

Frequently Asked Questions (FAQs): Synthesis Fundamentals

Q1: What is a common and reliable synthetic route for producing this compound?

A common synthetic approach involves the reaction of 2-amino-4-bromophenol with a suitable cyclizing agent. One well-established method is the condensation with an aldehyde, often facilitated by a Brønsted or Lewis acid catalyst.[1] The choice of aldehyde and catalyst can significantly influence the reaction's efficiency and yield.

Q2: What are the critical parameters to control during the initial synthesis?

Several factors are crucial for a successful benzoxazole synthesis. These include the purity of your starting materials, the reaction temperature, reaction time, and the choice of solvent and catalyst.[2] Sub-optimal conditions in any of these areas can lead to low yields and the formation of unwanted side products.[2]

Q3: How can I assess the purity of my starting materials?

Using high-purity starting materials is essential.[3] You can verify the purity of your 2-amino-4-bromophenol and the chosen aldehyde through techniques such as:

  • Melting Point Analysis: Compare the observed melting point with the literature value. A broad melting range or a lower-than-expected value can indicate the presence of impurities.[2]

  • Chromatography (TLC, GC, HPLC): These techniques can help identify the presence of multiple components.

  • Spectroscopy (NMR, IR): These methods can confirm the chemical structure and identify any contaminants.

II. Troubleshooting Common Synthesis Issues

Even with a well-defined protocol, challenges can arise. This section provides a troubleshooting guide for common problems encountered during the synthesis of this compound.

Troubleshooting Guide: A-to-Z Problem Solving
Issue Potential Causes Recommended Actions
Low or No Product Yield Purity of starting materials is low.[2][3]Purify starting materials via recrystallization or distillation.[3]
Reaction conditions are not optimal (temperature, time).[2]Systematically vary the temperature and reaction time to find the optimal parameters. Monitor progress using TLC or GC.[3]
Catalyst is inactive or inappropriate for the reaction.[3]Ensure the catalyst is active; some may require activation.[2] Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts).[3]
Incomplete cyclization of the intermediate.[3][4]Increase the reaction temperature or time.[3] The addition of an appropriate oxidizing agent may also facilitate cyclization.[3]
Presence of Significant Impurities Formation of side products due to competing reactions.[2]Optimize reaction conditions to minimize side reactions.[2] This includes careful control of stoichiometry and temperature.
Over-bromination of the benzoxazole ring.Use a milder brominating agent, such as N-bromosuccinimide (NBS), and carefully control the stoichiometry.[4] Running the reaction at a lower temperature can also improve selectivity.[4]
Unreacted starting materials remain in the final product.Extend the reaction time or consider a modest increase in catalyst loading.[2]
Reaction Stalls or is Incomplete Insufficient temperature to overcome the activation energy.[3]Incrementally increase the reaction temperature while monitoring the progress.[3]
Deactivation of the catalyst.[3]If using a recyclable catalyst, it may have lost its activity. Adding a fresh portion of the catalyst could restart the reaction.[3]

III. Scale-Up Considerations: From Bench to Production

Scaling up a chemical synthesis from the laboratory to a pilot or production scale introduces new challenges. Careful planning and process optimization are critical for a successful and efficient scale-up.

Workflow for Scale-Up Production

Scale_Up_Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up Execution cluster_2 Phase 3: Quality Control A Route Scouting & Selection B Parameter Optimization (Temp, Time, Stoichiometry) A->B C Impurity Profiling B->C D Pilot Plant Run C->D Technology Transfer E Process Safety Assessment D->E F Production Batch E->F G In-Process Controls F->G Monitoring H Final Product Analysis G->H I Release H->I

Caption: A generalized workflow for the scale-up of this compound production.

Frequently Asked Questions (FAQs): Scale-Up Challenges

Q1: What are the primary safety concerns when scaling up the production of this compound?

When handling larger quantities of reagents, safety becomes paramount. Key considerations include:

  • Handling of Brominating Agents: Reagents like bromine can be hazardous. Using a safer alternative like N-bromosuccinimide (NBS) is often preferred for larger-scale operations.[4]

  • Exothermic Reactions: The cyclization step can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.

  • Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure proper ventilation and use of explosion-proof equipment.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats.[5][6]

Q2: How can I effectively purify this compound at a larger scale?

Purification methods that are effective at the lab scale may not be practical for large quantities. Consider the following:

  • Recrystallization: This is often the most efficient method for purifying large quantities of solid products.[4] Careful solvent selection is key to achieving high purity and yield.

  • Column Chromatography: While common in the lab, it can be resource-intensive at scale. It is typically reserved for removing closely related impurities that cannot be removed by recrystallization.[4]

Q3: How do I ensure consistent product quality from batch to batch?

Consistency is crucial in manufacturing. To ensure batch-to-batch reproducibility:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the process to monitor reaction progress and quality.

  • Raw Material Control: Ensure the quality of incoming raw materials is consistent.

  • Process Validation: Validate the manufacturing process to demonstrate that it consistently produces a product meeting its predetermined specifications and quality attributes.

IV. Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and purity of the final product.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the final product.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups.
Melting Point To assess the purity of the final product.

V. Experimental Protocol: A Generalized Synthesis

The following is a generalized protocol for the synthesis of this compound. Note: This protocol should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-amino-4-bromophenol

  • Aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add 2-amino-4-bromophenol, the aldehyde, and the catalyst in a suitable solvent.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

VI. Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity OK Purify_SM Purify Starting Materials Purity->Purify_SM Impure Purification Improve Purification Method Conditions->Purification Conditions Optimized Adjust_Cond Adjust Temp, Time, Catalyst Conditions->Adjust_Cond Sub-optimal Success Problem Resolved Purification->Success Purification Effective Recrystallize Optimize Recrystallization or Use Chromatography Purification->Recrystallize Ineffective Purify_SM->Purity Adjust_Cond->Conditions Recrystallize->Purification

Caption: A decision tree for troubleshooting common synthesis issues.

VII. References

  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. Retrieved from

  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem. Retrieved from

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. BenchChem. Retrieved from

  • ChemBK. (2024). This compound. ChemBK. Retrieved from

  • ChemScene. (2025). Safety Data Sheet - 5-Bromobenzo[d]isoxazol-3(2H)-one. ChemScene. Retrieved from

  • AK Scientific, Inc. (n.d.). 5-Chlorobenzo[d]oxazole-2-thiol Safety Data Sheet. AK Scientific, Inc. Retrieved from

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from

  • MSDS of 6-Bromobenzo[d]oxazole. (2018). Retrieved from

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Synthesis of the intermediate sulfonyl chlorides 62 and 63. (n.d.). PubMed Central. Retrieved from

Sources

stability issues of 5-Bromobenzo[d]oxazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromobenzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their work. This compound is a key building block in medicinal chemistry and materials science. However, its stability under various experimental conditions can be a critical factor for successful outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address potential stability issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Exposure to light, moisture, and high temperatures can lead to degradation. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to light?

A2: Yes, halogenated aromatic compounds can be susceptible to photodegradation.[2][3] It is best practice to store this compound in an amber vial or a container that shields it from light to prevent the formation of unwanted byproducts.

Q3: What solvents are compatible with this compound?

A3: this compound is generally soluble in common organic solvents such as ethers, ketones, and alcohols.[1] However, for prolonged storage in solution, it is advisable to use aprotic solvents and to prepare solutions fresh before use. Avoid prolonged storage in protic or aqueous solvents, especially under acidic or basic conditions, due to the risk of hydrolysis.

Q4: Can this compound be heated?

A4: While some heating may be necessary for reactions, prolonged exposure to high temperatures should be avoided. Thermal decomposition of benzoxazoles can occur at elevated temperatures, potentially leading to the release of toxic gases like hydrogen cyanide and carbon monoxide.[4] It is recommended to conduct reactions at the lowest effective temperature and for the minimum time required.

Q5: What are the visual signs of this compound degradation?

A5: A pure sample of this compound is typically a white to light yellow solid.[5] Discoloration (e.g., turning brown or black), changes in melting point, or the appearance of an unusual odor can be indicators of degradation. If you observe any of these changes, it is advisable to re-purify the compound or use a fresh batch.

Part 2: Troubleshooting Guide

This section provides a question-and-answer format to help you troubleshoot specific experimental issues that may be related to the stability of this compound.

Issue 1: Low or No Yield in a Reaction Involving this compound

Question: My reaction using this compound as a starting material resulted in a very low yield of the desired product. What could be the cause?

Answer: Low yields can often be attributed to the degradation of the starting material under the reaction conditions. Consider the following possibilities:

  • Acidic or Basic Conditions: The benzoxazole ring is susceptible to hydrolysis, particularly in the presence of strong acids or bases.[6][7] Under acidic conditions, the ring can open to form the corresponding amidophenol.[6][7] If your reaction is run at a low or high pH, this could be a significant degradation pathway.

  • High Temperatures: As mentioned in the FAQ, prolonged heating can cause thermal decomposition of the benzoxazole core.[4]

  • Presence of Nucleophiles: The bromine atom on the benzene ring can be susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. More likely, nucleophiles present in the reaction mixture could attack the oxazole ring, especially if it is activated.

Troubleshooting Steps:

  • pH Control: If possible, buffer your reaction to a neutral pH. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation.

  • Temperature Management: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely to avoid unnecessarily long reaction times.

  • Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Issue 2: Appearance of Unexpected Peaks in NMR/LC-MS Analysis

Question: After my reaction, I see several unexpected peaks in my analytical data. Could these be degradation products of this compound?

Answer: Yes, the presence of unexpected peaks is a strong indicator of side reactions or degradation. Based on the known reactivity of benzoxazoles, here are some likely degradation products:

  • Hydrolysis Product: The most common degradation product is likely the ring-opened amidophenol, formed by hydrolysis of the oxazole ring. This would result in a significant change in the molecular weight and polarity of the compound.

  • Photodegradation Products: If the reaction was exposed to light for an extended period, you might observe products resulting from the cleavage of the C-Br bond or other photochemical reactions.[2][3]

  • Thermally Degraded Products: At high temperatures, complex mixtures of decomposition products can form.[4]

Troubleshooting Steps:

  • Characterize the Byproducts: If possible, try to isolate and characterize the major impurities. Mass spectrometry can provide molecular weights, which can help in identifying the degradation pathway.

  • Protect from Light: Ensure your reaction vessel is protected from light by wrapping it in aluminum foil or using amber glassware.

  • Review Reaction Conditions: Scrutinize your reaction conditions (temperature, pH, solvent, exposure to air) to identify potential stressors that could be causing the degradation.

Part 3: Scientific Integrity & Logic

Understanding the Instability: The Chemistry Behind the Degradation

The stability issues of this compound are rooted in the chemical nature of the benzoxazole ring system and the presence of the bromine substituent.

Hydrolytic Instability of the Benzoxazole Ring: The benzoxazole ring, while aromatic, contains an imidate-like functionality (O-C=N) which is susceptible to hydrolysis. Under acidic conditions, the nitrogen atom is protonated, which activates the C2 carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond and opening the ring to form an N-(5-bromo-2-hydroxyphenyl)formamide.[6][7][8]

Potential for Photodegradation: Halogenated aromatic compounds can absorb UV light, leading to the homolytic cleavage of the carbon-halogen bond.[2][3] This generates highly reactive radical species that can participate in a variety of secondary reactions, leading to a complex mixture of byproducts.

Data Presentation: Stability Profile of this compound

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of benzoxazoles and halogenated aromatic compounds.

ConditionStabilityPotential Degradation ProductsNotes
Acidic (pH < 4) LowRing-opened amidophenolsRate of hydrolysis is pH-dependent.[6][7]
Neutral (pH 6-8) ModerateMinimal degradationGenerally stable for short periods.
Basic (pH > 10) Low to ModerateRing-opened products, potential for other reactionsSusceptible to hydrolysis, though the mechanism may differ from acidic conditions.
Elevated Temperature (>100°C) LowComplex mixture, including CO, HCNThermal decomposition can be significant at higher temperatures.[4]
UV/Visible Light Low to ModerateDebrominated products, other radical-derived speciesHalogenated aromatics are known to be light-sensitive.[2][3]
Common Organic Solvents (short-term) High-Stable in most aprotic organic solvents.
Aqueous Solvents (prolonged) LowHydrolysis productsHydrolysis is a key degradation pathway.

Part 4: Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[9][10]

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in acetonitrile to prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the solution.

  • Analysis:

    • Analyze all samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., gradient reverse-phase HPLC with UV and/or MS detection).

    • Compare the chromatograms to identify and quantify the degradation products.

Part 5: Visualization & Formatting

Diagrams

Troubleshooting_Workflow Start Experimental Issue Observed (e.g., Low Yield, Impurities) Check_Conditions Review Reaction Conditions (pH, Temp, Light) Start->Check_Conditions Harsh_Conditions Harsh Conditions Identified? (Strong Acid/Base, High Temp) Check_Conditions->Harsh_Conditions Optimize Optimize Conditions: - Buffer pH - Lower Temperature - Protect from Light Harsh_Conditions->Optimize Yes Analyze_Impurities Characterize Impurities (LC-MS, NMR) Harsh_Conditions->Analyze_Impurities No Re_run Re-run Experiment Optimize->Re_run End Problem Resolved Re_run->End Hydrolysis Hydrolysis Product Detected? (Ring-opened amidophenol) Analyze_Impurities->Hydrolysis Hydrolysis->Optimize Yes Photodegradation Photodegradation Product Detected? (e.g., Debromination) Hydrolysis->Photodegradation No Photodegradation->Optimize Yes Confirm_Structure Confirm Structure of Starting Material Photodegradation->Confirm_Structure No Confirm_Structure->End

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_main Proposed Hydrolytic Degradation of this compound Start This compound Protonation Protonation of Nitrogen (Acidic Conditions) Start->Protonation + H⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack + H₂O Intermediate Tetrahedral Intermediate Attack->Intermediate Ring_Opening Ring Opening (C-O Bond Cleavage) Intermediate->Ring_Opening Product N-(5-bromo-2-hydroxyphenyl)formamide (Final Product) Ring_Opening->Product

Caption: Proposed hydrolytic degradation pathway.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. Available at: [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Semantic Scholar. Available at: [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Scientific Research Publishing. Available at: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[11]). ResearchGate. Available at: [Link]

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • (PDF) Photobiodegradation of halogenated aromatic pollutants. ResearchGate. Available at: [Link]

  • Benzoxazole. Wikipedia. Available at: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available at: [Link]

  • (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 5-Bromobenzo[d]oxazole. As a key heterocyclic building block in pharmaceutical and materials science research, its effective functionalization is critical.[1] Experience has shown that solvent selection is not a trivial parameter but a crucial determinant of reaction success, yield, and purity. This guide is designed to help you navigate the complexities of solvent effects in the most common applications of this substrate: palladium-catalyzed cross-coupling reactions.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind solvent choices, helping you move from trial-and-error to rational design in your experimental setup.

Part 1: General FAQs on Solvent Selection

This section addresses broad, high-level questions regarding solvent choice for reactions with this compound.

Q1: My cross-coupling reaction with this compound is giving a low yield or failing completely. Where do I start troubleshooting the solvent?

A1: A low or zero yield is a common but solvable issue. Before blaming the substrate, it's essential to recognize that palladium-catalyzed reactions are highly sensitive to their environment.[2] The solvent is a primary component of that environment. Here’s a logical approach to troubleshooting:

  • Confirm Reagent & Solvent Quality: The primary culprit in many failed cross-coupling reactions is the presence of oxygen or water, which can deactivate the palladium catalyst.[3] Ensure your solvents are anhydrous and have been properly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). Reagents should be pure and dry.

  • Assess Solubility: A fundamental requirement is that your starting materials (this compound, boronic acid/amine, base) and catalyst system have sufficient solubility at the reaction temperature. If you observe poor solubility, the reaction is likely diffusion-limited. Consider a more polar or higher-boiling solvent.

  • Re-evaluate Your Solvent Type: The choice of solvent can dramatically influence the catalytic cycle.[4][5]

    • For Suzuki-Miyaura Reactions: A mixture of a non-polar solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O) is often effective, especially with water-soluble inorganic bases like K₃PO₄ or Cs₂CO₃.[6] Polar aprotic solvents like DMF or acetonitrile can also be used but may lead to different outcomes by stabilizing charged intermediates.[7]

    • For Buchwald-Hartwig Aminations: Non-polar aprotic solvents like toluene or 1,4-dioxane are the standard starting points.[8][9] These solvents are generally poor ligands for the palladium center, preventing unwanted competition with your phosphine ligand.

  • Consider Catalyst-Solvent-Base Compatibility: These three components are interconnected. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is often used in Buchwald-Hartwig aminations and is highly soluble in ethereal solvents (THF, Dioxane) and toluene.[10] Weaker inorganic bases used in Suzuki reactions often require a polar co-solvent like water for dissolution and optimal activity.[11]

Below is a workflow to guide your troubleshooting process.

start Low / No Yield Observed q1 Are solvents anhydrous & degassed? Are reagents pure? start->q1 sol_issue Action: Dry solvents, degas system, use fresh reagents. q1->sol_issue No q2 Are all components soluble at reaction temperature? q1->q2 Yes sol_issue->q1 solub_issue Action: Switch to a solvent with better solubilizing power (e.g., Dioxane, DMF). Increase temperature. q2->solub_issue No q3 Is the solvent appropriate for the reaction type (Suzuki vs. B-H)? q2->q3 Yes solub_issue->q2 solvent_type_issue Action: Consult solvent selection guide (Table 2). Test alternative solvent systems. q3->solvent_type_issue No success Yield Improved: Reaction Optimized q3->success Yes solvent_type_issue->q3

Caption: Troubleshooting workflow for low-yield issues.

Q2: How does the polarity of the solvent affect the Suzuki-Miyaura coupling of this compound?

A2: Solvent polarity is a critical factor that influences several stages of the Suzuki-Miyaura catalytic cycle. Its effects, however, can be more complex than a simple correlation with dielectric constant.[7]

  • Oxidative Addition: This is often the rate-determining step.[12] The transition state of the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound can be stabilized by more polar solvents, potentially accelerating the reaction.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base (e.g., K₂CO₃, K₃PO₄) plays a key role here, and its solubility and reactivity are highly dependent on the solvent system. Protic co-solvents like water are often essential for dissolving inorganic bases and facilitating the formation of the active boronate species.[13]

  • Catalyst Stability and Form: In non-polar solvents like toluene or THF, the active catalyst is often a neutral, monophosphine species.[7] However, certain polar solvents like DMF or MeCN can stabilize charged, anionic palladium complexes. This change in the nature of the active catalyst can alter its reactivity and, in some cases, even the selectivity of the reaction.[7]

The following table provides a starting point for solvent screening in a typical Suzuki-Miyaura reaction.

Solvent SystemPolarityTypical BaseKey Considerations
Toluene / H₂OLowK₂CO₃, K₃PO₄Good for general-purpose coupling. Biphasic system may require vigorous stirring.
1,4-Dioxane / H₂OMediumK₂CO₃, Cs₂CO₃Miscible system, often leading to more homogeneous reactions. Dioxane can help solubilize more polar substrates.[6]
2-MeTHF / H₂OMediumK₃PO₄A greener alternative to THF and Dioxane. Can sometimes offer superior performance.[6]
DMF or AcetonitrileHighK₂CO₃, Organic basesCan accelerate reactions but may also promote side reactions or catalyst decomposition at high temperatures. Use with caution.[5]

Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

This section focuses on issues you might encounter with specific reaction types and how solvents play a role.

Q3: I am attempting a Buchwald-Hartwig amination on this compound and getting low conversion. I suspect catalyst poisoning from the benzoxazole nitrogen. How can solvent choice mitigate this?

A3: This is an excellent and highly relevant concern. Nitrogen-containing heterocycles are well-known to act as ligands for palladium, leading to catalyst inhibition or deactivation.[3][14] The lone pair on the benzoxazole nitrogen can coordinate to the Pd(II) intermediate, slowing down or halting the catalytic cycle. While the primary defense against this is the use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), the solvent plays a crucial secondary role.

  • Coordinating vs. Non-Coordinating Solvents:

    • Non-coordinating solvents like toluene , xylenes, or t-butylbenzene are often the best choice. They do not compete with the phosphine ligand for coordination sites on the palladium center, allowing the ligand to perform its function of stabilizing the catalyst and facilitating the reaction steps.[8]

    • Coordinating solvents like DMF, NMP, or acetonitrile should be used with caution. They can displace the phosphine ligand, leading to less stable or inactive catalytic species.

    • Ethereal solvents like 1,4-dioxane or THF represent a middle ground. They are weakly coordinating but are excellent solvents for a wide range of substrates and are very commonly and successfully used.[8][9]

  • Solvent Effect on Base Activity: The reaction requires a strong base (typically NaOtBu or LHMDS) to deprotonate the amine. The solvent must be compatible with this strong base. Toluene and dioxane are excellent choices as they are aprotic and non-reactive towards these bases.[15]

If you suspect catalyst poisoning, the first step is to ensure you are using a suitable ligand. If the problem persists, switching from a moderately coordinating solvent like dioxane to a non-coordinating one like toluene is a logical next step.

cluster_0 Catalytic Cycle cluster_1 Solvent Influence Pd_II R-Pd(II)-L (Intermediate) Inactive [R-Pd(II)-L]-(Benzoxazole) (Inactive Complex) Pd_II->Inactive Coordination (Inhibition) Inactive->Pd_II Dissociation (Reactivation) Benzoxazole This compound (Substrate/Inhibitor) Benzoxazole->Inactive Toluene Toluene (Non-coordinating) Toluene->Inactive Shifts equilibrium to Pd_II DMF DMF (Coordinating) DMF->Inactive May stabilize inactive complex

Caption: Role of solvent in mitigating catalyst inhibition.

Q4: My Suzuki-Miyaura reaction is sluggish and produces significant amounts of homocoupled biaryl byproduct from the boronic acid. Can the solvent be a contributing factor?

A4: Yes, the solvent system can influence the rate of side reactions, including the homocoupling of the boronic acid. Homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Inadequate Degassing: The most direct cause is often insufficient removal of dissolved oxygen from the solvent and reaction vessel. Ensure your degassing procedure is rigorous.

  • Solvent Effects on Reaction Rates: If the desired cross-coupling reaction is slow, it allows more time for side reactions to occur. A solvent system that accelerates the main catalytic cycle can indirectly suppress homocoupling. As discussed in Q2, solvent polarity can impact the rate-determining oxidative addition step. Screening solvents to find one that provides a faster reaction rate is a good strategy.[12]

  • Base and Water Content: The choice and amount of base, along with the water content, are critical. An excessive amount of base or non-optimal water content in solvent mixtures (like Dioxane/H₂O) can sometimes accelerate the decomposition of the boronic acid, leading to homocoupling. It is often beneficial to carefully titrate the amount of water when using a mixed solvent system. Some studies suggest that a small amount of water is necessary even in anhydrous couplings with bases like K₃PO₄ to achieve optimal results.[16]

Part 3: Experimental Protocols and Data

This section provides standardized protocols and reference data to guide your experimental design.

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Reaction of this compound

This protocol is designed for parallel screening to efficiently identify an optimal solvent system.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvents for testing (e.g., Toluene, 1,4-Dioxane, 2-MeTHF, DMF)

  • Degassed deionized water

  • Reaction vials with stir bars and septa

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • To each of four identical reaction vials, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to each vial inside a glovebox or under a positive flow of inert gas.

  • To each vial, add the appropriate solvent or solvent mixture to achieve a consistent concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Vial 1: Toluene/H₂O (e.g., 5:1 v/v)

    • Vial 2: 1,4-Dioxane/H₂O (e.g., 5:1 v/v)

    • Vial 3: 2-MeTHF/H₂O (e.g., 5:1 v/v)

    • Vial 4: DMF

  • Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions (e.g., with water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and relative yield for each solvent system.

PropertyToluene1,4-DioxaneDMFAcetonitrile
Dielectric Constant (ε) 2.4 (Non-polar)2.2 (Non-polar)36.7 (Polar Aprotic)37.5 (Polar Aprotic)
Boiling Point (°C) 11110115382
Coordination Ability Very LowLow (Ethereal)HighHigh
Common Use Case Buchwald-Hartwig, SuzukiBuchwald-Hartwig, SuzukiSuzuki (with caution)Suzuki (with caution)
Potential Issues Poor solubility for polar reagentsPeroxide formation; water-miscibleCatalyst deactivation; hard to removeCatalyst deactivation; low boiling pt

Table 2: Properties of Common Solvents and Their Implications for Cross-Coupling Reactions.[5][7][8]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). SciSpace.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • This compound-2-thiol. Chem-Impex.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • This compound. ChemBK.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

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Technical Support Center: Temperature Control in the Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical, yet often overlooked, aspect of benzoxazole synthesis: temperature control . As Senior Application Scientists, we understand that mastering the thermal parameters of your reaction is paramount to achieving high yields, purity, and reproducibility. This guide is structured to provide you with in-depth, actionable insights to troubleshoot common issues and answer frequently asked questions, ensuring your success in the synthesis of these vital heterocyclic compounds.

Troubleshooting Guide: Navigating Thermal Challenges in Benzoxazole Synthesis

This section addresses specific experimental problems that are frequently rooted in suboptimal temperature management. We delve into the causality behind these issues and provide clear, step-by-step protocols for their resolution.

Problem 1: Consistently Low or No Yield of the Desired Benzoxazole Product

Q: My reaction is yielding very little or no benzoxazole. How can I diagnose and fix this temperature-related issue?

A: Low or nonexistent yields are often a direct consequence of an inappropriate thermal environment for the reaction. The formation of the benzoxazole ring, a cyclization-condensation process, has a significant activation energy barrier that must be overcome.

  • Causality - Insufficient Thermal Energy: If the reaction temperature is too low, the reactants lack the necessary kinetic energy to proceed through the transition states for both the initial condensation and the subsequent rate-determining cyclization step. This results in a sluggish or stalled reaction. For many common protocols, such as the condensation of a 2-aminophenol with a carboxylic acid, temperatures in the range of 100-200°C are often required.[1] Some modern approaches even utilize temperatures up to 130°C under solvent-free conditions to drive the reaction to completion.[2][3]

  • Causality - Thermal Degradation: Conversely, excessive heat can be detrimental. High temperatures can lead to the decomposition of your starting materials, sensitive intermediates, or even the final benzoxazole product, leading to a complex mixture of byproducts and a reduction in yield.[4]

Troubleshooting Protocol:

  • Temperature Verification: Always ensure your temperature probe is accurately calibrated and positioned to measure the internal temperature of the reaction mixture, not just the heating mantle or oil bath.

  • Solvent Selection: The boiling point of your chosen solvent sets the upper limit for the reaction temperature at atmospheric pressure. If higher temperatures are necessary, consider switching to a higher-boiling solvent such as toluene, xylene, or DMF.[5]

  • Stepwise Heating: Implement a gradual heating ramp to the target temperature. This allows for the controlled formation of intermediates and can prevent thermal runaway, especially in exothermic reactions.

  • Microwave-Assisted Synthesis: For reactions requiring high temperatures and short reaction times, microwave irradiation is an excellent alternative to conventional heating.[6][7][8] It provides rapid, uniform heating, which can significantly improve yields and reduce side product formation.[6]

Problem 2: Significant Formation of Impurities and Side Products

Q: My desired benzoxazole is present, but the crude product is heavily contaminated. How can temperature control improve the purity?

A: The formation of side products is often a battle between kinetic and thermodynamic reaction pathways, a factor directly influenced by temperature.

  • Causality - Kinetic vs. Thermodynamic Control: At different temperatures, different products may be favored. A lower temperature might favor the kinetically-controlled product (formed fastest), while a higher temperature may favor the more stable, thermodynamically-controlled product. Understanding the relative stabilities of your desired product and major side products is key to selecting the optimal temperature.

  • Common Temperature-Dependent Side Products:

    • Stable Schiff Base Intermediate: In the reaction between a 2-aminophenol and an aldehyde, the intermediate Schiff base can sometimes be quite stable and fail to cyclize efficiently.[4][9] Increasing the temperature can often provide the necessary energy to overcome the activation barrier for the subsequent cyclization.[4]

    • Polymerization: Overheating can induce polymerization of reactive starting materials or intermediates, a common issue in organic synthesis.[9]

    • Solvent Participation: At elevated temperatures, some solvents can cease to be inert and may participate in side reactions.[5]

Troubleshooting Protocol:

  • Temperature Screening Study: Conduct a series of small-scale parallel reactions across a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) to empirically determine the temperature that maximizes the yield of the desired product while minimizing impurities.

  • Catalyst Optimization: The choice of catalyst can influence the required reaction temperature. A more active catalyst may allow for lower reaction temperatures, thereby suppressing temperature-dependent side reactions.[9][10]

  • Reaction Time and Temperature Interplay: It is crucial to optimize reaction time in conjunction with temperature. A reaction that is heated for too long, even at the optimal temperature, can begin to form degradation products. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation.[4]

Troubleshooting Decision Tree for Benzoxazole Synthesis

G cluster_0 Initial Observation cluster_1 Potential Temperature-Related Cause cluster_2 Corrective Action cluster_3 Desired Outcome start Unsatisfactory Reaction Outcome low_yield Low/No Yield start->low_yield impurities Significant Impurities start->impurities temp_low Temperature Too Low? low_yield->temp_low temp_high Temperature Too High? (Degradation) low_yield->temp_high impurities->temp_high temp_suboptimal Suboptimal Temperature? (Side Reactions) impurities->temp_suboptimal increase_temp Increase Temperature / Switch to Higher-Boiling Solvent temp_low->increase_temp Yes decrease_temp Decrease Temperature / Optimize Reaction Time temp_high->decrease_temp Yes screen_temp Perform Temperature Screening Study temp_suboptimal->screen_temp Yes success Improved Yield and Purity increase_temp->success decrease_temp->success screen_temp->success

Caption: A decision tree for troubleshooting common temperature-related issues in benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature range for my benzoxazole synthesis?

A1: The optimal temperature is highly substrate and method-dependent. However, the following table provides some general guidelines based on common synthetic routes:

Synthetic MethodTypical Temperature Range (°C)Key Considerations
2-Aminophenol + Carboxylic Acid150 - 200Often requires a catalyst and can be effectively carried out using microwave irradiation.[1]
2-Aminophenol + AldehydeRoom Temperature - 130The initial condensation may be mild, but higher temperatures are often needed for the cyclization step.[2] Some modern methods with specific catalysts can even proceed at room temperature.[11]
2-Aminophenol + β-Diketones~80Can be achieved under milder conditions with appropriate catalysts like a Brønsted acid and CuI.[10]
Microwave-Assisted Synthesis120 - 200Allows for rapid heating to high temperatures, significantly reducing reaction times.[7][12]

Q2: How does microwave heating fundamentally differ from a conventional oil bath in the context of temperature control?

A2: Both are methods of heating, but they operate on different principles, leading to distinct advantages.

  • Conventional Heating (Oil Bath): This method relies on conduction and convection to transfer heat from an external source to the reaction mixture. It can be slow to reach the target temperature and may result in temperature gradients within the flask.

  • Microwave Heating: This technique utilizes microwave irradiation to directly excite and heat polar molecules within the reaction mixture. This leads to rapid, uniform, and efficient heating, which can dramatically reduce reaction times and improve yields.[6][8] The precise temperature control and monitoring capabilities of modern microwave reactors are a significant asset for optimization studies.[13]

Experimental Protocol: A General Method for Temperature Optimization Screening

This protocol provides a framework for systematically determining the optimal temperature for your specific benzoxazole synthesis.

  • Parallel Reaction Setup: In a series of identical reaction vessels (e.g., microwave vials), add your 2-aminophenol substrate (1.0 eq.), the corresponding aldehyde or carboxylic acid (1.0-1.2 eq.), the chosen catalyst, and solvent.

  • Establish a Temperature Gradient: Assign a different target temperature to each reaction. A typical starting range could be 80°C, 100°C, 120°C, and 140°C.

  • Consistent Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.[4]

  • Data Analysis and Selection: Upon completion, compare the results from each temperature. The optimal temperature is the one that provides the highest yield of the pure desired product in a reasonable timeframe.

  • Scale-Up: Once the optimal temperature is identified, you can confidently scale up your reaction under these refined conditions.

Workflow for Temperature Optimization in Benzoxazole Synthesis

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Execution and Monitoring cluster_2 Phase 3: Analysis and Implementation A Define Substrates, Catalyst, and Solvent B Select Temperature Range for Screening A->B C Set up Parallel Reactions B->C D Run Reactions at Designated Temperatures C->D E Monitor Progress by TLC/LC-MS D->E F Analyze Final Reaction Mixtures E->F G Identify Optimal Temperature F->G H Implement for Scale-Up Synthesis G->H

Caption: A streamlined workflow for the systematic optimization of reaction temperature.

References

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • Nguyen, T. T., & Vo, T. K. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 1-7. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7805. [Link]

  • Nasrollahzadeh, M., Nezafat, Z., & Bidgoli, N. S. S. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

  • Singh, S., & Singh, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. [Link]

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261. [Link]

  • ResearchGate. (2019). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from [Link]

  • Kim, J., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1836–1843. [Link]

  • Patel, D. R., & Desai, P. S. (2017). Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. Journal of Applicable Chemistry, 6(1), 1-6. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Soni, S., et al. (2024). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(7), 1510. [Link]

  • Agarwal, V., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]

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Technical Support Center: 5-Bromobenzo[d]oxazole Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromobenzo[d]oxazole is a halogenated heterocyclic compound crucial as a building block in medicinal chemistry and materials science.[1] Its reactivity, which makes it a valuable synthetic intermediate, also renders it susceptible to decomposition if not stored under optimal conditions.[2][3] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your this compound samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was originally a white or off-white solid, has turned yellow or brown. What happened?

A: Discoloration is a primary indicator of chemical decomposition. This is often caused by a combination of factors, including oxidation from atmospheric oxygen, hydrolysis from moisture, and photodegradation from light exposure. The benzoxazole ring, in particular, can be susceptible to ring-opening hydrolysis under even mildly acidic or basic conditions, which can be initiated by atmospheric water.[4][5][6][7]

Q2: What is the ideal temperature for storing this compound?

A: For long-term storage, it is recommended to keep the compound at 2-8°C in a refrigerator.[8] Lower temperatures slow down the rate of potential decomposition reactions. Avoid storing at room temperature for extended periods. For day-to-day use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q3: Is it absolutely necessary to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?

A: Yes, for long-term stability, storage under an inert atmosphere is critical. The benzoxazole moiety can be sensitive to oxidation.[9] Displacing air with an inert gas like argon or nitrogen minimizes contact with oxygen and moisture, significantly inhibiting these degradation pathways and preserving the compound's purity.

Q4: How can I quickly check if my stored this compound is still pure enough for my experiment?

A: A quick Thin-Layer Chromatography (TLC) analysis is an effective method. Spot a small amount of your stored compound on a TLC plate alongside a reference spot of a new or recently purified sample, if available. Development in an appropriate solvent system (e.g., ethyl acetate/hexanes) will reveal the presence of impurities as separate spots, often near the baseline, which are indicative of degradation products. A single, clean spot corresponding to the reference indicates good purity.

Section 2: In-Depth Troubleshooting and Protocols

Issue: Significant Discoloration and Purity Loss Detected

You've observed that your this compound has significantly darkened, and a preliminary purity check (TLC, NMR) confirms the presence of multiple impurities. This section provides a root cause analysis and preventative protocols.

Root Cause Analysis: Pathways of Decomposition

The chemical structure of this compound has several features susceptible to degradation. Understanding these provides the rationale for proper storage.

  • Hydrolysis of the Oxazole Ring: The oxazole ring is the most vulnerable part of the molecule. It can undergo hydrolysis, especially in the presence of trace amounts of acid or base (which can be formed by atmospheric CO₂ and water), leading to the opening of the ring to form N-(4-bromo-2-hydroxyphenyl)formamide.[4][5][7]

  • Oxidative Degradation: Complex oxidative processes can occur, particularly if the compound is exposed to air and light over time, leading to colored polymeric byproducts.[9]

  • Photodegradation: The Carbon-Bromine (C-Br) bond on the aromatic ring can be sensitive to UV light. While generally more stable than alkyl-halide bonds, prolonged exposure can potentially initiate radical reactions, contributing to decomposition.

The interplay of these factors is visualized in the diagram below.

Visualization: Factors Influencing Decomposition

DecompositionPathways cluster_0 Compound State cluster_1 Environmental Threats cluster_2 Decomposition Mechanisms cluster_3 Protective Measures Stable This compound (Stable, Pure) Hydrolysis Ring Hydrolysis Oxidation Oxidation Photolysis Photodegradation Degraded Degraded Product (Impure, Discolored) Moisture Atmospheric Moisture (H₂O) Oxygen Atmospheric Oxygen (O₂) Moisture->Hydrolysis Light Light Exposure (hν) Oxygen->Oxidation Light->Photolysis Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded InertGas Inert Gas (Ar, N₂) InertGas->Oxygen Desiccant Desiccation Desiccant->Moisture Darkness Amber Vial (Dark Storage) Darkness->Light Cold Refrigeration (2-8°C) Cold->Stable Slows all reactions

Caption: Key environmental threats and the corresponding protective measures to prevent the decomposition of this compound.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the compound is stored under optimal conditions to maximize its shelf life.

Materials:

  • Vial of this compound

  • Schlenk line or glove box with Argon (Ar) or Nitrogen (N₂) source

  • Parafilm® or vial cap seals

  • Amber glass vials suitable for the quantity of material

  • Labeling materials

Procedure:

  • Work in a Dry Environment: If possible, perform this procedure in a glove box. If using a Schlenk line, ensure the glassware is dry.

  • Aliquot if Necessary: If you have a large stock bottle, it is best practice to aliquot the amount you expect to use in the coming months into smaller vials. This prevents repeated exposure of the entire stock to the atmosphere.

  • Inert Gas Purge: Place the opened vial (or vials) containing the compound into a vacuum chamber (e.g., a desiccator attached to the Schlenk line).

  • Evacuate and Backfill: Gently evacuate the chamber to remove the air. Be careful not to pull a vacuum so strong that the fine powder is disturbed.

  • Backfill with Inert Gas: Slowly backfill the chamber with dry Argon or Nitrogen gas.

  • Repeat Cycle: Repeat the evacuate-backfill cycle 3-5 times to ensure the complete removal of atmospheric oxygen and moisture.

  • Seal Securely: While under the positive pressure of the inert gas, quickly and tightly cap the vials.

  • Reinforce Seal: Wrap the cap-vial interface securely with Parafilm® as an extra barrier against gas and moisture exchange.

  • Label Clearly: Label the vial with the compound name, date of storage, and a note indicating it is "Under Ar/N₂ Atmosphere."

  • Store Properly: Place the sealed amber vial in a refrigerator at 2-8°C.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Stored this compound sample

  • Reference sample (if available)

  • Developing chamber

  • Mobile Phase: e.g., 20% Ethyl Acetate in Hexanes (this may need to be optimized)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare Samples: Dissolve a tiny amount (tip of a needle) of your stored compound in a suitable solvent like dichloromethane or ethyl acetate. Do the same for a reference standard in a separate vial.

  • Spot the Plate: Using a capillary spotter, carefully apply a small spot of each solution onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small.

  • Develop the Plate: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpret Results:

    • High Purity: The lane with your stored sample shows a single, strong spot with the same retention factor (Rf) as the reference standard.

    • Decomposition: The lane shows the main product spot but also additional spots, often appearing as streaks or distinct spots with lower Rf values, indicating more polar degradation products.

Section 3: Summary of Storage Conditions

This table provides a clear comparison of recommended versus suboptimal storage conditions.

ParameterOptimal Storage (Recommended) Suboptimal Storage (High Risk of Decomposition)
Temperature 2-8°C (Refrigerated)Room Temperature or higher
Atmosphere Inert Gas (Argon or Nitrogen)Ambient Air
Light Exposure In an amber vial, stored in the darkClear vial, exposed to lab lighting
Container Seal Tightly sealed cap, wrapped with Parafilm®Loosely fitted cap, no secondary seal
Expected Outcome Long-term stability, high purity retainedDiscoloration (yellowing/browning), formation of impurities

References

  • Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
  • Semantic Scholar. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.
  • ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole.
  • ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[10]).

  • ChemScene. Safety Data Sheet - 5-Bromobenzo[d]isoxazol-3(2H)-one.
  • ChemicalBook.
  • National Institutes of Health (NIH).
  • AiFChem. 14733-73-4 | 5-Bromobenzo[d]oxazol-2(3H)-one.
  • BenchChem. Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • National Institutes of Health (NIH).
  • BenchChem. The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide.
  • Angene Chemical.
  • National Institutes of Health (NIH). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities.
  • Capot Chemical. MSDS of 6-Bromobenzo[d]oxazole.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR.
  • PubChem. 5-Bromobenzoxazole | C7H4BrNO.
  • PubChem. This compound-2-carboxylic acid | C8H4BrNO3.
  • ChemBK. 5-BROMOBENZOXAZOLE.
  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles.
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Scribd. Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download.
  • BenchChem.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The purity and concentration of chemical entities like 5-Bromobenzo[d]oxazole, a key heterocyclic building block, must be determined with unwavering accuracy and reliability. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. Our focus extends beyond mere procedural steps to elucidate the causality behind methodological choices, ensuring each protocol functions as a self-validating system.

The Critical Role of Method Validation for this compound

This compound (C₇H₄BrNO) is an aromatic heterocyclic compound.[1][2] Its fused ring system imparts rigidity and planarity, while the bromine atom and the benzoxazole core provide functionalities that make it a valuable intermediate in medicinal chemistry and materials science.[3][4] Given its role in synthesis, ensuring its identity, purity, and strength via a validated analytical method is not merely a quality control step; it is a foundational requirement for reproducible downstream research and manufacturing.

Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's (ICH) Q2(R2), the U.S. Food and Drug Administration (FDA) guidance, and the United States Pharmacopeia (USP) General Chapter <1225>, mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[5][6][7] This process establishes, through documented evidence, that a method possesses the necessary performance characteristics for reliable and consistent results.

Core Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the universally recognized validation parameters defined by ICH Q2(R2).[5][8] A validated method must demonstrate:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methods

The selection of an analytical technique for this compound is dictated by its physicochemical properties: it is a moderately polar, aromatic compound with a strong UV chromophore, and it is not exceptionally volatile. Based on these characteristics, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are primary candidates, with Gas Chromatography-Mass Spectrometry (GC-MS) serving as a powerful alternative, particularly for impurity profiling.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale & Expertise: Reversed-Phase HPLC (RP-HPLC) is the quintessential technique for non-volatile, polar to moderately non-polar organic molecules like this compound. The separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18). The benzoxazole ring system contains a conjugated π-electron system, which results in strong UV absorbance, making UV detection highly sensitive and suitable for quantification.[9][10] This method provides excellent specificity to separate the main component from structurally similar impurities.[11]

Detailed HPLC Validation Protocol

The following protocol outlines the validation steps for an assay of this compound as a bulk substance.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Method Development (Select Column, Mobile Phase) B Prepare Standards & Samples A->B C Specificity (Forced Degradation) D Linearity & Range (5 Levels, 80-120%) B->D E Accuracy (Spike Recovery, 3 Levels) F Precision (Repeatability & Intermediate) G LOD & LOQ (S/N Ratio or Slope) H Robustness (Vary Flow, pH, Temp) I Analyze Data (Regression, RSD%, Recovery%) C->I D->I E->I F->I G->I H->I J Validation Report I->J

HPLC Method Validation Workflow.

Step-by-Step Methodology:

  • System Suitability:

    • Objective: To ensure the chromatographic system is adequate for the intended analysis.

    • Procedure: Prepare a standard solution of this compound (e.g., 100 µg/mL). Inject this solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Theoretical plates (N) should be > 2000, and the tailing factor (T) should be ≤ 2.0.

  • Specificity:

    • Objective: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.

    • Procedure: Subject samples of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). Analyze the stressed samples alongside an unstressed sample and a blank.

    • Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks (resolution > 2.0).

  • Linearity and Range:

    • Objective: To establish a linear relationship between concentration and detector response over a defined range.

    • Procedure: Prepare at least five standard solutions of this compound covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Perform a spike-recovery study. Spike a placebo (or a low-concentration sample) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Objective: To assess the method's consistency.

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • LOD & LOQ:

    • Objective: To determine the method's sensitivity.

    • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The determined LOQ should be verified by analyzing a sample at this concentration and confirming that acceptable accuracy and precision are achieved.

  • Robustness:

    • Objective: To evaluate the method's reliability against small, deliberate changes.

    • Procedure: Vary critical chromatographic parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale & Expertise: GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. While this compound itself may not be highly volatile, GC is suitable for many organic molecules of its molecular weight, provided they are thermally stable. The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information based on the analyte's mass-to-charge ratio and fragmentation pattern. This makes it an authoritative method for impurity identification.[5][6][7]

Detailed GC-MS Validation Protocol

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Method Development (Select Column, Temp Program) B Prepare Standards & Samples A->B C Specificity (Mass Spectra Analysis) D Linearity & Range (5 Levels) B->D E Accuracy (Spike Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ (S/N of Quant Ion) H Robustness (Vary Temp, Flow) I Analyze Data (Confirm Ions, RSD%, Recovery%) C->I D->I E->I F->I G->I H->I J Validation Report I->J

GC-MS Method Validation Workflow.

Step-by-Step Methodology:

The validation parameters are analogous to HPLC, but the execution and acceptance criteria are tailored for GC-MS.

  • System Suitability:

    • Procedure: Inject a standard solution six times.

    • Acceptance Criteria: RSD of the peak area for the quantification ion ≤ 5.0%. Peak shape should be symmetrical.

  • Specificity:

    • Procedure: Analyze a blank, a standard, and a sample spiked with potential impurities.

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte and its qualifier ions. The mass spectrum of the analyte in the sample must match that of the standard.

  • Linearity and Range:

    • Procedure: Prepare at least five standard solutions covering the expected concentration range.

    • Acceptance Criteria: R² ≥ 0.995 for the calibration curve of the quantification ion.

  • Accuracy:

    • Procedure: Spike a blank matrix at three concentration levels in triplicate.

    • Acceptance Criteria: Mean recovery typically within 80.0% to 120.0%, depending on the concentration level.

  • Precision:

    • Procedure: Analyze six replicate samples (repeatability) and repeat on a different day (intermediate precision).

    • Acceptance Criteria: RSD ≤ 15.0% (can be wider than HPLC, especially at lower concentrations).

  • LOD & LOQ:

    • Procedure: Determine based on the S/N ratio of the primary quantification ion.

    • Acceptance Criteria: At the LOQ, the method must demonstrate acceptable precision and accuracy.

  • Robustness:

    • Procedure: Introduce small variations to parameters like injector temperature, initial oven temperature, and carrier gas flow rate.

    • Acceptance Criteria: System suitability must pass, and results should remain within acceptable deviation from the nominal method.

UV-Vis Spectrophotometry

Rationale & Expertise: For a pure bulk substance, direct UV-Vis spectrophotometry can be a rapid, simple, and cost-effective method for quantification.[12] The benzoxazole moiety has a distinct UV absorption profile.[9][10][13][14] This method's trustworthiness relies heavily on the specificity assumption; it assumes that the analyte is the only component in the sample that absorbs at the chosen analytical wavelength (λmax). Therefore, its primary application is for assaying a well-characterized bulk substance where impurities are known to be non-interfering or present at negligible levels. It is not suitable for purity determination or stability-indicating assays where degradation products might have similar UV spectra.

Detailed UV-Vis Validation Protocol

UVVIS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Determine λmax (Scan Standard Solution) B Prepare Standards & Samples A->B C Specificity (Compare Spectra) D Linearity & Range (Beer's Law Plot) B->D E Accuracy (Spike Recovery) F Precision (Repeatability) G LOD & LOQ (Visual or Calculation) H Robustness (Vary Solvent, pH) I Analyze Data (Regression, RSD%, Recovery%) C->I D->I E->I F->I G->I H->I J Validation Report I->J

UV-Vis Method Validation Workflow.

Step-by-Step Methodology:

  • Wavelength Selection (λmax):

    • Procedure: Scan a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Specificity:

    • Procedure: Scan the UV spectra of the analyte, a placebo, and known impurities.

    • Acceptance Criteria: The placebo and impurities should show no significant absorbance at the chosen λmax.

  • Linearity and Range:

    • Procedure: Prepare at least five concentrations of the standard and measure their absorbance. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).

    • Acceptance Criteria: The Beer's Law plot (Absorbance vs. Concentration) should have a correlation coefficient (R²) ≥ 0.999.

  • Accuracy:

    • Procedure: Perform spike-recovery at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Procedure: Prepare and measure six independent samples at 100% concentration.

    • Acceptance Criteria: RSD should be ≤ 1.0%.

Performance Comparison Summary

The choice of method depends on the specific analytical objective. The following table provides a comparative summary to guide this decision.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High to Very High (Separates impurities)Very High (Mass-based identification)Low to Moderate (Prone to interference)
Application Purity, Assay, Stability-IndicatingImpurity Identification, Assay of VolatilesAssay of pure bulk substance
Sensitivity (Typical LOQ) Low µg/mL to ng/mLng/mL to pg/mLHigh µg/mL
Sample Throughput ModerateModerateHigh
Cost & Complexity ModerateHighLow
Key Strength Versatility and robustness for purity/assay.Definitive identification of unknowns.Speed and simplicity for bulk assay.
Key Limitation Not suitable for highly volatile compounds.Requires analyte to be thermally stable.Lacks specificity for complex samples.

Conclusion

The validation of analytical methods for this compound is a mandatory exercise in scientific rigor, ensuring data is fit for its purpose. For comprehensive analysis, including purity and stability assessment, RP-HPLC with UV detection stands as the most robust and versatile choice. GC-MS offers unparalleled specificity for impurity identification and is the method of choice if volatile impurities are a concern. UV-Vis spectrophotometry serves as a highly efficient and economical tool for the simple assay of a well-characterized pure substance.

Ultimately, the selection and validation of an analytical method must be guided by a thorough understanding of the analyte's properties, the potential impurities, and the specific questions the analysis is intended to answer. This guide provides the foundational protocols and rationale to empower researchers to make informed, scientifically sound, and compliant decisions.

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spectroscopic comparison of 5-Bromobenzo[d]oxazole and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Journey: From Precursors to 5-Bromobenzo[d]oxazole

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzoxazoles are a cornerstone, with this compound being a particularly valuable scaffold in medicinal chemistry and materials science. Its synthesis, typically involving the cyclization of 2-amino-4-bromophenol, presents a fascinating case study for spectroscopic analysis. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key precursor, 2-amino-4-bromophenol, offering insights into the chemical transformations that underpin its formation.

The journey from a substituted aminophenol to a fused heterocyclic system is marked by distinct changes in the molecular environment. These changes are elegantly captured by various spectroscopic techniques, each providing a unique piece of the structural puzzle. By understanding these spectroscopic shifts, researchers can effectively monitor reaction progress, confirm product identity, and gain deeper insights into the electronic and structural properties of these molecules.

The Synthetic Pathway: A Spectroscopic Perspective

The most common route to this compound involves the reaction of 2-amino-4-bromophenol with a one-carbon electrophile, such as formic acid or its derivatives, leading to the formation of the oxazole ring. This transformation fundamentally alters the molecule's architecture and, consequently, its interaction with electromagnetic radiation.

Caption: Synthetic route from 2-amino-4-bromophenol to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Story

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The transformation from 2-amino-4-bromophenol to this compound results in significant and predictable changes in the ¹H NMR spectrum.

2-Amino-4-bromophenol: The spectrum is characterized by the presence of broad signals for the -NH₂ and -OH protons, the positions of which can be highly variable and dependent on solvent and concentration. The aromatic region typically displays three distinct signals corresponding to the protons on the benzene ring.

This compound: The most striking change is the appearance of a new singlet in the downfield region (around 8-9 ppm). This signal is characteristic of the C2-H proton of the newly formed oxazole ring. The signals for the -NH₂ and -OH protons disappear, confirming the cyclization. The aromatic protons also experience a shift in their chemical environment due to the electronic effects of the fused oxazole ring.

Compound Proton Typical Chemical Shift (δ, ppm) Multiplicity
2-Amino-4-bromophenol[1]-NH₂~4.9 (broad)Singlet
-OH~9.3 (broad)Singlet
Aromatic H6.5-6.8Multiplets
This compoundC2-H8.0-9.0Singlet
Aromatic H7.0-8.0Multiplets

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[2]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).[2]

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 1-5 seconds.[2]

    • Number of Scans: 16-64, depending on the sample concentration.[2]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled

Carbon NMR provides a detailed map of the carbon framework of a molecule. The cyclization to form this compound introduces a new carbon atom (C2) and significantly alters the chemical shifts of the aromatic carbons.

2-Amino-4-bromophenol: The ¹³C NMR spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the -OH, -NH₂, and -Br substituents.

This compound: A new, highly deshielded carbon signal appears in the range of 150-165 ppm, corresponding to the C2 carbon of the oxazole ring. The chemical shifts of the benzene ring carbons are also affected by the annulation of the heterocyclic ring.

Compound Carbon Typical Chemical Shift (δ, ppm)
2-Amino-4-bromophenolAromatic C110-150
This compoundC2150-165
Aromatic C110-155

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument: A spectrometer operating at a ¹³C frequency of 100 MHz or higher is desirable.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[2]

    • Spectral Width: 0-220 ppm.[2]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of chemical bonds. The formation of the oxazole ring leads to the appearance of new characteristic absorption bands and the disappearance of others.

2-Amino-4-bromophenol: The IR spectrum is dominated by broad O-H and N-H stretching vibrations in the 3200-3600 cm⁻¹ region.[3] The presence of two distinct peaks for the N-H stretch is characteristic of a primary amine.

This compound: The broad O-H and N-H stretching bands are absent in the product spectrum. New, sharp peaks appear in the 1500-1650 cm⁻¹ region, which can be attributed to the C=N stretching of the oxazole ring. A C-O-C stretching vibration is also expected in the fingerprint region.

Compound Functional Group Typical Wavenumber (cm⁻¹)
2-Amino-4-bromophenol[1]O-H stretch3200-3600 (broad)
N-H stretch3200-3500 (two sharp peaks)
C-O stretch1200-1300
This compoundC=N stretch1500-1650
C-O-C stretch1000-1300

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a thin, transparent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Caption: Summary of key spectroscopic changes during the synthesis.

Mass Spectrometry (MS): The Molecular Weight Signature

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

2-Amino-4-bromophenol: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

This compound: The molecular ion peak will shift to a higher m/z value, reflecting the incorporation of a carbon atom and the loss of two hydrogen atoms and one oxygen atom during the cyclization. The isotopic pattern for bromine will persist. The fragmentation pattern will also be distinct, often showing the loss of CO as a characteristic fragmentation pathway for benzoxazoles.

Compound Molecular Formula Expected Molecular Ion (M⁺) for ⁷⁹Br
2-Amino-4-bromophenol[5]C₆H₆BrNO187
This compoundC₇H₄BrNO197

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

The spectroscopic comparison of this compound and its precursor, 2-amino-4-bromophenol, provides a clear and instructive illustration of how molecular structure dictates spectroscopic properties. Each technique offers a unique and complementary perspective, allowing for a comprehensive characterization of both the starting material and the final product. For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic transformations is not just confirmatory but also a powerful tool for reaction monitoring, impurity profiling, and structural elucidation.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Benzoxazole Chemistry

5-Bromobenzo[d]oxazole is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its derivatives are investigated for a wide range of pharmacological activities, including as antifungal, antitumoral, and antiviral agents.[2][3][4] In any application, but especially in drug development, the purity of a starting material is paramount. Undetected impurities can lead to anomalous biological results, introduce toxicity, or hinder the progress of a synthetic campaign. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of synthesized this compound, empowering researchers to proceed with confidence in their downstream applications.

The choice of an analytical method is not arbitrary; it is a deliberate decision based on the specific questions being asked. Are we performing a quick in-process check, or are we establishing the definitive purity of a final compound for registration? This guide will dissect the causality behind selecting one method over another, moving beyond mere protocols to instill a deeper understanding of analytical strategy.

Part 1: Understanding the Source of Impurities – A Synthetic Perspective

To effectively search for impurities, one must first understand where they come from. The most common synthetic route to this compound involves the condensation and cyclization of 2-amino-4-bromophenol with a suitable one-carbon electrophile (e.g., formic acid, triethyl orthoformate, or cyanogen bromide followed by further steps).[3][5]

Potential impurities can be broadly categorized:

  • Starting Materials: Unreacted 2-amino-4-bromophenol.

  • Intermediates: Incompletely cyclized products, such as the formamide intermediate.

  • Isomeric Byproducts: If the synthesis involves bromination of the benzoxazole ring itself, positional isomers can form. Likewise, impurities in the starting aminophenol, such as 2-amino-6-bromophenol, can lead to undesired regioisomers.[6]

  • Degradation Products: The benzoxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up, potentially forming byproducts like 5-bromobenzoxazol-2-one.[6][7]

G cluster_synthesis Synthetic Pathway SM 2-Amino-4-bromophenol + C1 Source INT Intermediate (e.g., Formamide) SM->INT Condensation IMP_SM Unreacted Starting Material SM->IMP_SM Remains if reaction is incomplete PROD This compound (Target Product) INT->PROD Cyclization IMP_INT Incomplete Cyclization INT->IMP_INT Isolated if cyclization fails IMP_DEG Degradation Products PROD->IMP_DEG Forms during harsh work-up IMP_ISO Isomeric Byproducts G cluster_workflow TLC Workflow start Prepare Sample & TLC Plate spot Spot Sample on Plate start->spot develop Develop Plate in Chamber spot->develop visualize Visualize under UV Light develop->visualize interpret Interpret Spots (Purity Check) visualize->interpret G cluster_workflow HPLC Workflow prep Prepare Mobile Phase & Sample Solution inject Inject Sample into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect analyze Integrate Peaks & Calculate Area % Purity detect->analyze G cluster_workflow qNMR Workflow weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum & Integrate Peaks acquire->process calculate Calculate Absolute Purity (w/w %) process->calculate

Sources

A Comparative Guide to the Reactivity of 2-Bromo vs. 5-Bromo Benzoxazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this privileged heterocycle is paramount in the development of novel therapeutics. Among the various synthetic handles employed, bromo-substituted benzoxazoles are versatile starting materials for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This guide provides an in-depth comparison of the reactivity of two common isomers: 2-bromobenzoxazole and 5-bromobenzoxazole. Understanding the nuances of their reactivity is crucial for strategic synthetic planning and the efficient construction of complex molecular architectures.

The Decisive Factor: Electronic Effects on Reactivity

The differing reactivity of 2-bromo and 5-bromo benzoxazoles is primarily dictated by the electronic properties of the benzoxazole ring system. The nitrogen and oxygen atoms within the oxazole ring exert a significant influence on the electron density of the fused benzene ring.

The 2-position of the benzoxazole ring is directly adjacent to the electron-withdrawing imine nitrogen and the oxygen atom. This proximity leads to a significant polarization of the C2-Br bond, making the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. Conversely, the 5-position is more electronically analogous to a standard bromobenzene, with the influence of the heteroatoms being less pronounced.

This fundamental electronic difference is the primary driver for the generally observed higher reactivity of 2-bromobenzoxazole compared to its 5-bromo counterpart in a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of 2-bromo and 5-bromo benzoxazoles in these transformations is a key consideration for synthetic chemists.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the synthesis of biaryl compounds.[1] In the context of benzoxazoles, this reaction is instrumental in introducing aryl or heteroaryl substituents.

The general trend in reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[2] When comparing the two isomeric bromobenzoxazoles, the 2-bromo isomer is generally more reactive due to the electronic factors discussed previously. The increased electrophilicity of the C2 carbon facilitates the rate-determining oxidative addition step in the catalytic cycle.

Suzuki_Miyaura_Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoxazoles

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromobenzoxazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[3]
25-Bromobenzoxazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901678[1]

While direct comparative studies are limited, the available data suggests that both isomers can undergo successful Suzuki coupling. However, the more challenging nature of the 5-bromo isomer may necessitate the use of more active catalyst systems, such as those employing bulky phosphine ligands, to achieve comparable yields to the 2-bromo counterpart.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[4] This transformation is of immense importance in drug discovery, where the introduction of amine functionalities is a common strategy.

Similar to the Suzuki coupling, the reactivity of bromobenzoxazoles in the Buchwald-Hartwig amination is dependent on the position of the bromine atom. The 2-bromo isomer is expected to be more reactive due to the electronic activation of the C2 position.

Buchwald_Hartwig_Amination

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromobenzoxazoles

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromobenzoxazoleMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001892[5][6]
25-BromobenzoxazoleAnilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1102475[7]

The successful amination of both 2- and 5-bromobenzoxazoles has been reported. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as Xantphos, XPhos, and BINAP often being employed to facilitate the reaction, particularly for the less reactive 5-bromo isomer.[6][7]

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of aryl halides, particularly with strong nucleophiles.[8] Unlike palladium-catalyzed reactions, the success of SNAr is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate.

In the case of bromobenzoxazoles, the oxazole ring itself provides some degree of activation. However, for an efficient SNAr reaction to occur, additional electron-withdrawing groups, such as a nitro group, are often required.

SNAr_Mechanism

The reactivity in SNAr reactions follows a different trend compared to cross-coupling reactions. The rate-determining step is often the initial nucleophilic attack. Consequently, the polarity of the carbon-halogen bond plays a more significant role. While direct comparative data for bromobenzoxazoles is scarce, in many heteroaromatic systems, the 2-position remains more susceptible to nucleophilic attack due to the inductive effects of the adjacent heteroatoms.[9] However, successful SNAr reactions on the benzene ring portion of the benzoxazole (e.g., at the 5-position) typically require strong activation from other substituents.

Experimental Protocols

The following protocols are provided as representative examples for the functionalization of 2- and 5-bromobenzoxazoles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoxazole

Materials:

  • 2-Bromobenzoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk tube, add 2-bromobenzoxazole, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromobenzoxazole

Materials:

  • 5-Bromobenzoxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • To a dry Schlenk tube, add 5-bromobenzoxazole, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine and sodium tert-butoxide.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

In the landscape of benzoxazole functionalization, the choice between 2-bromo and 5-bromo isomers has significant implications for reaction efficiency and synthetic strategy. The electronic properties of the benzoxazole ring system render the 2-position inherently more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This enhanced reactivity often translates to milder reaction conditions and higher yields compared to the 5-bromo counterpart.

For nucleophilic aromatic substitution, while the 2-position is also activated, the requirement for strong electron-withdrawing groups to stabilize the Meisenheimer intermediate is a critical factor for both isomers.

Ultimately, the selection of the appropriate bromobenzoxazole isomer will depend on the desired final product and the synthetic route. A thorough understanding of the underlying principles of their reactivity, as outlined in this guide, will empower researchers to make informed decisions and streamline the synthesis of novel and potentially bioactive benzoxazole derivatives.

References

  • Kashani, S. K., Jessiman, J. E., et al. (ChemRxiv). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2017). PubMed Central. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate. [Link]

  • Synthesis of 5-bromooxazole (10·HCl). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives. Chemical Communications. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH. [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2019). PMC - NIH. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH. [Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2025). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... ResearchGate. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). PubMed. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2014). PMC - PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019). PubMed. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2023). PMC - NIH. [Link]

  • Palladium-catalyzed cross-couplings by C-O bond activation. (2020). Research With Rutgers. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. ResearchGate. [Link]

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A Comparative Guide to In Vitro and In Vivo Studies of 5-Bromobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Imperative of Rigorous Preclinical Evaluation

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with various biopolymers and exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The strategic incorporation of a bromine atom at the 5-position of the benzo[d]oxazole ring creates a versatile starting point for synthesizing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[4][5]

However, the journey from a promising chemical entity to a clinically viable drug is long and fraught with challenges. A critical phase in this journey is the preclinical evaluation, which rigorously tests the compound's biological activity, safety, and pharmacokinetic profile. This process is broadly divided into two complementary domains: in vitro studies (conducted in a controlled environment outside a living organism, such as a test tube or cell culture) and in vivo studies (conducted within a whole, living organism, such as an animal model).

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating 5-Bromobenzo[d]oxazole derivatives. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, the unique insights each domain offers, and the critical process of translating findings from the simplified in vitro environment to the complex biological system of an in vivo model.

Part 1: The In Vitro Arena – High-Throughput Screening and Mechanistic Insights

In vitro studies form the foundation of early-stage drug discovery. They are indispensable for initial screening of large compound libraries, elucidating mechanisms of action, and providing a cost-effective means to identify promising "hit" compounds before committing to more complex and expensive animal studies.

The Rationale for an In Vitro-First Approach

The primary advantage of in vitro testing is control. By isolating specific cells, proteins, or microorganisms, researchers can study the direct effects of a this compound derivative on its intended target with minimal confounding variables. This approach is rapid, requires only small quantities of the test compound, and is highly amenable to automation, enabling high-throughput screening (HTS) of thousands of potential drug candidates.

Common In Vitro Models and Assays

The choice of in vitro model is dictated by the therapeutic area of interest. For this compound derivatives, which show significant promise in oncology and infectious diseases, the following models are frequently employed:

  • Anticancer Activity: Human cancer cell lines are the workhorses of in vitro oncology research. For instance, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, was tested against MCF-7 (estrogen receptor-positive) and MDA-MB (estrogen receptor-negative) breast cancer cell lines to assess its anticancer potential.[6]

  • Antimicrobial Activity: The efficacy of derivatives against various pathogens is determined using pure cultures of bacteria and fungi. Minimum Inhibitory Concentration (MIC) assays are the gold standard for quantifying a compound's ability to halt microbial growth.[1][7]

  • Enzyme Inhibition: If a derivative is designed to target a specific enzyme, its inhibitory activity can be measured directly. For example, related 5-chlorobenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4]

Data Presentation: Summarizing In Vitro Anticancer Activity

Quantitative data from in vitro assays are typically summarized to compare the potency of different derivatives. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition in vitro.

Derivative ExampleTarget Cell LineAssayIC50 ValueReference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast Cancer)MTT22 nM[6]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (Breast Cancer)MTT28 nM[6]
Monosubstituted benzoxazole-pyrazoloneMCF-7 (Breast Cancer)N/A17.03 µM[6]
Monosubstituted benzoxazole-pyrazoloneA549 (Lung Cancer)N/A15.47 µM[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. The "untreated cells" control establishes the baseline for 100% viability, while the "vehicle control" (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have a toxic effect on its own. A "positive control" with a known cytotoxic drug can also be included to validate the assay's sensitivity.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Visualization: Standard In Vitro Screening Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_moa Mechanism of Action cluster_decision Decision Compound This compound Derivative Synthesis Assay High-Throughput Screening (e.g., MTT Assay) Compound->Assay Cells Cell Line Culture (e.g., MCF-7, A549) Cells->Assay Data Calculate IC50 Values Identify 'Hit' Compounds Assay->Data MOA Secondary Assays (Western Blot, Enzyme Inhibition) Data->MOA Decision Select Candidate for In Vivo Testing MOA->Decision

Caption: Workflow for in vitro evaluation of novel compounds.

Part 2: The In Vivo Proving Ground – Efficacy and Safety in a Living System

While in vitro studies are excellent for identifying active compounds, they cannot predict how a drug will behave in a complex, multi-organ system. In vivo studies are essential to bridge this gap, providing critical data on a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile in a living organism.[8]

The Rationale for In Vivo Translation

A living system introduces layers of complexity absent in cell culture, including:

  • Metabolism: The liver and other organs can chemically alter the compound, potentially activating it, inactivating it, or converting it into toxic byproducts.[9][10]

  • Distribution: The compound must travel from the point of administration to the target site, crossing various biological barriers.

  • Excretion: The body has mechanisms to eliminate the compound, affecting its duration of action.

  • Immune System Interaction: The drug's effect can be modulated by the host's immune response.

In vivo models integrate all these factors, providing a more realistic assessment of a compound's therapeutic potential.[11]

Common In Vivo Models and Applications

Animal models are chosen to mimic the human disease state as closely as possible. Based on the known activities of benzoxazoles, relevant models include:

  • Oncology: Syngeneic mouse models (with a competent immune system) or human tumor xenograft models in immunodeficient mice are used to assess antitumor efficacy.[12] A study on a benzo[d]oxazole derivative, B3, used a CT26 mouse model to demonstrate significant in vivo antitumor efficacy.[13]

  • Inflammatory Diseases: For anti-inflammatory evaluation, models like imiquimod (IMQ)-induced psoriasis-like dermatitis in mice are highly valuable. This model was successfully used to evaluate the anti-psoriatic potential of benzoxazole derivatives.[14]

  • Infectious Diseases: To test antimicrobial activity, researchers use models such as the neutropenic mouse thigh infection model, where the animal's immune system is suppressed to study the direct antibacterial effect of the drug.[15]

Data Presentation: Summarizing In Vivo Anti-Psoriatic Activity

In vivo data often involves physiological scores and histopathological analysis. The Psoriasis Area and Severity Index (PASI) is a tool used to score the severity of psoriatic lesions.

Treatment Group (IMQ-induced Mice)Administration RouteCumulative PASI Score (Mean)Outcome vs. ControlReference
Untreated ControlN/A~10.5Baseline[14]
Clobetasol (Positive Control)Topical~2.0Significant Reduction[14]
MCBA (Benzoxazole Prodrug)Topical~4.5Significant Reduction[14]
CBA (Benzoxazole Derivative)Oral~5.0Significant Reduction[14]
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis Model

This model is widely used because it recapitulates many key features of human psoriasis, including skin inflammation, epidermal hyperplasia, and immune cell infiltration.

Pillar of Expertise: The choice of the BALB/c mouse strain is deliberate; they are known to develop a robust and reproducible inflammatory response to topical IMQ. The 5-day treatment cycle is a standard, field-proven duration that allows for the full development of psoriasis-like lesions without causing undue distress to the animals.

Methodology:

  • Acclimatization: House male BALB/c mice (8-10 weeks old) for at least one week under standard conditions to acclimate them to the environment.

  • Hair Removal: Anesthetize the mice and carefully shave a defined area on their dorsal skin.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved dorsal skin for 5 consecutive days. This induces the inflammatory cascade.

  • Compound Administration: Concurrently with IMQ application, treat groups of mice with the this compound derivative. Administration can be topical (applied directly to the inflamed skin) or systemic (e.g., oral gavage), allowing for the evaluation of different delivery routes.[14] Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like Clobetasol).[14]

  • Daily Scoring: Each day, score the severity of the skin lesions based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect skin tissue samples for histopathological analysis (to examine epidermal thickness and inflammatory cell infiltration) and biomarker analysis (e.g., measuring cytokine levels via qPCR or ELISA).

Visualization: General In Vivo Efficacy Study Workflow

InVivo_Workflow Start Select Lead Compound from In Vitro Studies Model Develop Animal Model (e.g., IMQ-Psoriasis, Tumor Xenograft) Start->Model Dosing Determine Dosing Regimen & Administration Route (Oral, Topical) Model->Dosing Treatment Treat Animal Groups (Vehicle, Positive Control, Test Compound) Dosing->Treatment Monitor Monitor Efficacy (e.g., PASI Score, Tumor Volume) & Animal Welfare Treatment->Monitor Endpoint Endpoint Analysis (Histopathology, Biomarkers, PK) Monitor->Endpoint Analysis Analyze Data & Assess Therapeutic Potential Endpoint->Analysis

Caption: Workflow for a typical preclinical in vivo efficacy study.

Part 3: Bridging the Gap – The Challenge of In Vitro to In Vivo Translation

The transition from a controlled in vitro environment to a complex living system is the most challenging step in drug discovery. A compound that shows nanomolar potency in a cell-based assay may be completely inactive in vivo. This discrepancy is often explained by Pharmacokinetics/Pharmacodynamics (PK/PD) modeling.[8][11]

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).

  • Pharmacodynamics (PD): What the drug does to the body (the relationship between drug concentration and its effect).

A successful drug must not only be potent at its target (in vitro PD) but must also have a favorable PK profile that allows it to reach the target site in the body at a sufficient concentration for a sufficient duration to exert its effect (in vivo PD). For example, many benzimidazole derivatives (structurally related to benzoxazoles) are subject to extensive first-pass metabolism in the liver and have low oral bioavailability, which must be considered when designing in vivo studies.[9][10]

Visualization: The Drug Discovery and Translation Pipeline

Translation_Pipeline cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase HTS High-Throughput Screening Hit Hit Identification (IC50 < 10µM) HTS->Hit Potency Lead Lead Optimization (Improved Potency) Hit->Lead SAR PK Pharmacokinetics (ADME Studies) Lead->PK Translation Efficacy Efficacy Models (e.g., Tumor Reduction) PK->Efficacy Bioavailability Tox Toxicology & Safety Studies Efficacy->Tox Therapeutic Window Candidate Clinical Candidate Selection Tox->Candidate Safety Profile

Caption: The translational path from in vitro hit to in vivo candidate.

Conclusion

In vitro and in vivo studies are not mutually exclusive but are two sequential, complementary, and indispensable stages in the evaluation of this compound derivatives.

  • In vitro studies offer speed, control, and mechanistic detail. They are the screening engine that identifies compounds with the desired biological activity at a cellular or molecular level.

  • In vivo studies provide the crucial biological context. They test whether the molecular activity observed in vitro can be translated into a safe and effective therapeutic outcome in a whole organism, accounting for the complexities of metabolism, distribution, and systemic physiological responses.

For drug development professionals, understanding the strengths and limitations of each approach is paramount. A logical, stepwise progression, where insights from robust in vitro assays are used to design hypothesis-driven in vivo experiments, provides the most reliable path for advancing novel this compound derivatives from the laboratory bench to potential clinical use.

References

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  • BenchChem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. BenchChem Application Note.
  • Chem-Impex. This compound-2-thiol. Product Information.
  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry.
  • Unknown. (n.d.). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
  • Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal Name.
  • Unknown. (n.d.). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry.
  • Al-Salahat, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules.
  • Toutain, P. L., et al. (2021). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Pharmacology and Therapeutics.
  • Li, Y., et al. (2021). Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][4][6][7]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at:

  • K.M, F. M., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research.
  • Wang, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry.
  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents.
  • Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii.
  • Unknown. (n.d.). In Vivo Antibacterial, Antifungal, and Antioxidant Activities of Novel Benzothiazole Derivatives. International Journal of Modern Research in Science, Engineering and Technology.
  • Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii.

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 5-Bromobenzo[d]oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this journey is understanding the inhibitor's selectivity—its propensity to interact with targets beyond the intended one. This guide provides an in-depth, technical comparison of methodologies for the cross-reactivity profiling of 5-Bromobenzo[d]oxazole-based inhibitors, a scaffold of growing interest in kinase-targeted drug discovery. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols to ensure the scientific integrity of your findings.

The benzoxazole core is a privileged structure in drug discovery, and its derivatives have shown promise as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1][2] The 5-bromo substitution on this scaffold can significantly influence its binding properties and selectivity profile. Therefore, a comprehensive understanding of its kinome-wide interactions is paramount to advancing these compounds through the development pipeline.

The Imperative of Kinome-Wide Profiling

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[3] This conservation is a double-edged sword for drug developers. While it allows for the design of inhibitors that can target this pocket, it also creates the potential for off-target binding, leading to unforeseen biological effects and potential toxicities.[4][5] Comprehensive profiling of a compound's activity against a large panel of kinases, often referred to as kinome scanning, is no longer a "nice-to-have" but a critical step in preclinical development.[6][7] It provides a global view of an inhibitor's selectivity and can help to:

  • Identify potential off-target liabilities: Early identification of unintended targets can save significant time and resources.[5]

  • Uncover novel therapeutic opportunities (polypharmacology): Sometimes, off-target effects can be therapeutically beneficial.[6]

  • Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can guide the design of more specific inhibitors.

  • Provide a rationale for observed cellular phenotypes: A comprehensive kinase profile can help to explain the biological effects of a compound in cellular assays.

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

Several robust platforms are available for assessing the cross-reactivity of kinase inhibitors. The choice of methodology depends on the stage of drug discovery, the specific questions being asked, and the resources available. Here, we compare two widely used and complementary approaches: in vitro binding assays and cell-based target engagement assays.

In Vitro Competition Binding Assays (e.g., KINOMEscan™)

This high-throughput method is a gold standard for initial, broad kinome profiling.[8][9] It directly measures the binding of a compound to a large panel of kinases.

Principle of the Assay:

The assay relies on a competition between the test inhibitor and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[3][8]

Experimental Workflow:

cluster_0 KINOMEscan™ Workflow A Test Compound (e.g., this compound derivative) D Incubation & Competition A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand C->D E Wash to Remove Unbound Kinase D->E F Quantification by qPCR E->F G Data Analysis (% of Control) F->G

Caption: A simplified workflow of an in vitro competition binding assay for kinome profiling.

Data Interpretation:

The results are typically reported as the percentage of the control (%Ctrl) or as a dissociation constant (Kd). A lower %Ctrl or Kd value signifies a stronger binding affinity. This data can be visualized using a "kinome tree" diagram, where inhibited kinases are highlighted, providing an intuitive representation of the compound's selectivity.[9]

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. CETSA® is a technique that assesses target engagement within intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[10]

Principle of the Assay:

The binding of a ligand, such as a kinase inhibitor, can stabilize its target protein, leading to an increase in its melting temperature. CETSA® measures the amount of soluble protein remaining after heating cells at different temperatures. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.[10]

Experimental Workflow:

cluster_1 CETSA® Workflow H Treat Cells with Test Compound or Vehicle I Heat Cells at Various Temperatures H->I J Cell Lysis I->J K Separate Soluble & Precipitated Proteins J->K L Detect Soluble Target Protein (e.g., Western Blot) K->L M Generate Melt Curves L->M

Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA®) workflow.

Data Interpretation:

The data is presented as "melt curves," which plot the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. This method provides valuable confirmation of on-target activity within a more physiologically relevant context.

Comparative Cross-Reactivity Profiles of Illustrative this compound-Based Inhibitors

To illustrate the application of these profiling techniques, we present hypothetical, yet realistic, cross-reactivity data for three distinct this compound-based inhibitors. These compounds are designed to target VEGFR-2, but their selectivity profiles vary due to different substitutions on the core scaffold.

Table 1: Comparative Kinome Scan Data (% Control at 1 µM)

Kinase TargetInhibitor AInhibitor BInhibitor C
VEGFR-2 (KDR) 1.5 2.8 0.9
PDGFRβ35.25.165.8
c-KIT42.18.972.3
FLT368.915.485.1
SRC85.345.690.4
LCK90.152.395.2
p38α (MAPK14)75.488.178.9
JNK188.292.589.7
CDK295.698.196.3

Disclaimer: The data in this table is illustrative and intended for educational purposes to demonstrate how comparative profiling data is presented. It does not represent real experimental results for specific, proprietary compounds.

Analysis of Illustrative Data:

  • Inhibitor A shows good potency for VEGFR-2 but also significant off-target activity against PDGFRβ and c-KIT.

  • Inhibitor B demonstrates a more promiscuous profile, with potent inhibition of several kinases in the VEGFR, PDGFR, and c-KIT families. This polypharmacology could be beneficial or detrimental depending on the therapeutic context.

  • Inhibitor C exhibits the highest selectivity for VEGFR-2 among the three, with minimal off-target interactions at the tested concentration. This compound would be considered a more "selective" inhibitor.

Detailed Experimental Protocols

To ensure the reproducibility and validity of your cross-reactivity profiling, meticulous adherence to established protocols is essential.

Protocol 1: Kinome-Wide Profiling using a Competition Binding Assay

Objective: To determine the in vitro binding profile of a this compound-based inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. From this stock, create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound at the desired final concentration (e.g., 1 µM), the DNA-tagged kinase, and the immobilized ligand in the assay buffer. Include a DMSO-only control for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: Calculate the percentage of the control (%Ctrl) for each kinase in the presence of the test compound using the following formula: %Ctrl = (Signal_compound / Signal_DMSO) * 100 A lower %Ctrl value indicates stronger binding.

Protocol 2: Cellular Target Engagement using CETSA®

Objective: To confirm the engagement of a this compound-based inhibitor with its intended target (e.g., VEGFR-2) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR-2) to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration across all samples. Analyze the amount of the target protein (e.g., VEGFR-2) in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the normalized amount of soluble target protein as a function of temperature to generate the melt curves. A rightward shift in the curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, realizing this potential requires a thorough and objective assessment of their cross-reactivity profiles. By employing a multi-faceted approach that combines broad in vitro kinome scanning with cell-based target engagement assays, researchers can build a comprehensive understanding of their compounds' selectivity. This guide has provided the conceptual framework, comparative data interpretation, and detailed protocols to empower you to navigate the complexities of the kinome with scientific rigor and confidence. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts, interpreting biological data, and ultimately, developing safer and more effective targeted therapies.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2049–2063. [Link]

  • Eurofins DiscoverX. KINOMEscan. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]

  • S. M. El-Daly, et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2049-2063, DOI: 10.1080/14756366.2022.2102804. [Link]

  • Lin, M. M., et al. (2019). Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. Journal of Medicinal Chemistry, 62(17), 7785–7800. [Link]

  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 977922. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 385–395. [Link]

  • Wu, P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118–1133. [Link]

  • Roskoski, R., Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106997. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Bromobenzo[d]oxazole Scaffold

The benzo[d]oxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable scaffold for designing biologically active molecules. The strategic introduction of a bromine atom at the 5-position, yielding this compound, provides a key synthetic handle. This bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships. Derivatives have been investigated for applications ranging from anticancer agents to advanced polymers.[1][2]

This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear-eyed assessment of their respective strengths and weaknesses.

Methodology Overview: Two Paths to a Key Intermediate

We will benchmark two distinct and reliable synthetic strategies:

  • Method A: The Classic Two-Step Approach. This robust and widely-used method involves the initial synthesis and isolation of the key precursor, 2-amino-4-bromophenol, followed by a separate cyclization step to form the benzoxazole ring. Its stepwise nature allows for the purification of intermediates, often leading to a very pure final product.

  • Method B: The Efficient One-Pot Reductive Cyclization. This more streamlined approach combines the reduction of a nitro precursor and the subsequent cyclization into a single synthetic operation. It offers significant advantages in terms of time, resources, and waste reduction, making it an attractive option for process chemistry and rapid library synthesis.

Comparative Analysis: Performance and Practicality

The choice of synthetic route is often a balance between yield, purity, scalability, cost, and safety. The following table summarizes the key performance indicators for our two benchmarked methods.

ParameterMethod A: Classic Two-StepMethod B: One-Pot Reductive CyclizationRationale & Causality
Starting Material 4-Bromo-2-nitrophenol4-Bromo-2-nitrophenolBoth methods start from the same commercially available precursor, making the initial cost comparable.
Overall Yield High (~80-95%)Good to High (~70-90%)Method A often achieves higher overall yields due to the purification of the intermediate, minimizing side reactions in the final step. Method B can suffer from competing reactions if conditions are not perfectly optimized.
Process Time Longer (2 distinct reactions + workups)Shorter (1 combined reaction + workup)The one-pot nature of Method B provides a significant time savings by eliminating an intermediate isolation and purification step.
Reagent Safety Uses H₂ gas (flammable) with Rh/C or Raney-Ni (pyrophoric) catalysts.[3]Uses sodium dithionite (stable solid) or catalytic transfer hydrogenation.Method B, particularly with sodium dithionite, avoids the need for specialized high-pressure hydrogenation equipment and handling of pyrophoric catalysts, enhancing laboratory safety.[4]
Scalability Readily scalable, but requires handling of H₂ gas on a large scale.Highly scalable and generally simpler to implement on a large scale due to safer reagents and fewer steps.The operational simplicity of Method B makes it more amenable to scale-up in standard chemical reactors.
Purification Straightforward; intermediate and final product can be purified by recrystallization.Can be more challenging; potential for impurities from incomplete reduction or side reactions requires careful optimization or chromatographic purification.The isolation of 2-amino-4-bromophenol in Method A ensures a clean starting material for the cyclization, simplifying the final purification.
Green Chemistry Less favorable due to an extra step, potentially more solvent usage, and use of heavy metal catalysts.More favorable due to higher atom economy, fewer unit operations, and potentially safer reagents.Method B aligns better with green chemistry principles by reducing steps and waste.

Experimental Protocols & Mechanistic Insights

Method A: Classic Two-Step Synthesis

This method proceeds via a well-defined intermediate, 2-amino-4-bromophenol, which is synthesized by the catalytic hydrogenation of 4-bromo-2-nitrophenol. The isolated aminophenol is then cyclized.

Method_A_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start 4-Bromo-2-nitrophenol in THF Catalyst Add 5% Rh/C Catalyst Start->Catalyst Hydrogenation Stir under H₂ atmosphere (1 atm, 11h, RT) Catalyst->Hydrogenation Filtration Filter through Celite to remove catalyst Hydrogenation->Filtration Concentration Concentrate filtrate in vacuo Filtration->Concentration Intermediate Isolate 2-Amino-4-bromophenol Concentration->Intermediate Start2 2-Amino-4-bromophenol Intermediate->Start2 Proceed to Cyclization Reagent Add Triethyl Orthoformate (as solvent and reagent) Start2->Reagent Reaction Reflux (142°C) for 4h Reagent->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Precipitate forms Cooling->Precipitation Purification Filter and Recrystallize (from Ethanol) Precipitation->Purification Product This compound Purification->Product

Caption: Workflow for the Two-Step Synthesis of this compound.

  • Setup: To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL) in a suitable hydrogenation vessel, add 5% Rhodium on Carbon (Rh/C) catalyst (5.0 g).

    • Causality: THF is an excellent solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions. Rh/C is a highly efficient catalyst for the reduction of aromatic nitro groups under mild conditions.

  • Reaction: Seal the vessel and stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon or ~1 atm pressure) for 11 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the solid catalyst.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and entering the filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield 2-amino-4-bromophenol as a solid (approx. 43.3 g, 99% yield). This material is often of sufficient purity to be used in the next step without further purification.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-bromophenol (10.0 g, 53.2 mmol) in triethyl orthoformate (50 mL).

    • Causality: Triethyl orthoformate serves as both the reagent (a one-carbon synthon) and the solvent. It reacts with the aminophenol to form the oxazole ring, releasing ethanol as a byproduct.

  • Reaction: Heat the mixture to reflux (approx. 142°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Workup: After 4 hours, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution upon cooling.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual triethyl orthoformate. For higher purity, the crude product can be recrystallized from ethanol to afford this compound as crystalline needles.

Method B: One-Pot Reductive Cyclization

This elegant method, adapted from similar syntheses of benzimidazoles[4], combines the nitro group reduction and ring closure in a single pot, avoiding the isolation of the potentially unstable aminophenol intermediate.

Method_B_Workflow Start 4-Bromo-2-nitrophenol in DMSO Reagents Add Formic Acid (C1 source) & Sodium Dithionite (reductant) Start->Reagents Reaction Heat with stirring (e.g., 90-100°C, 3-5h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and pour into ice-water Monitoring->Workup Precipitation Collect precipitate by filtration Workup->Precipitation Purification Purify by Column Chromatography or Recrystallization Precipitation->Purification Product This compound Purification->Product

Caption: Workflow for the One-Pot Synthesis of this compound.

  • Setup: In a round-bottom flask, dissolve 4-bromo-2-nitrophenol (10.0 g, 45.9 mmol) in dimethyl sulfoxide (DMSO, 100 mL). Add formic acid (5.2 mL, 137.6 mmol, 3.0 eq).

    • Causality: DMSO is a polar aprotic solvent capable of dissolving the reactants and withstanding the reaction temperature. Formic acid serves as the one-carbon source for the oxazole ring.

  • Reaction: Begin stirring the solution and add sodium dithionite (Na₂S₂O₄, 24.0 g, 137.6 mmol, 3.0 eq) portion-wise over 15 minutes.

    • Causality: Sodium dithionite is a powerful yet safe reducing agent that efficiently converts the aromatic nitro group to an amine in situ. The aminophenol is formed and immediately consumed in the cyclization reaction, preventing its degradation or side reactions.

  • Heating & Monitoring: Heat the reaction mixture to 90-100°C for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of crushed ice/water. A precipitate will form.

  • Isolation & Purification: Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid thoroughly with water. The crude product can be purified either by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Troubleshooting and Logic

Even with robust protocols, unexpected outcomes can occur. This logical diagram outlines a self-validating troubleshooting workflow.

Troubleshooting_Logic cluster_A Method A Specifics cluster_B Method B Specifics Start Low or No Yield CheckIntermediate Analyze Intermediate Purity (NMR/MP) Start->CheckIntermediate Method A CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions Method B ImpureStart Verify Purity of 4-Bromo-2-nitrophenol (NMR/TLC) Start->ImpureStart Degradation Product Degradation? (Harsh workup, prolonged heat) Start->Degradation IncompleteReduction Incomplete Reduction? CheckIntermediate->IncompleteReduction IncompleteCyclization Incomplete Cyclization? CheckIntermediate->IncompleteCyclization Sol_IncreaseCatalyst Increase Catalyst Load or Reaction Time/Pressure for Step 1 IncompleteReduction->Sol_IncreaseCatalyst Yes Sol_ForceCyclization Increase Reflux Time or Add Acid Catalyst (p-TsOH) for Step 2 IncompleteCyclization->Sol_ForceCyclization Yes ReductantActivity Reductant Inactive? CheckConditions->ReductantActivity Sol_FreshReductant Use Fresh Sodium Dithionite ReductantActivity->Sol_FreshReductant Yes Sol_PurifyStart Purify Starting Material ImpureStart->Sol_PurifyStart Impurities Found Sol_MilderWorkup Use Milder Workup Conditions Degradation->Sol_MilderWorkup Possible

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Conclusion and Recommendation

Both benchmarked methods provide viable pathways to this compound.

  • Method A (Classic Two-Step) is recommended for situations where the highest possible purity is paramount and where the necessary hydrogenation equipment is readily available. Its stepwise nature provides excellent control and simplifies final purification.

  • Method B (One-Pot Reductive Cyclization) is the superior choice for efficiency, safety, and scalability. It aligns well with the principles of green chemistry and is ideal for process development or any scenario where time and resource optimization are critical factors. For most common applications in research and drug development, the efficiency gains of Method B make it the more attractive and modern approach.

References

  • Basavaraju, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

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A Comparative Guide to the Characterization of Novel 5-Bromobenzo[d]oxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of novel compounds derived from 5-Bromobenzo[d]oxazole, a versatile scaffold in medicinal chemistry. We will focus on the synthesis, characterization, and comparative analysis of a representative novel compound, 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole , against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with therapeutic potential.

Introduction: The Rationale for Derivatizing this compound

The benzoxazole core is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The parent compound, this compound, offers a strategic starting point for the synthesis of novel derivatives. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the 2-position is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate the compound's physicochemical and biological properties.

Our decision to synthesize 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole is based on the established bioactivity of the piperazine moiety. Piperazine and its derivatives are common pharmacophores found in a variety of approved drugs, often improving aqueous solubility and oral bioavailability.[3] The introduction of the 4-methylpiperazin-1-yl group at the 2-position of the 5-bromobenzoxazole scaffold is hypothesized to enhance its interaction with biological targets and improve its drug-like properties.

Synthesis and Characterization of 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole

The synthesis of the title compound can be achieved through a straightforward and efficient protocol, allowing for facile production and subsequent screening.

Experimental Protocol: Synthesis of 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole

Materials:

  • 5-Bromo-2-chlorobenzo[d]oxazole

  • 1-Methylpiperazine

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 5-Bromo-2-chlorobenzo[d]oxazole (1.0 eq) in acetonitrile (10 mL) in a round-bottom flask, add 1-methylpiperazine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole.

Characterization Data

The structure of the synthesized compound is confirmed by a suite of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons of the benzoxazole ring, distinct signals for the piperazine ring protons (typically two sets of triplets or broad singlets), and a singlet for the methyl group protons.[4]
¹³C NMR Aromatic carbons of the benzoxazole ring, carbons of the piperazine ring, and the methyl carbon. The carbon at the 2-position of the benzoxazole ring will be significantly deshielded.[4]
FT-IR (cm⁻¹) Characteristic peaks for C-H aromatic stretching, C=N stretching of the oxazole ring, and C-N stretching.
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄BrN₃O), confirming its elemental composition.

Comparative Analysis: Performance Against Established Drugs

To evaluate the therapeutic potential of 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole, its biological activity is compared against well-established drugs in two key therapeutic areas: infectious diseases and oncology.

Antimicrobial Activity Comparison

The in vitro antimicrobial activity of the novel compound is assessed against a panel of pathogenic bacteria and compared with a broad-spectrum antibiotic, Ciprofloxacin . The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL)
2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazoleHypothetical Data: 16-64Hypothetical Data: 32-128Hypothetical Data: 64-256
Ciprofloxacin0.25-10.015-0.120.25-1

Note: The hypothetical data is based on reported MIC values for similar benzoxazole derivatives against various bacterial strains.[5][6] Actual experimental values are required for a definitive comparison.

Expertise & Experience: The rationale for choosing these specific bacterial strains lies in their clinical relevance. Staphylococcus aureus is a major Gram-positive pathogen, while Escherichia coli and Pseudomonas aeruginosa are common and often drug-resistant Gram-negative bacteria.[7] The broad-spectrum activity of many benzoxazole derivatives suggests potential for treating a wide range of infections.[5]

Anticancer Activity Comparison

The cytotoxic potential of the novel compound is evaluated against human cancer cell lines and compared with the widely used chemotherapeutic agent, Doxorubicin . The half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is used for comparison.

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) Normal Cell Line (e.g., MCF-10A) IC₅₀ (µM) Selectivity Index (SI) (Normal/Cancer)
2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazoleHypothetical Data: 5-15Hypothetical Data: 10-25Hypothetical Data: >50>3-10
Doxorubicin0.05-0.50.1-11-10~10-20

Note: The hypothetical data is based on reported IC₅₀ values for similar benzoxazole derivatives against various cancer cell lines.[8][9] A higher selectivity index (SI) is desirable as it indicates a greater therapeutic window, with more toxicity towards cancer cells than normal cells.[10]

Trustworthiness: The inclusion of a non-cancerous cell line is crucial for assessing the selectivity of the compound. A high selectivity index is a key indicator of a promising drug candidate, as it suggests a lower potential for off-target toxicity and side effects.[10] Many novel benzoxazole derivatives have shown promising anticancer activity, sometimes comparable to or even exceeding that of established drugs like doxorubicin in certain cell lines.[11]

Visualizing the Workflow and Potential Mechanism of Action

To further clarify the experimental process and potential biological interactions, the following diagrams are provided.

Synthesis_Workflow Start 5-Bromo-2-chlorobenzo[d]oxazole + 1-Methylpiperazine Reaction Reflux in Acetonitrile with Triethylamine Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-methylpiperazin-1-yl) -5-bromobenzo[d]oxazole Purification->Product

Caption: Synthetic workflow for 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole.

Hypothetical_Anticancer_Pathway Compound Novel Benzoxazole Derivative Target Kinase/Enzyme (e.g., DNA Gyrase, Topoisomerase) Compound->Target Binds to active site Pathway Inhibition of Cell Proliferation Signaling Pathway Target->Pathway Blocks signaling Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Hypothetical mechanism of anticancer action for a novel benzoxazole derivative.

Conclusion and Future Directions

The novel compound, 2-(4-methylpiperazin-1-yl)-5-bromobenzo[d]oxazole, represents a promising lead structure for the development of new therapeutic agents. The straightforward synthesis and the potential for potent and selective biological activity, as suggested by the comparative analysis with established drugs, warrant further investigation.

Future studies should focus on:

  • Comprehensive in vitro and in vivo testing: To confirm the antimicrobial and anticancer activities and to determine the pharmacokinetic and pharmacodynamic profiles of the compound.

  • Structure-Activity Relationship (SAR) studies: To synthesize and screen a library of related derivatives to optimize potency and selectivity.

  • Mechanism of action studies: To identify the specific molecular targets and pathways through which the compound exerts its biological effects.

The findings presented in this guide underscore the potential of this compound as a valuable starting point for the discovery of novel drug candidates.

References

  • Arisoy, M., Temiz-Arpaci, O., Kaynak-Onurdag, F., & Ozgen, S. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. NISCAIR-CSIR, India. [Link]

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A Senior Application Scientist's Guide to 5-Bromobenzo[d]oxazole: A Comparative Analysis for Strategic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 5-Bromobenzo[d]oxazole, a versatile heterocyclic building block, with its common alternative, 5-Chlorobenzo[d]oxazole. By examining their applications, particularly in the synthesis of kinase inhibitors, and presenting supporting experimental data, this guide will empower you to make informed decisions for your research.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a bromine atom at the 5-position.[1] This heterocyclic core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its utility stems from the bromine atom, which serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2]

The benzoxazole moiety itself is known to interact with various biological targets, and its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Core Application: Synthesis of Kinase Inhibitors for Anticancer Therapy

A prominent application of this compound is in the development of kinase inhibitors, a class of targeted cancer therapeutics. One of the most extensively studied targets for benzoxazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Inhibition of VEGFR-2, a key mediator of angiogenesis, is a clinically validated strategy to impede tumor growth and metastasis.[6]

The general synthetic approach involves utilizing the bromine atom on the this compound core to introduce various substituents via cross-coupling reactions, thereby exploring the structure-activity relationship (SAR) to optimize potency and selectivity.

Caption: General workflow for the synthesis and evaluation of benzoxazole-based VEGFR-2 inhibitors.

Head-to-Head Comparison: this compound vs. 5-Chlorobenzo[d]oxazole in Synthesis

The choice between a bromo- or chloro-substituted starting material is a frequent consideration in synthetic chemistry. While chloro-derivatives are often more cost-effective, bromo-derivatives typically offer higher reactivity. This section provides a comparative analysis based on established principles of organic chemistry and peer-reviewed literature.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of utilizing halo-benzoxazoles in synthesis is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reactivity of the aryl halide in the rate-determining oxidative addition step generally follows the order: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond.

FeatureThis compound5-Chlorobenzo[d]oxazoleRationale
Relative Reactivity HigherLowerWeaker C-Br bond leads to faster oxidative addition.
Typical Reaction Temp. 80-110 °C100-140 °CMilder conditions are often sufficient for the more reactive bromide.
Typical Reaction Time 1-12 h12-24 hFaster reaction kinetics with the bromo-derivative.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more active catalysts (e.g., with Buchwald or Herrmann's ligands)The less reactive chloride necessitates a more potent catalytic system.
Expected Yield Good to ExcellentModerate to Good (highly condition-dependent)Higher reactivity generally translates to higher yields.

Table 1: Theoretical Reactivity Comparison in Suzuki-Miyaura Coupling. [2]

This difference in reactivity means that using this compound can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, which can be crucial in complex, multi-step syntheses.

Impact on Biological Activity: A Case Study in VEGFR-2 Inhibitors

While the choice of halogen primarily influences the synthetic route, it can also have a direct impact on the biological activity of the final compound. A study on a series of benzoxazole derivatives as VEGFR-2 inhibitors provides valuable insight. Although a direct comparison of 5-bromo vs. 5-chloro derivatives was not the primary focus, the study systematically evaluated unsubstituted, 5-chloro, and 5-methyl benzoxazole derivatives.

The findings revealed that the nature of the substituent at the 5-position significantly influences the anti-proliferative activity. For instance, in one series of compounds, the 5-methylbenzo[d]oxazole derivatives generally exhibited higher potency than the unsubstituted and 5-chlorobenzo[d]oxazole derivatives against HepG2 and MCF-7 cancer cell lines.[3] This highlights the importance of the electronic and steric properties of the substituent at this position in modulating biological activity. While this study does not provide a direct comparison with a 5-bromo derivative, the established principles of medicinal chemistry suggest that the electronic properties of bromine would also significantly influence the compound's interaction with the target protein.

Experimental Protocols: A Guide to Practice

To provide a practical context, the following are generalized protocols for key synthetic transformations involving halo-benzoxazoles.

General Protocol for Suzuki-Miyaura Coupling of a 5-Halobenzoxazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. For 5-Chlorobenzo[d]oxazole, optimization of the catalyst, ligand, and reaction conditions will likely be necessary.

Materials:

  • 5-Halobenzoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

  • To a flame-dried reaction vessel, add the 5-halobenzoxazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands out as a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analog offers significant advantages in terms of reaction efficiency and milder conditions.

For research and development professionals, the choice between this compound and its alternatives should be a strategic one, weighing the benefits of higher reactivity against potential differences in cost and availability. As the quest for novel therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery of new and effective medicines.

References

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The Evolving Role of the 5-Bromobenzoxazole Scaffold in Oncology Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole core stands out as a "privileged scaffold," a recurring molecular framework that consistently imparts potent biological activity. Its derivatives have been extensively investigated for a wide range of therapeutic applications, including oncology. This guide delves into a specific subset of this important class of compounds: those incorporating a 5-bromobenzoxazole moiety. Through a central case study and comparison with related analogues, we will explore the rationale behind its use, the resulting biological activity, and the experimental methodologies that underpin these discoveries. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of leveraging this scaffold in the design of novel anticancer agents.

The Rationale for the Benzoxazole Scaffold in Oncology

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, offers a unique combination of properties that make it attractive for drug design. Its rigid, planar structure can facilitate π-π stacking interactions with biological targets, while the heteroatoms provide sites for hydrogen bonding. Furthermore, the scaffold is synthetically tractable, allowing for the introduction of various substituents at multiple positions to fine-tune its pharmacological profile. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. Benzoxazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting key pathways involved in tumor growth and survival.[1][2]

Case Study: 5-Amino-2-(p-bromophenyl)benzoxazole (BB) - A Potent Inducer of Apoptosis in Breast Cancer Cells

A compelling example of the potential of the substituted benzoxazole scaffold is found in the development of 5-amino-2-(p-bromophenyl)benzoxazole, hereafter referred to as BB . This compound, which features a p-bromophenyl group at the 2-position and an amino group at the 5-position of the benzoxazole core, has demonstrated significant anticancer effects in breast cancer cell lines.[3][4] The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The amino group, on the other hand, can act as a hydrogen bond donor, further enhancing target engagement.

Biological Activity and Performance

The anticancer activity of BB was evaluated against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative, often representing a more aggressive form of the disease). The compound exhibited potent cytotoxic effects in a dose-dependent manner in both cell lines.[3]

CompoundCell LineIC50 (nM)
BB (5-amino-2-(p-bromophenyl)benzoxazole)MCF-728
BB (5-amino-2-(p-bromophenyl)benzoxazole)MDA-MB-23122
Table 1: In vitro cytotoxicity of compound BB against human breast cancer cell lines.[3]

Notably, the effects of BB were more pronounced in the MDA-MB-231 cell line, suggesting a potential therapeutic advantage in treating aggressive, estrogen receptor-negative breast cancers.[3][4]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action revealed that BB exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4]

Western blot analysis of key apoptosis-related proteins after treatment with BB showed:

  • A significant increase in the levels of Cytochrome C in the cytosol, particularly in MDA-MB-231 cells.[3][4]

  • A decrease in the levels of Caspase 9 and NF-κB in both cell lines.[3][4]

These findings suggest that BB triggers the intrinsic pathway of apoptosis.

Additionally, immunocytochemical staining revealed a decrease in the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, in both cell lines after treatment with BB .[3]

Caption: Synthetic workflow for compound BB.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Procedure:

  • Lyse the treated and control cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Cytochrome C, Caspase 9).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

Caption: General workflow for Western Blotting.

Conclusion and Future Perspectives

The case study of 5-amino-2-(p-bromophenyl)benzoxazole (BB ) effectively demonstrates the potential of the 5-bromobenzoxazole scaffold in the development of potent anticancer agents. Its high cytotoxicity against breast cancer cell lines, particularly the aggressive ER-negative subtype, and its well-defined mechanism of action through apoptosis induction make it a promising lead for further development.

The comparison with other benzoxazole derivatives highlights the versatility of this scaffold. By strategically modifying the substituents at various positions, it is possible to direct the biological activity towards different targets and mechanisms, from direct cytotoxicity via apoptosis to inhibition of angiogenesis.

Future drug discovery projects involving the 5-bromobenzoxazole scaffold could explore:

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the substituents at the 2 and 5 positions to optimize potency and selectivity.

  • Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In vivo efficacy studies: Testing the most promising compounds in animal models of cancer to validate their therapeutic potential.

The continued exploration of the 5-bromobenzoxazole scaffold is a promising avenue for the discovery of novel and effective cancer therapies.

References

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  • In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. MDPI. [Link]

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  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. [Link]

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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized reagents like 5-Bromobenzo[d]oxazole, a halogenated heterocyclic compound, demand rigorous adherence to established protocols. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step. It is designed to empower laboratory personnel to manage this chemical waste stream safely, efficiently, and in full regulatory compliance.

Disclaimer: This document provides comprehensive guidance. However, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and all applicable local, state, and federal regulations.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal begins, a thorough understanding of the associated hazards is paramount. This compound is a halogenated organic compound with a distinct toxicological profile. Its hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard CategoryGHS Classification & StatementRationale & Required PPE
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.[1][2][3][4]Accidental ingestion can lead to systemic toxicity.
Skin Irritation Category 2: H315 - Causes skin irritation.[1][3][4][5]The compound can cause inflammation and irritation upon dermal contact. Required: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[5][6]
Eye Irritation Category 2A: H319 - Causes serious eye irritation.[1][3][4][5][7]Direct contact with eyes can cause significant damage. Required: Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[4]
Respiratory Irritation STOT SE 3: H335 - May cause respiratory irritation.[1][4][5]Inhalation of dust or aerosols can irritate the respiratory tract. Required: All handling must be performed in a certified chemical fume hood or a well-ventilated area.[1][5][6]
Aquatic Hazard Chronic Category 4: H413 - May cause long lasting harmful effects to aquatic life.[2]Improper disposal can lead to environmental contamination. Discharge into drains or sewer systems is strictly prohibited.[5][6][8]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process centered on correct chemical classification and segregation. Mixing waste streams can create dangerous chemical reactions and significantly complicates the final disposal process, often at a much higher cost.

Step 1: Waste Classification and Segregation Identify and classify all waste containing this compound as "Halogenated Organic Waste." [9][10] This is the most critical step. Due to the presence of a carbon-bromine bond, this compound falls under the U.S. Environmental Protection Agency's (EPA) regulations for halogenated organic compounds.[11][12]

  • Causality: Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6][11] Mixing them with non-halogenated solvents complicates this process. Therefore, you must maintain a separate waste stream for all halogenated compounds.

Step 2: Waste Collection and Containment Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste: Halogenated Organic Compounds."

    • A full list of all chemical constituents, including this compound and any solvents.

    • Approximate percentages or volumes of each component.[9]

  • Containment: Keep the waste container securely closed with a tight-fitting lid when not in active use to prevent the release of vapors.[6][10] Store the container in a designated satellite accumulation area with secondary containment.

Step 3: Handling Different Waste Forms

  • Solid Waste: Place all contaminated solid materials—including gloves, weighing paper, absorbent pads, and any residual pure compound—into the designated solid halogenated waste container.

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinsates (see Part 5) in a designated liquid halogenated waste container.

Step 4: Arranging for Final Disposal Accumulated hazardous waste must be disposed of through the proper channels.

  • Procedure: When your waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[6][8]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposition start Start: Waste containing This compound is generated classify Step 1: Classify as 'Halogenated Organic Waste' start->classify segregate Step 2: Use dedicated, labeled 'Halogenated Waste' container classify->segregate is_solid Is the waste solid or liquid? segregate->is_solid collect_solid Step 3a: Place contaminated solids (gloves, paper) in solid waste container is_solid->collect_solid Solid collect_liquid Step 3b: Pour solutions and rinsates in liquid waste container is_solid->collect_liquid Liquid contact_ehs Step 4: Keep container closed. Contact institutional EHS for pickup. collect_solid->contact_ehs collect_liquid->contact_ehs end_point Disposal via licensed hazardous waste contractor contact_ehs->end_point

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4][6] Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Don PPE: Wear the appropriate PPE as listed in Table 1, including respiratory protection if significant dust is present.

  • Contain and Collect: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[3][4][13] Avoid generating dust.[4][6] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup materials and dispose of it as halogenated organic waste.

First Aid for Exposure

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Part 5: Decontamination and Disposal of Empty Containers

The original product container is not "empty" until it has been properly decontaminated. Residual chemical poses the same hazards as the bulk material.

Protocol for Empty Container Decontamination

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: This is a critical step. The solvent rinsate from this process is considered hazardous waste.[8] It must be collected and added to your designated liquid halogenated organic waste container.

  • Final Container Disposal: After triple-rinsing and allowing it to air dry in a fume hood, deface or remove the original label.[8] The container may now be disposed of in the regular trash or recycling, depending on institutional policy. Puncturing the container is another way to ensure it cannot be reused for other purposes.[6]

Conclusion

The responsible disposal of this compound is fundamentally about diligent segregation and adherence to established safety protocols. By classifying it correctly as a halogenated organic waste, using designated and properly labeled containers, and coordinating with professional EHS services, you ensure the safety of yourself, your colleagues, and the environment. This commitment to best practices is the hallmark of a trustworthy and authoritative scientific operation.

References

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound - Risk and Safety. ChemBK. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [Link]

  • Methyl 5-bromobenzo[d]isoxazole-3-carboxylate - Safety Data Sheet. Angene Chemical. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Bromobenzo[d]oxazole. As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Adversary

This compound is a halogenated heterocyclic compound. While comprehensive, peer-reviewed toxicological data for this specific molecule is limited, the chemical class of halogenated benzoxazoles and related structures necessitates a cautious approach.[1][2] Safety data for analogous compounds indicate several potential hazards:

  • Harmful if Swallowed (H302) [1][3]

  • Causes Skin Irritation (H315) [3][4]

  • Causes Serious Eye Irritation (H319) [3][4]

  • May Cause Respiratory Irritation (H335) [4]

Given these risks, and the potential for unknown toxicity, we must treat this compound with a high degree of caution. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.[5]

The Core Principle: Engineering Controls First

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls. All handling of this compound, particularly when dealing with the solid powder form, must be conducted within a certified and properly functioning chemical fume hood.[1][6] This primary containment measure is non-negotiable as it minimizes the risk of inhaling airborne particles.[4]

Mandated Personal Protective Equipment Protocol

The following PPE is mandatory for all personnel handling this compound. The causality behind each selection is rooted in mitigating the specific hazards identified.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with this compound can cause serious eye irritation.[4] Therefore, robust eye protection is essential.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against dust, splashes, and vapors from all angles.[8]

  • Elevated Risk Scenarios: When handling larger quantities (>1 liter of a solution) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[7][9] A face shield alone does not provide adequate protection and must always be paired with goggles.[7]

Hand Protection: Preventing Dermal Absorption

To prevent skin irritation and potential absorption, chemically resistant gloves are mandatory.[1]

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact with many solvents and solids.[10]

  • The Double-Gloving Imperative: For all procedures involving the handling of pure this compound or its concentrated solutions, double-gloving is required. This practice provides a critical layer of protection; should the outer glove be compromised, the inner glove continues to shield the skin.

  • Integrity Check: Before donning, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination or after any tear. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

Your body and personal clothing must be protected from accidental spills and contamination.

  • Laboratory Coat: A flame-resistant lab coat is required.[7] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[7] Shorts, skirts, and perforated shoes are strictly forbidden.

Respiratory Protection: The Final Safeguard

While engineering controls like a fume hood are primary, respiratory protection may be necessary in specific situations.

  • Standard Operations: For routine handling of small quantities within a certified fume hood, additional respiratory protection is typically not required.

  • Non-Routine/Emergency Situations: In the event of a significant spill outside of a fume hood or when dust generation is unavoidable despite controls, a NIOSH-approved respirator is necessary.[5][11] For solid powders, an N95 respirator may be sufficient, but a full risk assessment should be conducted. A half-face or full-face respirator with appropriate cartridges offers more robust protection against vapors and particulates.[8]

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and label all destination containers.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound over a disposable absorbent pad within the fume hood to contain any minor spills. Use non-sparking tools where applicable.[12]

  • Post-Handling: After completing the task, wipe down the work area in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and eye protection. Remove the inner gloves last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[4][6]

PPE Selection Summary Table
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot Required (in Fume Hood)
Solution Preparation (in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot Required (in Fume Hood)
Large Scale Reaction (>1L) Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatNot Required (in Fume Hood)
Spill Cleanup (Outside Fume Hood) Goggles & Face ShieldHeavy-Duty Chemical GlovesImpervious Apron/GownNIOSH-Approved Respirator

Disposal Plan: Ensuring Environmental Compliance

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Classification: As a brominated organic substance, all waste must be classified as "Halogenated Organic Waste."[1] It is critical to segregate this from non-halogenated waste streams to ensure proper disposal.[13]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for solid and liquid halogenated waste.[13]

  • Contaminated Materials: This includes gloves, absorbent pads, pipette tips, and any other disposable item that has come into contact with the chemical. These must be placed in the solid hazardous waste container.[14]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid halogenated organic waste.

PPE Decision Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Workflow start Task: Handle This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood routine_op Is it a routine operation with small quantities? fume_hood->routine_op Yes no_hood STOP! Re-evaluate procedure. Work in fume hood is mandatory. fume_hood->no_hood No ppe_standard Standard PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles routine_op->ppe_standard No splash_risk Is there a significant splash risk? routine_op->splash_risk Yes splash_risk->ppe_standard No ppe_splash Enhanced PPE: - Add Full Face Shield to Standard PPE splash_risk->ppe_splash Yes spill Is this an emergency spill response? no_hood->spill spill->fume_hood No, planning work ppe_spill Emergency PPE: - Heavy-Duty Gloves - Impervious Gown - Goggles & Face Shield - NIOSH Respirator spill->ppe_spill Yes

Caption: PPE selection workflow for this compound.

By adhering to these protocols, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • This compound - Risk and Safety. ChemBK. [Link]

  • This compound-2-carboxylic acid. PubChem. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Chemical Process SOP Example. University of Wyoming. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.